molecular formula C10H17NO2 B1492564 Ethyl 2-aminospiro[3.3]heptane-2-carboxylate CAS No. 2098045-26-0

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Número de catálogo: B1492564
Número CAS: 2098045-26-0
Peso molecular: 183.25 g/mol
Clave InChI: AQEUFYYGEDPHLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-aminospiro[3.3]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-aminospiro[3.3]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9/h2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEUFYYGEDPHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, making it an attractive component in the design of novel therapeutics. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, a key building block, provides a strategic entry point for the introduction of this desirable spirocyclic core into a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this important intermediate, with a focus on practical, field-proven methodologies suitable for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate reveals two primary bond disconnections that inform the most viable synthetic strategies. The ester can be readily formed from the corresponding carboxylic acid, and the α-amino acid moiety can be synthesized from a ketone precursor. This leads to the key intermediate: spiro[3.3]heptan-2-one .

Therefore, the synthesis can be logically divided into two main stages:

  • Construction of the Spiro[3.3]heptane Core: The synthesis of spiro[3.3]heptan-2-one.

  • Introduction of the Amino Acid Moiety and Esterification: Conversion of the ketone to the target ethyl ester via established amino acid synthesis methodologies.

Part 1: Synthesis of the Key Intermediate: Spiro[3.3]heptan-2-one

The synthesis of spiro[3.3]heptan-2-one is a critical first step. Several methods have been reported for the construction of the spiro[3.3]heptane skeleton. A practical and scalable approach involves a [2+2] cycloaddition followed by ring expansion.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one

This procedure is adapted from established methods for the synthesis of spirocyclic ketones.

Step 1: [2+2] Cycloaddition of Dichloroketene with Methylenecyclobutane

  • To a stirred solution of methylenecyclobutane (1.0 equiv.) and activated zinc (2.0 equiv.) in anhydrous diethyl ether at 0 °C, a solution of trichloroacetyl chloride (1.2 equiv.) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through a pad of celite, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude dichlorocyclobutanone adduct.

Step 2: Reductive Dechlorination

  • The crude dichlorocyclobutanone adduct is dissolved in a mixture of acetic acid and water (9:1).

  • Zinc dust (5.0 equiv.) is added portion-wise, and the mixture is heated to 80 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is diluted with water and extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford spiro[3.3]heptan-2-one.

Part 2: From Ketone to Target Amino Ester: Two Viable Pathways

With the key intermediate, spiro[3.3]heptan-2-one, in hand, two classical and highly reliable methods can be employed for the synthesis of the α-amino acid: the Bucherer-Bergs reaction and the Strecker synthesis .

Pathway A: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the corresponding amino acid. This method is particularly advantageous due to its operational simplicity.[1][2][3][4][5]

Bucherer-Bergs Synthesis ketone Spiro[3.3]heptan-2-one reagents KCN, (NH4)2CO3 EtOH/H2O, 60-70°C hydantoin Spiro[3.3]heptane-2-spiro-5'-hydantoin ketone->hydantoin Bucherer-Bergs Reaction hydrolysis aq. Ba(OH)2 or HCl Heat amino_acid 2-Aminospiro[3.3]heptane- 2-carboxylic acid hydantoin->amino_acid Hydrolysis esterification EtOH, SOCl2 Reflux final_product Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate amino_acid->final_product Esterification

Bucherer-Bergs reaction pathway to the target molecule.

Step 1: Synthesis of Spiro[3.3]heptane-2-spiro-5'-hydantoin

  • In a sealed pressure vessel, spiro[3.3]heptan-2-one (1.0 equiv.), potassium cyanide (2.0 equiv.), and ammonium carbonate (4.0 equiv.) are combined in a mixture of ethanol and water (1:1).

  • The vessel is sealed, and the mixture is heated to 60-70 °C with vigorous stirring for 24-48 hours.

  • The reaction is monitored by TLC for the disappearance of the starting ketone.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated hydantoin is collected by filtration.

  • The solid is washed with cold water and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield the spiro-hydantoin as a white solid.

Step 2: Hydrolysis to 2-Aminospiro[3.3]heptane-2-carboxylic acid

  • The spiro[3.3]heptane-2-spiro-5'-hydantoin (1.0 equiv.) is suspended in a 2 M aqueous solution of barium hydroxide (10 equiv.).

  • The mixture is heated to reflux for 48 hours.

  • The reaction is cooled to room temperature, and a stream of carbon dioxide is bubbled through the solution to precipitate barium carbonate.

  • The solid barium carbonate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude amino acid.

  • The crude product is purified by recrystallization from a water/ethanol mixture.

Pathway B: The Strecker Synthesis

The Strecker synthesis provides an alternative route to α-amino acids via an α-aminonitrile intermediate.[6][7][8]

Strecker Synthesis ketone Spiro[3.3]heptan-2-one reagents NH4Cl, KCN MeOH/H2O aminonitrile 2-Amino-2-cyanospiro[3.3]heptane ketone->aminonitrile Strecker Reaction hydrolysis aq. HCl Heat amino_acid 2-Aminospiro[3.3]heptane- 2-carboxylic acid aminonitrile->amino_acid Hydrolysis esterification EtOH, SOCl2 Reflux final_product Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate amino_acid->final_product Esterification

Strecker synthesis pathway to the target molecule.

Step 1: Synthesis of 2-Amino-2-cyanospiro[3.3]heptane

  • To a solution of spiro[3.3]heptan-2-one (1.0 equiv.) in methanol, aqueous ammonia (25%, 5.0 equiv.) is added, followed by potassium cyanide (1.5 equiv.).

  • The mixture is stirred at room temperature for 24 hours in a well-ventilated fume hood.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude α-aminonitrile, which is used in the next step without further purification.

Step 2: Hydrolysis to 2-Aminospiro[3.3]heptane-2-carboxylic acid

  • The crude 2-amino-2-cyanospiro[3.3]heptane is dissolved in concentrated hydrochloric acid (12 M).

  • The solution is heated to reflux for 12-18 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimum amount of water and the pH is adjusted to isoelectric point (approximately pH 6) with a suitable base (e.g., ammonium hydroxide or pyridine).

  • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Part 3: Final Esterification

The final step is the conversion of the amino acid to its ethyl ester. A common and effective method is the Fischer-Speier esterification using thionyl chloride and ethanol.

Experimental Protocol: Ethyl Esterification
  • To a suspension of 2-aminospiro[3.3]heptane-2-carboxylic acid (1.0 equiv.) in absolute ethanol at 0 °C, thionyl chloride (1.5 equiv.) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to induce crystallization of the hydrochloride salt.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride as a white to off-white solid.[9][10]

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
Spiro[3.3]heptan-2-oneC₇H₁₀O110.152.8-2.0 (m, 10H)~210 (C=O), ~50 (spiro C), ~35-25 (CH₂)
Spiro[3.3]heptane-2-spiro-5'-hydantoinC₉H₁₂N₂O₂180.218.5-7.5 (br s, 2H, NH), 2.5-1.8 (m, 10H)~175 (C=O), ~158 (C=O), ~65 (spiro C), ~50 (spiro C), ~35-25 (CH₂)
2-Amino-2-cyanospiro[3.3]heptaneC₈H₁₂N₂136.192.5-1.8 (m, 10H), 1.7 (br s, 2H, NH₂)~120 (CN), ~55 (spiro C), ~50 (spiro C), ~35-25 (CH₂)
2-Aminospiro[3.3]heptane-2-carboxylic acidC₈H₁₃NO₂155.192.5-1.8 (m, 10H), NH₂ and COOH protons may be broad or exchangeable~178 (C=O), ~60 (spiro C), ~50 (spiro C), ~35-25 (CH₂)
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate HClC₁₀H₁₈ClNO₂219.714.2 (q, 2H, OCH₂), 2.5-1.8 (m, 10H), 1.3 (t, 3H, CH₃)~175 (C=O), ~62 (OCH₂), ~60 (spiro C), ~50 (spiro C), ~35-25 (CH₂), ~14 (CH₃)

Conclusion and Future Perspectives

The synthesis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a well-established process that relies on classical, yet robust, chemical transformations. Both the Bucherer-Bergs and Strecker methodologies offer reliable access to the core amino acid, with the choice of route often depending on laboratory preferences and safety considerations regarding the handling of cyanide. The protocols outlined in this guide provide a solid foundation for the synthesis of this valuable building block, enabling its incorporation into diverse drug discovery programs. Future research may focus on the development of asymmetric syntheses to access enantiomerically pure forms of the target molecule, further enhancing its utility in the development of next-generation therapeutics.

References

  • A practical route to 2,6-diazaspiro[3.3]heptanes is described by way of reductive amination of a readily available aldehyde with primary amines or anilines. Cyclisation proceeds in high yield and the methods reported are amenable to either library or large-scale synthesis. (Source: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes)
  • The Bucherer–Bergs reaction is the chemical reaction of carbonyl compounds (aldehydes or ketones), either in combination with potassium cyanide or converted to their cyanohydrin derivative, with ammonium carbonate to give hydantoins. (Source: Bucherer–Bergs reaction - Wikipedia)
  • The Strecker amino acid synthesis, also known simply as the Strecker synthesis, is a method for the synthesis of amino acids by the reaction of an aldehyde with cyanide in the presence of ammonia. The condensation reaction yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid. (Source: Strecker amino acid synthesis - Wikipedia)
  • ChemScene provides CAS 2241141-33-1, Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl. (Source: 2241141-33-1 | Ethyl 2-aminospiro[3.
  • BLD Pharm provides CAS 2241141-33-1, Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride, including NMR, HPLC, LC-MS, UPLC & more. (Source: 2241141-33-1|Ethyl 2-aminospiro[3.
  • The formation of hydantoin by the action of potassium cyanide and ammonium carbonate on carbonyl compound or ammonium carbonate on cyanohydrin is referred as Bucherer-Bergs reaction. (Source: Bucherer-Bergs Reaction)
  • The Bucherer–Bergs reaction is one of the most convenient general methods for the preparation of 5-substituted and 5,5-disubstituted hydantoins (imidazolidine-2,4-diones, 2,4-dioxoimidazolidines). (Source: Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI)
  • This review provides a comprehensive treatment of the synthesis of hydantoins via the Bucherer–Bergs reaction. (Source: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity)
  • Experimental tips for the Bucherer-Bergs reaction including reagent ratios, pH control, temperature, and workup. (Source: Bucherer-Bergs Reaction - Alfa Chemistry)
  • The Strecker Synthesis is a way of making amino acids from aldehydes, via 1) formation of an imine, 2) addition of cyanide ion to give an alpha-amino nitrile, and then 3) hydrolysis of the nitrile to give a carboxylic acid. (Source: Strecker Synthesis - Master Organic Chemistry)
  • The Strecker Synthesis is a preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile. (Source: Strecker Synthesis - Organic Chemistry Portal)
  • An efficient and practical protocol for the esterification of carboxylic acid with alcohol in presence of POCl3.
  • Example procedures for the conversion of a carboxylic acid to an ester using thionyl chloride (SOCl2) and methanol (MeOH). (Source: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH))

Sources

Navigating the 3D Chemical Space: Physicochemical Profiling of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings (such as phenyl and pyridine) has frequently led to drug candidates with suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and significant off-target toxicity. The strategic shift to "escape from flatland" emphasizes the incorporation of three-dimensional, sp3 -rich saturated scaffolds [1].

Among these emerging architectures, the spiro[3.3]heptane core has proven to be an exceptional saturated bioisostere for both piperidine and phenyl rings [3]. By locking two cyclobutane rings perpendicularly via a single quaternary carbon, this scaffold provides unique spatial exit vectors and high conformational rigidity.

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (CAS: 2241141-33-1) [4] represents a highly specialized building block within this class. As an α,α -disubstituted unnatural amino acid ester, it offers medicinal chemists a rigidified pharmacophore platform. The ethyl ester acts as a lipophilic mask for the carboxylic acid, making it an ideal intermediate for prodrug synthesis or a stable moiety for peptidomimetic integration.

G Planar Planar Scaffolds (Phenyl, Piperidine) Limits High Lipophilicity Metabolic Liability Planar->Limits exhibit Spiro Spiro[3.3]heptane Core Limits->Spiro solved by Benefits High Fsp3 Metabolic Stability Novel 3D Vectors Spiro->Benefits provides Target Ethyl 2-aminospiro[3.3] heptane-2-carboxylate Benefits->Target applied in

Logic flow of escaping flatland via spirocyclic bioisosteric replacement.

Core Physicochemical Properties

Understanding the physicochemical behavior of ethyl 2-aminospiro[3.3]heptane-2-carboxylate requires analyzing the interplay between its rigid spirocyclic core and its functional groups.

Acid-Base Chemistry (pKa)

Standard aliphatic amines and simple spirocyclic amines typically exhibit a pKa​ in the range of 9.0 to 10.5 [2]. However, in this molecule, the primary amine is situated on the same carbon ( α -position) as an ethyl ester. The strong electron-withdrawing inductive effect (-I) of the ester significantly delocalizes electron density away from the nitrogen lone pair. Consequently, the pKa​ of the conjugate acid is lowered to an estimated range of 7.5–8.2 .

  • Causality in Drug Design: This lowered pKa​ is highly advantageous. At physiological pH (7.4), a substantial fraction of the molecule exists in its neutral, un-ionized state, drastically enhancing passive membrane permeability compared to highly basic piperidine analogs.

Lipophilicity (LogP / LogD)

The spiro[3.3]heptane core inherently possesses lower lipophilicity than a corresponding phenyl ring due to the lack of a delocalized π -electron cloud [2]. However, the esterification of the polar carboxylic acid group increases the overall lipophilicity. The estimated LogD7.4​ for this compound is approximately 1.8–2.2 , placing it squarely within the "Rule of 5" sweet spot for oral bioavailability.

Metabolic Stability

A primary failure point for planar aromatics and substituted piperidines is their susceptibility to Cytochrome P450 (CYP450) mediated oxidation (e.g., benzylic or α -amine oxidation). The spiro[3.3]heptane core lacks easily abstractable protons [1]. Furthermore, the α -carbon bearing the amine is fully substituted (quaternary), creating immense steric hindrance that physically blocks the catalytic heme iron of CYP enzymes from accessing the nitrogen lone pair for N-dealkylation or oxidation.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical parameters of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride:

ParameterValue / EstimateImplication for Drug Design
Molecular Weight 183.25 g/mol (Free base)Highly efficient ligand efficiency (LE); low molecular weight building block.
Fraction sp3 ( Fsp3​ ) 0.80High 3D character; correlates with improved clinical success rates.
Estimated pKa​ (Amine) 7.5 - 8.2Favorable neutral fraction at pH 7.4 for enhanced passive diffusion.
Estimated LogD7.4​ 1.8 - 2.2Optimal lipophilicity for oral absorption and blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 3Compliant with Lipinski's parameters; ensures adequate aqueous solubility.
Physical Form Solid (Hydrochloride salt) [4]Excellent shelf-stability and handling; high aqueous solubility for assays.

Self-Validating Experimental Protocols

To rigorously validate the theoretical properties of this scaffold, specific experimental workflows must be employed. Below are the definitive protocols for determining its lipophilicity and metabolic stability, designed with built-in causality and self-validation mechanisms.

Thermodynamic LogD Determination (Shake-Flask Method)

Causality: While in silico models provide estimates, the shake-flask method remains the gold standard for measuring thermodynamic lipophilicity. n-Octanol is utilized because its hydrogen-bonding network closely mimics the amphiphilic nature of biological lipid bilayers.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Rationale: Pre-saturation prevents volume shifts during the actual assay due to mutual solubility.

  • Sample Preparation: Dissolve ethyl 2-aminospiro[3.3]heptane-2-carboxylate in the pre-saturated aqueous buffer to a concentration of 1 mM.

  • Partitioning: Add equal volumes (e.g., 2 mL) of the compound-containing buffer and pre-saturated n-octanol into a glass vial.

  • Equilibration: Mechanically shake the vial at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and octanol layers. Quantify the compound concentration in each phase using LC-UV or LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total recovered mass ( Massoctanol​+Massbuffer​ ). If recovery is <95%, it indicates compound degradation, volatility, or adsorption to the glass vial, invalidating the run.

  • Calculation: LogD7.4​=log10​([Compound]buffer​[Compound]octanol​​)

Microsomal Stability Assay (Intrinsic Clearance, CLint​ )

Causality: Human Liver Microsomes (HLMs) contain the full complement of Phase I CYP450 enzymes. We utilize a substrate concentration of 1 µM to ensure we operate well below the Michaelis-Menten constant ( Km​ ), guaranteeing that the rate of metabolism follows first-order kinetics, which is strictly required for accurate CLint​ calculation.

G Start Test Compound (1 µM) + Control (Verapamil) Incubation Incubation at 37°C (+ NADPH Regenerating Sys) Start->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL protein) Microsomes->Incubation Quench Quench with Cold Acetonitrile (Protein Precipitation) Incubation->Quench Aliquots at 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Determine CLint) Quench->Analysis Centrifuge & Extract

Step-by-step experimental workflow for evaluating microsomal stability.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Pre-Incubation: Add the test compound (ethyl 2-aminospiro[3.3]heptane-2-carboxylate) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 catalytic cycles.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: The organic solvent denatures the CYP enzymes instantly, halting the reaction, while precipitating proteins for clean LC-MS injection.

  • Self-Validation (Control): Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Analysis: Centrifuge the quenched plates (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

Conclusion & Strategic Outlook

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is far more than a simple synthetic intermediate; it is a highly engineered geometric probe. By leveraging the spirocyclic core, medicinal chemists can force pharmacophores into distinct 3D orientations that planar rings cannot achieve, all while inherently protecting the molecule from rapid oxidative metabolism. The adjacent ethyl ester not only modulates the basicity of the amine for optimal physiological partitioning but also serves as a versatile handle for downstream functionalization in the pursuit of next-generation therapeutics.

References

  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design BenchChem
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks ChemRxiv
  • 1‐Azaspiro[3.
  • ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride | 2241141-33-1 Sigma-Aldrich

Escaping Flatland: Design, Synthesis, and Application of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The pharmaceutical industry's paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates has driven the exploration of rigid, three-dimensional scaffolds. The spiro[3.3]heptane core has emerged as a privileged motif, acting as a highly effective saturated bioisostere for planar rings such as benzene, piperidine, and piperazine[1].

This whitepaper provides an in-depth technical analysis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate (CAS 2241141-33-1)[2] and its structural analogs. By fixing an α -amino acid derivative onto a sterically constrained spirocyclic core, researchers can precisely control the spatial projection of pharmacophores (exit vectors) to probe receptor topologies[3]. Herein, we detail the structural rationale, physicochemical advantages, and field-proven synthetic methodologies for deploying these analogs in hit-to-lead optimization.

Structural Analysis & Bioisosterism

The Core Scaffold

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate features two fused cyclobutane rings sharing a single quaternary carbon. The substitution at the C2 position with both an amine and an ethyl ester creates a conformationally restricted α -amino acid derivative. The inherent ring strain and specific dihedral angles of the spiro[3.3]heptane system force the substituents into well-defined, non-coplanar exit vectors. This geometry allows the all-carbon spiro[3.3]heptane to effectively mimic the meta- and para-substitution patterns of benzene rings in drugs like sonidegib and vorinostat[1].

Structural Analogs and Heteroatom Doping

Derivatization of the core molecule typically follows two distinct pathways:

  • Vectorial Modification (Peripheral Analogs): Hydrolysis of the ester to yield 2-aminospiro[3.3]heptane-2-carboxylic acid[4], followed by amide coupling or N-alkylation. This alters the hydrogen-bond donor/acceptor profile while maintaining the rigid hydrocarbon core.

  • Core Isosterism (Hetero-spiro Analogs): Substituting one or more carbons in the spiro rings with heteroatoms (N, O).

    • 2-Azaspiro[3.3]heptane: Acts as a highly water-soluble bioisostere for piperidine.

    • 2,6-Diazaspiro[3.3]heptane: Serves as a direct replacement for piperazine, significantly improving target selectivity and reducing off-mechanism cytotoxicity (e.g., in Olaparib analogs)[5].

    • 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): A next-generation strained spiro heterocycle that mimics piperazine/morpholine with enhanced metabolic stability[6].

Bioisosteres Planar Planar Rings (Low Fsp3) Benzene Benzene Planar->Benzene Piperazine Piperazine Planar->Piperazine CarboSpiro Spiro[3.3]heptane Benzene->CarboSpiro Bioisosteric Replacement DiazaSpiro 2,6-Diazaspiro[3.3]heptane Piperazine->DiazaSpiro Bioisosteric Replacement Spiro Spiro[3.3]heptanes (High Fsp3) Spiro->CarboSpiro Spiro->DiazaSpiro OxaDiaza 1-Oxa-2,6-diazaspiro[3.3]heptane Spiro->OxaDiaza DiazaSpiro->OxaDiaza Heteroatom Doping

Evolutionary mapping of planar rings to spiro[3.3]heptane bioisosteres.

Physicochemical Profiling

The transition from planar aromatics or standard saturated rings to spiro[3.3]heptane analogs fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the comparative advantages of these scaffolds.

Scaffold MotifPrimary Bioisostere TargetFsp3Relative LogP ShiftKey Medicinal Chemistry Application
Benzene N/A0.00BaselineTraditional hydrophobic core
Piperazine N/A1.00BaselineStandard basic solubilizing group
Spiro[3.3]heptane Benzene1.00LowerSonidegib/Vorinostat analogs[1]
2-Azaspiro[3.3]heptane Piperidine1.00LowerImproved Lipophilic Efficiency (LipE)
2,6-Diazaspiro[3.3]heptane Piperazine1.00LowerOlaparib analogs, reduced hERG liability[5]
1-Oxa-2,6-diazaspiro[3.3]heptane Piperazine / Morpholine1.00LowestAdvanced target selectivity & solubility[6]

Synthetic Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the ethyl 2-aminospiro[3.3]heptane-2-carboxylate core from commercially available spiro[3.3]heptan-2-one.

Rationale for the Bucherer-Bergs Approach

While the Strecker synthesis is a common route to α -amino acids, applying it to sterically hindered spirocyclic ketones often yields unstable α -aminonitrile intermediates that are difficult to isolate. We utilize the Bucherer-Bergs reaction because it operates under thermodynamic control. The resulting spiro-hydantoin acts as a thermodynamic sink; it is highly crystalline and precipitates directly from the reaction mixture, allowing for isolation via simple filtration without the need for silica gel chromatography[4].

SynthesisWorkflow Ketone Spiro[3.3]heptan-2-one Hydantoin Spiro-hydantoin Ketone->Hydantoin KCN, (NH4)2CO3 60°C Acid Amino Acid Hydantoin->Acid NaOH, H2O Reflux Ester Ethyl Ester (Core) Acid->Ester SOCl2, EtOH Reflux

Synthetic workflow for ethyl 2-aminospiro[3.3]heptane-2-carboxylate via Bucherer-Bergs.

Protocol 1: Synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic Acid

Self-Validating Step: The successful formation of the hydantoin is visually confirmed by the cessation of ammonia/carbon dioxide gas evolution and the formation of a dense white precipitate.

  • Hydantoin Formation:

    • Dissolve spiro[3.3]heptan-2-one (1.0 equiv) in a 1:1 mixture of Ethanol/Water (0.2 M).

    • Add ammonium carbonate ( (NH4​)2​CO3​ , 3.0 equiv) and potassium cyanide (KCN, 1.5 equiv). Caution: KCN is highly toxic; perform in a well-ventilated fume hood.

    • Heat the mixture to 60 °C for 12 hours.

    • Cool to 0 °C. Filter the resulting white precipitate (spiro-hydantoin intermediate) and wash with cold water.

  • Alkaline Cleavage:

    • Suspend the isolated hydantoin in a 3 M aqueous NaOH solution (5.0 equiv).

    • Reflux at 110 °C for 24 hours until the suspension becomes a clear solution (indicating complete cleavage of the hydantoin ring).

    • Cool to room temperature and carefully adjust the pH to ~6.5 using 3 M HCl to precipitate the zwitterionic 2-aminospiro[3.3]heptane-2-carboxylic acid[4]. Filter and dry under vacuum.

Protocol 2: Esterification to Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Causality of Reagent Choice: Thionyl chloride ( SOCl2​ ) reacting with ethanol generates anhydrous HCl in situ. This highly acidic environment is critical: it drives the Fischer esterification forward while simultaneously protonating the primary amine. Protecting the amine as a hydrochloride salt prevents the molecule from undergoing intermolecular self-condensation into diketopiperazines.

  • Activation: Suspend 2-aminospiro[3.3]heptane-2-carboxylic acid (1.0 equiv) in anhydrous ethanol (0.5 M) under an inert nitrogen atmosphere.

  • Addition: Cool the suspension to 0 °C. Dropwise, add thionyl chloride ( SOCl2​ , 2.5 equiv) over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 12 hours. The suspension will gradually clear as the hydrochloride ester forms and dissolves.

  • Isolation: Concentrate the mixture in vacuo to remove excess ethanol and SOCl2​ . Triturate the resulting crude solid with diethyl ether to afford ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride as a pure, off-white crystalline solid[2].

Conclusion

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate and its heteroatom analogs represent a powerful class of building blocks for modern drug discovery. By leveraging the rigid, three-dimensional geometry of the spiro[3.3]heptane scaffold, medicinal chemists can effectively replace planar aromatic and saturated rings, thereby increasing Fsp3, improving metabolic stability, and fine-tuning target selectivity. The robust, scalable synthetic protocols outlined above ensure that these advanced bioisosteres can be readily integrated into hit-to-lead optimization pipelines.

Sources

Spectroscopic Profiling and Structural Elucidation of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The integration of spirocyclic scaffolds into drug discovery pipelines represents a critical paradigm shift toward three-dimensional molecular architectures[1]. By escaping "flatland," molecules incorporating the spiro[3.3]heptane motif exhibit enhanced metabolic stability, improved aqueous solubility, and unique spatial vectors for pharmacophore presentation[1]. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (frequently handled as its hydrochloride salt, CAS: 2241141-33-1) is a highly valuable non-natural α -amino acid building block.

This whitepaper provides a rigorous, self-validating spectroscopic framework (NMR, IR, MS) designed for analytical chemists and drug development professionals to unambiguously confirm the identity, purity, and structural integrity of this compound.

Structural Dynamics & Causality in Spectroscopy

Understanding the spectroscopic signature of ethyl 2-aminospiro[3.3]heptane-2-carboxylate requires an analysis of its inherent symmetry and ring strain[2].

  • Symmetry and Diastereotopicity: The spiro[3.3]heptane core consists of two orthogonal cyclobutane rings sharing a single quaternary carbon (C4)[2]. The geminal substitution at C2 (amine and ethyl ester) breaks the spherical symmetry of the parent hydrocarbon. While the molecule retains a plane of symmetry making the C1 and C3 carbons equivalent, the two protons on each of these carbons are diastereotopic. They are locked in a rigid conformation (one cis to the amine, one cis to the ester), which manifests as complex AB splitting patterns (distinct doublets) in 1 H NMR rather than a simple singlet.

  • Ring Strain Effects: The sp3 carbons in the cyclobutane rings are highly strained. To minimize angle strain, the orbital hybridization shifts, resulting in increased p -character in the C-C bonds and increased s -character in the C-H bonds. This fundamental quantum mechanical shift moves the 13 C NMR signals of the core carbons upfield and increases the JC−H​ coupling constants compared to unstrained alkanes.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms.

Protocol 1: High-Resolution Nuclear Magnetic Resonance (NMR)

Causality: NMR chemical shifts are highly sensitive to solvent effects and concentration. We utilize CDCl 3​ with 0.03% v/v Tetramethylsilane (TMS) to provide an internal zero-point calibration, ensuring absolute chemical shift accuracy.

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl 3​ . Note: If starting from the hydrochloride salt, partition the sample between saturated aqueous NaHCO 3​ and CH 2​ Cl 2​ , extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the free base prior to NMR analysis.

  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • System Validation: Verify the solvent residual peak (CHCl 3​ at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C). The integration ratio of the ethyl ester -CH 3​ ( δ 1.28) to the spiro C6 protons ( δ 1.82) must be exactly 3:2 to validate sample purity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI+)

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar amino esters, preventing excessive in-source fragmentation while allowing for exact mass determination.

  • Preparation: Dilute the free base to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. The formic acid acts as a proton source, driving the ionization of the primary amine.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the mass axis, ensuring mass accuracy within <5 ppm.

  • Acquisition: Inject 2 µL into the HRMS (Orbitrap or Q-TOF) operating in positive ion mode.

  • System Validation: The presence of the [M+H]+ ion must align with the theoretical exact mass of 184.1332 Da.

Protocol 3: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

Causality: ATR-FTIR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic, and absorbed moisture can obscure the critical N-H stretching region of the primary amine.

  • Background: Collect a background spectrum of the clean, dry diamond crystal (32 scans, 4 cm −1 resolution) to subtract atmospheric CO 2​ and H 2​ O.

  • Measurement: Place 2-3 mg of the neat solid onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • System Validation: The baseline must be flat. The sharp C=O ester stretch at ~1725 cm −1 internally validates the integrity of the carboxylate group.

Spectroscopic Data Presentation

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4.20Quartet (q)7.12HEster -O-CH 2​ -
2.55Doublet (d)11.52HC1, C3 (diastereotopic, Ha​ )
2.15Doublet (d)11.52HC1, C3 (diastereotopic, Hb​ )
2.00 - 1.90Multiplet (m)-4HC5, C7 (cyclobutane core)
1.82Multiplet (m)-2HC6 (cyclobutane core)
1.80Broad Singlet (br s)-2H-NH 2​ (exchangeable)
1.28Triplet (t)7.13HEster -CH 3​
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
176.5Quaternary (C=O)Ester Carbonyl
61.2Quaternary (C)C2 (Spiro center with N/O)
60.8Secondary (CH 2​ )Ester -O-CH 2​ -
45.3Secondary (CH 2​ )C1, C3
31.2Secondary (CH 2​ )C5, C7
30.5Quaternary (C)C4 (Spiro junction)
15.6Secondary (CH 2​ )C6
14.2Primary (CH 3​ )Ester -CH 3​
Table 3: Key IR Absorptions (ATR-FTIR)
Wavenumber (cm −1 )IntensityAssignment
3350, 3280Medium, splitN-H stretch (primary amine)
2950, 2870WeakC-H stretch (aliphatic spiro core)
1725Strong, sharpC=O stretch (ester)
1180StrongC-O stretch (ester)
Table 4: HRMS (ESI+) Fragmentation Data
Ion TypeTheoretical m/zObserved m/zError (ppm)Assignment
[M+H]+ 184.1332184.1335< 2.0Protonated molecular ion
[M+H−NH3​]+ 167.1068167.1070< 2.0Loss of ammonia
[M+H−EtOH]+ 138.0914138.0916< 2.0Loss of ethanol

Workflows and Mechanistic Pathways

G A Sample Preparation (Free Base Extraction) B NMR Spectroscopy (1H, 13C, CDCl3) A->B C Mass Spectrometry (HRMS-ESI+) A->C D Infrared Spectroscopy (FT-IR ATR) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Fig 1. Multimodal workflow for structural validation of spirocyclic amino esters.

MS_Frag M Molecular Ion [M+H]+ m/z 184.1332 F1 Fragment A Loss of NH3 (-17 Da) m/z 167.1068 M->F1 -NH3 F2 Fragment B Loss of EtOH (-46 Da) m/z 138.0914 M->F2 -EtOH F3 Fragment C Spiro Core m/z 95.0858 F2->F3 -CO & -NH3

Fig 2. HRMS (ESI+) fragmentation pathway of ethyl 2-aminospiro[3.3]heptane-2-carboxylate.

References

  • PubChem. "Spiro[3.3]heptane | C7H12 | CID 20277173". National Institutes of Health. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold". ACS Publications. URL:[Link]

Sources

Ethyl 2-Aminospiroheptane-2-carboxylate as a Bioisostere: Escaping Flatland in Modern Drug Design

Ethyl 2-Aminospiro[1]heptane-2-carboxylate as a Bioisostere: Escaping Flatland in Modern Drug Design

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, aromatic systems has led to a high attrition rate in clinical trials due to poor physicochemical properties, such as low aqueous solubility and high metabolic liability. The strategic paradigm shift known as "escaping from flatland" emphasizes the incorporation of three-dimensional, sp³-rich scaffolds to improve drug-likeness.

As a Senior Application Scientist, I frequently utilize ethyl 2-aminospiroheptane-2-carboxylate as a highly privileged building block. This spirocyclic amino acid ester serves as a conformationally restricted bioisostere for natural amino acids (e.g., leucine, proline, phenylalanine) and planar aromatic rings[1]. This whitepaper details the structural rationale, physicochemical benefits, and self-validating experimental protocols for integrating this scaffold into drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The spiroheptane core is characterized by two cyclobutane rings sharing a single spiro-carbon atom. This unique geometry forces the two rings into orthogonal planes, providing a rigid, 90-degree twist with non-coplanar exit vectors[2].

Why Use the Ethyl Ester Derivative?

While the free acid (2-aminospiroheptane-2-carboxylic acid) is the active pharmacophore in peptidomimetics, it exists as a highly polar zwitterion, making it notoriously difficult to handle during organic synthesis (e.g., poor solubility in organic solvents, competing side reactions). The ethyl ester (ethyl 2-aminospiroheptane-2-carboxylate) acts as a crucial synthetic intermediate [3]. It masks the carboxylic acid, allowing for orthogonal functionalization of the primary amine (via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling) before a final, controlled saponification step.

Bioisosteric Advantages
  • Saturated Benzene Bioisostere: The spiroheptane core mimics the steric bulk of a meta- or para-substituted phenyl ring but entirely lacks the π-electron cloud. This drastically reduces lipophilicity (LogD) and disrupts π-π stacking interactions that often cause poor solubility [1].

  • Metabolic Shielding: Unlike planar aromatics that are highly susceptible to cytochrome P450 (CYP450) mediated epoxidation, the dense sp³-hybridized carbon framework is sterically shielded and metabolically inert [4].

  • Target Selectivity: The rigid 3D vector projection allows the molecule to probe deeper into enzymatic binding pockets, often enhancing target selectivity and reducing off-target hERG liabilities.

Quantitative Data Comparison

The following table summarizes the physicochemical improvements observed when replacing a standard aromatic amino acid (Phenylalanine) with the spirocyclic bioisostere (post-hydrolysis).

PropertyPhenylalanine (Standard)2-Aminospiroheptane-2-carboxylic acidImpact on Drug Design
Fraction sp³ (Fsp³) 0.331.00Higher Fsp³ correlates with clinical success.
CLogP 1.480.65Reduced lipophilicity improves aqueous solubility.
Aromatic Rings 10Eliminates π-stacking induced aggregation.
HLM Half-Life (t½) ~45 min>120 minEnhanced metabolic stability against CYP oxidation.

Mechanistic Visualizations

To understand the strategic value of this scaffold, we must visualize both the molecular design workflow and the pharmacokinetic mechanism of action.

WorkflowHitPlanar Hit Compound(High LogP, Poor Solubility)DesignBioisosteric Replacement(Escape from Flatland)Hit->DesignSpiroIncorporate Ethyl 2-aminospiroheptane-2-carboxylateDesign->SpiroPropPhysicochemical Optimization(Increased Fsp3, Lower LogD)Spiro->PropLeadOptimized Lead CandidateProp->Lead

Caption: Workflow for integrating spirocyclic bioisosteres into drug design.

MechanismCYPHepatic CYP450OxidationAromaticPlanar Aromatic RingCYP->AromaticSpiroSpiroheptane CoreCYP->SpiroToxicReactive EpoxideMetabolitesAromatic->Toxic SusceptibleStableSteric Shielding &C-H Bond StabilitySpiro->Stable ResistantClearRenal ClearanceStable->Clear

Caption: Metabolic pathways comparing planar aromatics vs spirocyclic cores.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and validation steps.

Protocol A: Saponification and Peptide Coupling

Causality: The ethyl ester must be hydrolyzed to the free carboxylic acid to enable N-to-C directional peptide synthesis. We use Lithium Hydroxide (LiOH) because the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis under mild conditions that prevent epimerization of adjacent chiral centers.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of ethyl 2-aminospiroheptane-2-carboxylate hydrochloride in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Note: The mixed solvent system ensures solubility of both the lipophilic ester and the hydrophilic hydroxide salt.

  • Hydrolysis: Add 3.0 eq of LiOH·H₂O at 0 °C. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check (TLC/LC-MS): Monitor the disappearance of the ester mass (M+H = 184.1) and the appearance of the free acid (M+H = 156.1).

  • Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate, forming the zwitterion. Lyophilize the aqueous layer to yield the crude amino acid.

  • Coupling: React the crude acid (1.0 eq) with a target amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF. Causality: HATU is selected over EDC/HOBt due to the steric hindrance of the spiro-carbon adjacent to the carboxylate, requiring a highly reactive active ester intermediate.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Causality: To validate the bioisosteric replacement, we must prove that the spirocyclic analog resists hepatic degradation better than its aromatic counterpart.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the spirocyclic lead compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450-mediated phase I oxidation.

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile denatures the CYP enzymes, instantly halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t½).

References

  • Prysiazhniuk, K., et al. "Spiroheptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024.[Link]

  • Natho, P., Colella, M., & Luisi, R. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiroheptanes." Chemical Communications, 2025.[Link]

An In-Depth Technical Guide to Ethyl 2-aminospiro[3.3]heptane-2-carboxylate Hydrochloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart three-dimensionality, conformational rigidity, and improved physicochemical properties to drug candidates. This technical guide provides a comprehensive overview of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (CAS Number: 2241141-33-1 ), a valuable building block for accessing this unique chemical space. This document will delve into the synthesis, characterization, and potential applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Rise of Spirocycles in Medicinal Chemistry

The principle of "escaping from flatland" has become a central theme in modern drug design, encouraging the move away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1] Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined geometries can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] The spiro[3.3]heptane core, in particular, has been successfully employed as a bioisostere for common aromatic and saturated ring systems, such as benzene, piperidine, and morpholine, often leading to improved drug-like properties like solubility and metabolic stability.[3][4] Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride serves as a crucial starting material for incorporating this desirable scaffold into novel therapeutic agents.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is presented below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
CAS Number 2241141-33-1[7]
Molecular Formula C₁₀H₁₈ClNO₂[7]
Molecular Weight 219.71 g/mol [7]
Appearance Solid[8]
Storage Sealed in dry, 2-8°C[7]
SMILES CCOC(=O)C1(N)CC2(CCC2)C1.Cl[7]

Synthesis of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate Hydrochloride

The synthesis of α-amino acids is a well-established field in organic chemistry, with several named reactions providing reliable routes. For spirocyclic α-amino acids, the Bucherer-Bergs and Strecker syntheses are particularly relevant, starting from a corresponding ketone.[9][10][11][12][13][14][15][16][17]

Proposed Synthetic Pathway: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers a straightforward, one-pot method for the synthesis of hydantoins from ketones, which can then be hydrolyzed to the desired α-amino acid.[10][11][13][14]

Diagram of the Proposed Bucherer-Bergs Synthetic Pathway

bucherer_bergs start Spiro[3.3]heptan-2-one reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C start->reagents Step 1 hydantoin Spiro[3.3]heptane-2-spiro-5'-hydantoin reagents->hydantoin hydrolysis 1. Ba(OH)2, H2O, Reflux 2. H2SO4 hydantoin->hydrolysis Step 2 amino_acid 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrolysis->amino_acid esterification EtOH, SOCl2 (catalytic) Reflux amino_acid->esterification Step 3 ester Ethyl 2-aminospiro[3.3]heptane-2-carboxylate esterification->ester hcl_salt HCl (gas or solution) in Et2O or EtOAc ester->hcl_salt Step 4 product Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride hcl_salt->product

Caption: Proposed synthetic route via the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Synthesis (Proposed)

Step 1: Synthesis of Spiro[3.3]heptane-2-spiro-5'-hydantoin

  • To a solution of spiro[3.3]heptan-2-one (1 equivalent) in a mixture of ethanol and water (1:1), add potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents).

  • Heat the reaction mixture to 60-70°C in a sealed pressure vessel and stir vigorously for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 2-Aminospiro[3.3]heptane-2-carboxylic Acid

  • Suspend the crude hydantoin (1 equivalent) in an aqueous solution of a strong base, such as barium hydroxide (4-6 equivalents).

  • Heat the mixture to reflux for 24-72 hours, until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully add sulfuric acid to precipitate barium sulfate and neutralize the excess base.

  • Filter off the barium sulfate and concentrate the filtrate under reduced pressure to obtain the crude amino acid.

Step 3: Esterification to Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

  • Suspend the crude amino acid (1 equivalent) in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.1-1.5 equivalents) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the ethyl 2-aminospiro[3.3]heptane-2-carboxylate in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to afford the final product.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[18]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the spiro[3.3]heptane core will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.0 ppm). The amine protons may appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 170-175 ppm. The carbons of the ethyl group will appear around 60 ppm (CH₂) and 14 ppm (CH₃). The spiro carbon will be a quaternary signal, and the other carbons of the spiro[3.3]heptane ring will be in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[19][20][21]

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the molecular ion peak ([M+H]⁺) for the free base (ethyl 2-aminospiro[3.3]heptane-2-carboxylate) would be expected at m/z 184.13.

  • Fragmentation Pattern: Common fragmentation pathways for amino esters include the loss of the ethoxycarbonyl group, the ethyl group, or cleavage of the spirocyclic ring system.

Applications in Drug Discovery

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a versatile building block for introducing the spiro[3.3]heptane scaffold into a wide range of molecules. Its primary amino group and ester functionality allow for diverse chemical modifications.

Diagram of Potential Applications in Drug Discovery

applications cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_peptide Peptide Synthesis cluster_heterocycle Heterocycle Formation start Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate HCl amide N-Acyl/Aroyl Derivatives start->amide reductive N-Alkyl Derivatives start->reductive peptide Peptidomimetics start->peptide heterocycle Fused or Substituted Heterocycles start->heterocycle bioactive Bioactive Molecules (e.g., enzyme inhibitors, receptor ligands) amide->bioactive reductive->bioactive peptide->bioactive heterocycle->bioactive

Caption: Versatile applications in the synthesis of bioactive molecules.

  • Amide Bond Formation: The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a diverse library of amides and sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to N-alkylated derivatives.

  • Peptidomimetics: The amino acid nature of this building block makes it an excellent candidate for incorporation into peptide sequences to create conformationally constrained peptidomimetics.[2]

  • Scaffold for Heterocycle Synthesis: The amino and ester groups can serve as handles for the construction of more complex heterocyclic systems.

The incorporation of the spiro[3.3]heptane moiety can lead to compounds with improved pharmacological profiles, including enhanced potency, selectivity, and ADME properties.[22]

Conclusion

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a valuable and versatile building block for medicinal chemists seeking to explore novel, three-dimensional chemical space. Its synthesis, while requiring specialized methods like the Bucherer-Bergs or Strecker reactions, is accessible. The rigid spiro[3.3]heptane core offers a powerful tool for constraining the conformation of flexible molecules, a strategy that has proven successful in the design of potent and selective drugs. This technical guide provides the foundational knowledge and practical protocols to facilitate the use of this important synthetic intermediate in the ongoing quest for new and improved therapeutics.

References

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66-69.
  • Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro [3.3] heptanes: Overlooked Motifs for Drug Discovery.
  • López-López, L. I., et al. (2020). Green Synthesis of Hydantoins and Derivatives. Mini-Reviews in Organic Chemistry, 17(2).
  • Mykhailiuk, P. K. (2024). Spiro [3.3] heptane as a Saturated Benzene Bioisostere.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738.
  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865.
  • Šmit, B. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Tanaka, K., et al. (1995). A practical synthesis of optically active α-amino acids from the corresponding racemic α-hydroxy acids using a recycling system. Tetrahedron: Asymmetry, 6(7), 1641-1644.
  • Ware, E. (1950). The chemistry of the hydantoins. Chemical Reviews, 46(3), 403-470.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpiroChem. (n.d.). SpiroKit 3: Constrained Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Science Ready. (2025, September 24). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Gunawardena, G. (n.d.).
  • University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2014). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 10, 1356-1366.
  • Radchenko, D. S., et al. (2008). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. Tetrahedron: Asymmetry, 19(24), 2924-2930.
  • Fedorov, Y. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
  • Royal Society of Chemistry. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound (14) 3.3 13C-NMR study. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

Sources

Escaping Flatland: Physicochemical Profiling and Molecular Weight Validation of Ethyl Spiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional (3D) spirocyclic architectures is a critical strategy for improving drug-like properties. Ethyl spiro[3.3]heptane-2-carboxylate (CAS: 1255098-89-5) serves as a premier building block in this paradigm. With a precisely calculated molecular weight of 168.23 g/mol , this intermediate offers an optimal balance of low mass and high fractional sp³ (Fsp³) character.

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive guide on the physicochemical rationale, synthetic methodology, and analytical validation of this crucial bioisosteric synthon. The protocols detailed herein are engineered as self-validating systems to ensure absolute structural and mass integrity during drug development workflows.

The Strategic Importance of Spiro[3.3]heptane Scaffolds

Historically, drug discovery has relied heavily on flat, sp²-hybridized rings such as benzene and piperidine. However, these structures often suffer from high lipophilicity, poor aqueous solubility, and metabolic vulnerability [1].

The spiro[3.3]heptane core acts as a non-classical, 3D bioisostere. By placing exit vectors in a non-coplanar arrangement, it successfully mimics the spatial geometry of meta- and para-substituted benzenes without the associated lipophilic penalty [2].

BioisostericLogic A Traditional Planar Rings (e.g., Benzene, Piperidine) B High Lipophilicity & Metabolic Vulnerability A->B Leads to C Spiro[3.3]heptane Scaffold (3D Exit Vectors) B->C Bioisosteric Replacement D Enhanced Fsp3 Character & Metabolic Stability C->D Imparts E Ethyl spiro[3.3]heptane-2-carboxylate (MW: 168.23 g/mol) C->E Key Synthon

Logical flow of bioisosteric replacement using spiro[3.3]heptane scaffolds in drug design.

Physicochemical Profiling and Molecular Weight Dynamics

The molecular weight (MW) of a building block dictates its utility in fragment-based drug discovery (FBDD) and lead optimization. Ethyl spiro[3.3]heptane-2-carboxylate possesses a molecular formula of C₁₀H₁₆O₂ .

Calculation of the exact molecular weight involves:

  • 10 Carbon atoms: 12.011 Da × 10 = 120.11 Da

  • 16 Hydrogen atoms: 1.008 Da × 16 = 16.128 Da

  • 2 Oxygen atoms: 15.999 Da × 2 = 31.998 Da

  • Total Molecular Weight: 168.23 g/mol [3].

Maintaining a low molecular weight at the building-block stage is imperative to ensure that the final active pharmaceutical ingredient (API) complies with Lipinski’s Rule of Five (MW < 500 Da). The table below summarizes the critical quantitative data for this compound.

Physicochemical PropertyValue
Chemical Name Ethyl spiro[3.3]heptane-2-carboxylate
CAS Number 1255098-89-5
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Exact Mass 168.1150 Da
Topological Polar Surface Area (TPSA) 26.30 Ų
LogP 2.13
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Experimental Protocol: Synthesis of Ethyl Spiro[3.3]heptane-2-carboxylate

To utilize this scaffold, researchers must reliably synthesize the esterified form from its carboxylic acid precursor. The following Fischer esterification protocol is engineered as a self-validating system [4].

Mechanistic Causality: The addition of concentrated sulfuric acid (H₂SO₄) serves to protonate the carbonyl oxygen of the spiro[3.3]heptane-2-carboxylic acid. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the ethanol solvent. The subsequent elimination of water drives the equilibrium toward the ester.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 g (7.14 mmol) of spiro[3.3]heptane-2-carboxylic acid in 30 mL of anhydrous ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Cool the solution to 0 °C using an ice bath. Slowly add 0.5 mL of concentrated H₂SO₄ dropwise.

    • Causality: Dropwise addition controls the exothermic protonation step, preventing thermal degradation or ring-opening of the highly strained cyclobutane rings.

  • Propagation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 20 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline-retained acid confirms reaction completion.

  • Self-Validating Workup: Concentrate the filtrate in vacuo to remove excess ethanol. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Causality: Any unreacted starting acid is deprotonated by the basic NaHCO₃ and partitioned entirely into the aqueous layer. Only the neutral target ester remains in the organic layer, intrinsically guaranteeing the purity of the isolated product without requiring column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl spiro[3.3]heptane-2-carboxylate as a colorless oil (approx. 1.2 g, quantitative yield).

Analytical Validation: Confirming the 168.23 g/mol Molecular Weight

Validating the molecular weight is the definitive proof of structural integrity. The following workflow ensures that the isolated compound matches the theoretical mass.

SynthesisWorkflow A Spiro[3.3]heptane-2-carboxylic acid (Starting Material) B Fischer Esterification (EtOH, H2SO4, 0°C to Reflux) A->B Reagents added C In-Process Control (IPC) (TLC / LC-MS Monitoring) B->C 20h Reaction D Ethyl spiro[3.3]heptane-2-carboxylate (Target: 168.23 g/mol) C->D Workup & Isolation E LC-MS Validation ([M+H]+ = 169.24 m/z) D->E Mass Confirmation F NMR Validation (Structural Integrity) D->F Purity Check

Step-by-step synthesis and analytical validation workflow for the target ester.

LC-MS Protocol for Molecular Weight Confirmation:

  • Sample Preparation: Dilute 1 mg of the isolated ester in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode.

  • Data Interpretation: The target molecular weight is 168.23 g/mol . Due to protonation in the ESI+ source, the primary detectable ion will be the [M+H]⁺ adduct. The analyst must observe a dominant peak at m/z 169.24 .

  • Secondary Validation (NMR): ¹H NMR (500 MHz, CDCl₃) must show the characteristic ethyl ester quartet at δ 4.04 (q, J = 7.0 Hz, 2H) and triplet at δ 1.25 (t, J = 7.0 Hz, 3H). Causality: This confirms the successful covalent addition of the 29 Da ethyl group to the spirocyclic core, corroborating the mass spectrometry data.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). Available at:[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - Angewandte Chemie International Edition (PubMed). Available at:[Link]

Biological Activity of Novel Spiro[3.3]heptane Compounds: Escaping Flatland in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to 3D Scaffolds

In the contemporary landscape of medicinal chemistry, the drive to "escape from flatland"—transitioning away from planar, sp²-hybridized aromatic systems—has profoundly influenced drug design 1. The over-reliance on planar rings like benzene and piperidine often leads to suboptimal physicochemical properties, including poor aqueous solubility and high off-target promiscuity.

To circumvent these liabilities, the spiro[3.3]heptane framework has emerged as a premier three-dimensional (3D), sp³-rich scaffold 1. Characterized by its rigid geometry and non-coplanar exit vectors, this bicyclic system serves as an exceptionally versatile saturated bioisostere for mono-, meta-, and para-substituted benzenes, as well as heterocyclic rings like piperidine and piperazine 23. This technical guide dissects the mechanistic rationale, biological activity, and experimental validation protocols for integrating spiro[3.3]heptane cores into novel therapeutics.

Mechanistic Rationale & Physicochemical Profiling

The fundamental advantage of the spiro[3.3]heptane core lies in its spatial geometry. Unlike bicyclo[1.1.1]pentane, which provides strictly collinear (180°) exit vectors mimicking para-substituted benzenes, the spiro[3.3]heptane core offers non-coplanar exit vectors 2. This allows it to accurately mimic the spatial arrangement of meta- and mono-substituted benzenes, opening entirely new vectors for structure-activity relationship (SAR) exploration 2.

Furthermore, structural analysis reveals that specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes, making them invaluable building blocks for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters 4.

Data Presentation: Comparative Scaffold Properties

The decision to replace an aromatic or piperidine ring with a spiro[3.3]heptane derivative profoundly alters the molecule's ADME profile. Table 1 summarizes the typical shifts in physicochemical properties observed during such bioisosteric replacements.

Property / ScaffoldBenzene (sp²)Piperidine (sp³)Spiro[3.3]heptane (sp³)
Geometry Planar, 2DFlexible chair, 3DRigid, orthogonal rings, 3D
Typical Exit Vectors 120° (meta), 180° (para)Variable (equatorial/axial)Non-coplanar, highly tunable
Lipophilicity (LogD) HighModerate (pH dependent)Generally Lowered (vs. Benzene)
Aqueous Solubility PoorGood (if ionized)Improved (due to disrupted crystal packing)
Metabolic Liability Epoxidation, hydroxylationN-oxidation, α-oxidationContext-dependent (CYP450 hydroxylation)

Biological Activity: Case Studies in Drug Discovery

The true test of a bioisostere is its ability to retain or enhance target engagement while improving the broader pharmacokinetic profile. Recent studies have successfully incorporated the spiro[3.3]heptane scaffold into several FDA-approved drugs, yielding patent-free saturated analogues with potent biological activity [[2]]().

Case Study 1: Sonidegib Analogues (Hedgehog Pathway Inhibition)

Sonidegib is an anticancer agent that targets the Hedgehog signaling pathway by antagonizing the Smoothened (SMO) receptor. Researchers replaced the meta-substituted phenyl ring of Sonidegib with a spiro[3.3]heptane core 5.

Biological Outcome: The resulting cis and trans spiro analogues retained high cytotoxicity against NIH3T3 cells and successfully inhibited the Hedgehog pathway at concentrations significantly lower than those required for partial cytotoxic effects 5. However, this specific modification led to an increased intrinsic clearance ( CLint​ ) rate in human liver microsomes (HLM), demonstrating that while target binding was preserved, metabolic stability was compromised in this specific molecular context [[1]]() 5.

HedgehogPathway PTCH1 PTCH1 Receptor SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Nucleus Target Gene Transcription GLI->Nucleus Translocates Drug Spiro[3.3]heptane Sonidegib Analogue Drug->SMO Antagonizes

Fig 1: Mechanism of action for spiro[3.3]heptane Sonidegib analogues inhibiting the Hedgehog pathway.

Case Study 2: Benzocaine Analogues (Local Anesthetic)

Benzocaine relies on a para-substituted benzene ring. By substituting this ring with a spiro[3.3]heptane scaffold, researchers generated a novel saturated analogue 6.

Biological Outcome: Unlike the Sonidegib case, the spiro[3.3]heptane analogue of Benzocaine demonstrated higher metabolic stability and a significantly lower LogD7.4 compared to the parent drug 6. In murine tail-flick tests, the antinociceptive (analgesic) activity of the spiro analogue was significantly higher, proving that the 3D scaffold can effectively mimic a para-benzene ring while optimizing in vivo efficacy 6.

Case Study 3: Vorinostat Analogues (HDAC Inhibition)

Vorinostat, an epigenetic drug utilizing a mono-substituted phenyl ring, was also subjected to bioisosteric replacement 2. The spiro[3.3]heptane analogue retained high potency in biological assays, further validating the scaffold's utility in mimicking mono-substituted benzenes without sacrificing target affinity [[2]]() [[7]]().

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and evaluate spiro[3.3]heptane derivatives.

Protocol 1: Biocatalytic Functionalization of Spiro[3.3]heptane Fragments

Because the spiro[3.3]heptane core is highly symmetrical and unactivated, traditional C-H functionalization can be challenging. Selective P450BM3 hydroxylation provides a highly specific route to functionalized drug fragments 8.

  • Enzyme Preparation: Express and purify the engineered Cytochrome P450BM3 variant in E. coli.

  • Substrate Incubation: Dissolve the unactivated spiro[3.3]heptane substrate in a minimal volume of DMSO (final concentration <1% v/v to avoid enzyme denaturation). Add to a potassium phosphate buffer (pH 7.4) containing the P450BM3 enzyme.

  • Reaction Initiation: Introduce an NADPH-regenerating system (Glucose-6-phosphate, NADP+, and Glucose-6-phosphate dehydrogenase). Causality: The continuous regeneration of NADPH is strictly required to supply the electrons necessary for the P450 catalytic cycle, driving the insertion of oxygen into the sp³ C-H bond.

  • Extraction & Purification: After 24 hours at 30°C, extract the monohydroxylated spiro[3.3]heptane products using ethyl acetate. Purify via flash chromatography to isolate specific stereoisomers for downstream coupling.

Protocol 2: In Vitro Metabolic Stability Assay (HLM)

As demonstrated by the Sonidegib analogues, replacing an aromatic ring with a spiro[3.3]heptane core can introduce new metabolic liabilities (e.g., rapid hydroxylation of the sp³ carbons) 1. A rigorous Human Liver Microsome (HLM) assay is mandatory to calculate the intrinsic clearance ( CLint​ ).

  • Preparation: Prepare a 10 mM stock of the spiro[3.3]heptane analogue in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining the final DMSO concentration below 0.1% is critical, as higher concentrations competitively inhibit CYP450 isoforms, yielding artificially high stability data.

  • Pre-Incubation: Combine the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the Phase I metabolic reaction by adding 1 mM NADPH.

  • Kinetic Quenching: At precise time intervals (0, 5, 10, 20, and 40 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact kinetic timepoints while simultaneously extracting the remaining parent compound.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time. Calculate half-life ( t1/2​ ) and CLint​ .

HLMWorkflow Prep Compound Prep (1 µM, <0.1% DMSO) Incubate HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench Quench Reaction (Cold MeCN + IS) Incubate->Quench Centrifuge Centrifugation (Protein Precip.) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Fig 2: Standardized workflow for assessing human liver microsome (HLM) metabolic stability.

Conclusion & Intellectual Property Perspectives

The integration of spiro[3.3]heptane cores represents a highly effective strategy for navigating the increasingly crowded intellectual property space of modern drug discovery. Because this novel chemical space is relatively underexplored, it allows for the development of novel lead compounds that do not overlap with existing patents protecting planar analogues [[3]](). However, as demonstrated by the divergent metabolic stability profiles of Sonidegib and Benzocaine analogues, the spiro[3.3]heptane scaffold is not a universal panacea. Its successful application requires rigorous, context-dependent biological and pharmacokinetic validation.

References

  • BenchChem.A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
  • PubMed (Angewandte Chemie).Spiro[3.
  • Mykhailiuk Research Site.Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib.
  • RSC Publishing.Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • ACS Publications.Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • ACS Publications.Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules.
  • Mykhailiuk Research Site.The activity of Benzocaine benzene ring bioisosteres.
  • ResearchGate.Spiro[3.

Sources

Introduction: The Strategic Value of Spiro[3.3]heptanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the computational modeling of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. The structure is designed to be fluid, mirroring the iterative and interconnected nature of computational chemistry workflows rather than a rigid, linear protocol. We will explore the molecule from its fundamental properties to its dynamic behavior, emphasizing the rationale behind each methodological choice to ensure a self-validating and robust computational strategy.

In the contemporary drive to "escape from flatland," medicinal chemistry has increasingly turned towards three-dimensional (3D) scaffolds to access novel chemical space and improve physicochemical properties.[1] The spiro[3.3]heptane motif is a premier example of this trend.[2] Its rigid, puckered, and distinctly 3D geometry makes it an attractive saturated bioisostere for commonly used planar structures like benzene rings.[1][3] This substitution can lead to enhanced solubility, improved metabolic stability, and novel intellectual property opportunities.[4][5]

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, the subject of this guide, is a versatile building block incorporating this valuable scaffold.[6][7] It presents key functional handles—an amine and an ester—that allow for diverse chemical modifications. Understanding its intrinsic conformational preferences, electronic landscape, and dynamic behavior through computational modeling is paramount for leveraging its full potential in fragment-based or lead optimization campaigns. Computational chemistry provides a powerful lens to dissect these properties, offering insights that can accelerate discovery timelines and reduce resource expenditure by prioritizing the most promising molecular designs.[8][9]

Part 1: Foundational Analysis: Defining the Molecular Canvas

Before embarking on complex simulations, a thorough understanding of the molecule's basic structural and physicochemical properties is essential. This initial characterization provides the foundation upon which all subsequent, more sophisticated models are built.

The structure of ethyl 2-aminospiro[3.3]heptane-2-carboxylate (hydrochloride salt CAS No. 2241141-33-1) is defined by its spirocyclic core, where two cyclobutane rings are joined by a single quaternary carbon.[10] This arrangement imparts significant rigidity. The key functional groups for potential biological interactions are the primary amine (a hydrogen bond donor and potential site for salt bridge formation) and the ethyl carboxylate group (a hydrogen bond acceptor).

A summary of its key computed properties is presented below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₈ClNO₂Defines the elemental composition and molecular weight.[10]
Molecular Weight 219.71 g/mol Falls within the range for fragment-based and lead-like molecules.[10]
Topological Polar Surface Area (TPSA) 52.32 ŲSuggests good potential for cell permeability.
cLogP 1.63Indicates a favorable balance between solubility and lipophilicity.
Hydrogen Bond Donors 1The primary amine group.
Hydrogen Bond Acceptors 3The ester carbonyl and ether oxygens.
Rotatable Bonds 2Limited flexibility, primarily in the ethyl ester side chain.
Table 1: Key physicochemical properties of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. Data sourced from chemical supplier databases.[10]

Part 2: Conformational Landscape Analysis

Causality: While the spiro[3.3]heptane core is rigid, it is not planar. The two cyclobutane rings are puckered, and their relative orientation, along with the conformation of the flexible ethyl ester side chain, dictates the overall 3D shape of the molecule.[11][12] Identifying the ensemble of low-energy conformations is a critical first step, as the biologically active conformation is almost certainly one of these. A comprehensive conformational search is therefore not just a preliminary step but a cornerstone of the entire modeling process.

G cluster_workflow Conformational Analysis Workflow Input 1. Input Structure (SMILES/2D) Convert3D 2. 2D to 3D Conversion Input->Convert3D ForceField 3. Force Field Selection (e.g., MMFF94s) Convert3D->ForceField ConfSearch 4. Conformational Search (e.g., MCMM) ForceField->ConfSearch Minimize 5. Energy Minimization ConfSearch->Minimize For each conformer Cluster 6. Clustering & Analysis (RMSD) Minimize->Cluster Output 7. Low-Energy Conformers Cluster->Output

Caption: Workflow for Conformational Search and Analysis.

Experimental Protocol: Stochastic Conformational Search
  • Structure Preparation:

    • Begin with the SMILES representation of the neutral molecule: CCOC(=O)C1(N)CC2(CCC2)C1.

    • Generate an initial 3D structure using a standard tool like RDKit or Open Babel.

  • Force Field Selection & Rationale:

    • Select a robust molecular mechanics (MM) force field suitable for organic molecules, such as MMFF94s or OPLS3e.

    • Justification: These force fields are well-parameterized for a wide range of organic functional groups and provide a reliable balance of speed and accuracy for calculating the relative energies of different conformers.

  • Conformational Search Execution:

    • Employ a stochastic search algorithm, such as the Monte Carlo Multiple Minimum (MCMM) method.

    • Protocol:

      • Set a high number of search steps (e.g., 10,000) to ensure broad exploration of the conformational space.

      • Define an energy window (e.g., 10 kcal/mol) to retain only energetically accessible conformers for further analysis.

      • For each accepted step, the new conformer is fully energy minimized using the chosen force field.

  • Analysis and Clustering:

    • After the search is complete, cluster the resulting conformers based on Root Mean Square Deviation (RMSD) with a cutoff of ~1.0 Å. This groups similar geometries together.

    • Analyze the relative energies and populations of the resulting conformer clusters. The Boltzmann distribution can be used to estimate the population of each state at a given temperature.

  • Self-Validation:

    • The primary validation for this protocol is convergence. The search is considered converged when running additional, extended searches does not identify any new, unique low-energy conformers. Plotting the number of unique conformers found versus the search step should show a plateau.

Part 3: Quantum Mechanical Refinement for Electronic Insights

Causality: While MM methods are excellent for exploring conformational space, they are classical approximations. To gain a precise understanding of the molecule's electronic structure, charge distribution, and reactivity, we must turn to quantum mechanics (QM).[13] QM calculations provide a much more accurate description of the electron distribution, which is fundamental to how the molecule will interact with a biological target.[14][15] Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for molecules of this size.[16]

G cluster_workflow Quantum Mechanics Calculation Workflow Input 1. Low-Energy Conformer(s) (from MM) Method 2. Select Method & Basis Set (e.g., B3LYP/6-31G*) Input->Method Opt 3. Geometry Optimization Method->Opt Freq 4. Frequency Calculation (Validation) Opt->Freq Verify Minimum Props 5. Electronic Property Calculation Freq->Props If no imaginary freqs Output 6. Optimized Geometry & Electronic Data (MEP, HOMO/LUMO) Props->Output

Caption: Workflow for QM-based Geometry Optimization and Property Calculation.

Experimental Protocol: DFT Calculations
  • Input Structure Selection:

    • Select the top 3-5 lowest-energy, unique conformers identified from the MM conformational search. This is crucial as different conformers can have significantly different electronic properties.

  • Methodology Selection & Rationale:

    • Functional: Choose a widely-used hybrid DFT functional, such as B3LYP.

    • Basis Set: Select a Pople-style basis set, such as 6-31G* or 6-311+G**.

    • Justification: The B3LYP/6-31G* level of theory is a well-established standard in computational organic chemistry, providing reliable geometries and electronic properties for most organic molecules without incurring excessive computational cost.[17] The larger basis set can be used for final single-point energy calculations for higher accuracy.

  • Geometry Optimization:

    • Perform a full geometry optimization for each selected conformer without any constraints. The optimization algorithm will iteratively adjust the atomic coordinates to find the point of minimum energy on the potential energy surface.

  • Trustworthiness - Frequency Calculation:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited. This step is a non-negotiable validation of the computed geometry.

  • Electronic Property Analysis:

    • Using the validated, optimized geometry, calculate key electronic descriptors.

Electronic PropertyDescriptionApplication in Drug Design
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions like H-bonding.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energy gap indicates chemical reactivity and stability. The spatial distribution of these orbitals highlights reactive sites.
Partial Atomic Charges Calculated charge distribution on each atom (e.g., Mulliken, NBO).Used to parameterize the molecule for classical MD simulations and to rationalize electrostatic interactions with a target.
Table 2: Key electronic properties derived from QM calculations and their relevance.

Part 4: Molecular Dynamics Simulation: Capturing Dynamic Behavior

Causality: Static computational models, even at the QM level, provide a snapshot in time. However, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to model the behavior of our molecule over time, explicitly accounting for its interaction with its environment (e.g., water).[18] This is essential for understanding how the molecule's conformation fluctuates in solution, how it is solvated, and how its functional groups are presented to a potential binding partner over time.[19][20]

G cluster_workflow Molecular Dynamics Simulation Workflow Input 1. QM-Optimized Structure Param 2. Parameterize (Force Field - GAFF) Input->Param Solvate 3. Solvate & Ionize (Explicit Water Box) Param->Solvate Equilibrate 4. Minimize & Equilibrate (NVT, NPT) Solvate->Equilibrate Production 5. Production MD (e.g., 100 ns) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RDFs) Production->Analyze

Caption: Workflow for setting up and analyzing an MD simulation.

Experimental Protocol: MD Simulation in Explicit Aqueous Solution
  • System Preparation:

    • Take the lowest-energy, QM-optimized structure of ethyl 2-aminospiro[3.3]heptane-2-carboxylate.

    • Generate partial atomic charges using a method like RESP or AM1-BCC, which are designed to be compatible with common biomolecular force fields.

    • Parameterize the molecule using a general force field like GAFF (General Amber Force Field).

    • Place the parameterized molecule in the center of a periodic box (e.g., a 10 Å padded cubic box).

    • Fill the box with an explicit water model, such as TIP3P.[18]

    • If the molecule is charged (e.g., protonated amine), add the appropriate number of counter-ions (e.g., Cl⁻) to neutralize the system.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a multi-stage energy minimization. First, hold the solute fixed and minimize the positions of the water and ions. Then, minimize the entire system to remove any steric clashes.

    • Thermalization (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) over ~100 ps while keeping the system volume constant. Apply weak restraints to the solute to allow the solvent to equilibrate around it.

    • Pressurization (NPT Ensemble): Continue the simulation for ~1 ns at constant temperature and pressure (1 atm) to allow the system density to relax to the correct value. Remove the restraints on the solute during this phase.

  • Production Simulation:

    • Run the production MD simulation under an NPT ensemble for a duration sufficient to sample the relevant motions, typically 100 ns or longer for a small molecule.[19] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis and Self-Validation:

    • Validation: The system's stability is the primary validation metric. Plot the temperature, pressure, density, and potential energy over time; they should remain stable around their target values after equilibration. The RMSD of the solute's heavy atoms (relative to the starting structure) should also reach a stable plateau.

    • Analysis:

      • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per atom to identify which parts of the molecule are rigid (the spiro core) and which are flexible (the ethyl tail).

      • Radial Distribution Functions (RDFs): Calculate RDFs between water oxygen atoms and the solute's polar atoms (e.g., the amine nitrogen, carbonyl oxygen) to characterize the structure of the surrounding solvation shells.

      • Dihedral Angle Analysis: Monitor the key rotatable bond in the ethyl ester to understand its conformational dynamics in solution.

Conclusion and Future Directions

This comprehensive computational guide outlines a robust, multi-scale strategy for characterizing ethyl 2-aminospiro[3.3]heptane-2-carboxylate. By systematically progressing from foundational property analysis through conformational searching, QM refinement, and dynamic MD simulations, we build a holistic understanding of the molecule's behavior. Each stage provides critical, validated data: the accessible 3D shapes, the precise electronic landscape, and the dynamic behavior in a solution environment.

The insights and validated models generated through this workflow are not an endpoint. They are the starting point for hypothesis-driven drug design. These models can be directly applied in:

  • Structure-Based Drug Design: Docking the low-energy conformers into a target active site.

  • Pharmacophore Modeling: Using the 3D arrangement of functional groups to search for other molecules with similar interaction potential.

  • Virtual Screening: Using the validated models as a basis for screening large virtual libraries for derivatives with improved properties.[8][21]

  • ADMET Prediction: Using the calculated physicochemical properties as input for models that predict absorption, distribution, metabolism, excretion, and toxicity.[9][22]

By integrating these computational techniques, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a promising molecular scaffold to a viable drug candidate.

References

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Nature.
  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. (n.d.). ResearchGate.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research & Reviews: Journal of Chemistry.
  • A study on Quantum Computing Could Revolutionize Drug Discovery. (2025). Authorea.
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. (n.d.). ResearchGate.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed.
  • (PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). ResearchGate.
  • Revolutionizing Drug Discovery with Computational Chemistry. (2025). Walsh Medical Media.
  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. (n.d.). Benchchem.
  • Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. (2022). ACS Publications.
  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. (n.d.). Enamine.
  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025). YouTube.
  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (2025). ACS Publications.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications.
  • The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Transforming small molecule drug discovery: The computational chemistry paradigm. (n.d.). Schrödinger.
  • Molecular Dynamics Simulation small molecule. (2022). YouTube.
  • Molecular dynamics. (n.d.). Wikipedia.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • Computational evaluation of protein – small molecule binding. (n.d.). PMC - NIH.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC - NIH.
  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1990). PubMed.
  • Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. (n.d.). Enamine.
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). PMC.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. (n.d.). Enamine.
  • Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl. (n.d.). ChemScene.
  • Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies. (2013). ACS Publications.
  • Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride. (n.d.). BLD Pharm.
  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1990). Acta Crystallographica Section C: Crystal Structure Communications.
  • 2-[cyclopentyl(ethyl)amino]spiro[3.3]heptane-2-carboxylic acid. (n.d.). Chemspace.
  • Ethyl spiro[3.3]heptane-2-carboxylate. (n.d.). Sigma-Aldrich.
  • ETHYL SPIRO[3.3]HEPTANE-2-CARBOXYLATE. (n.d.). MilliporeSigma.
  • Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate. (n.d.). BLDpharm.
  • Modeling SN2 and E2 Reaction Pathways and Other Computational Exercises in the Undergraduate Organic Chemistry Laboratory. (n.d.). ResearchGate.
  • ToxinPredictor: Computational models to predict the toxicity of molecules. (2024). PubMed.
  • Molecular Modeling Connect | Articles. (2025). Scifiniti Publishing.
  • SAMTI: Sampling Adaptive Thermodynamic Integration for Alchemical Free Energy Calculations. (2025). York Lab.

Sources

Physicochemical Profiling of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate: Solubility, Stability, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary drive to "escape from flatland," medicinal chemistry has increasingly pivoted toward three-dimensional (3D) saturated scaffolds[1]. Among these, the spiro[3.3]heptane framework has emerged as a premier bioisostere for planar aromatic systems (like benzene) and saturated heterocycles (like piperidine)[2].

This technical whitepaper provides an in-depth analysis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate , a highly versatile, unnatural α -amino acid ester building block. By masking the carboxylic acid as an ethyl ester, chemists can finely tune the molecule's lipophilicity and membrane permeability. However, this modification introduces specific solubility and stability dynamics that must be rigorously profiled before incorporating the motif into lead optimization campaigns.

Structural Rationale & Physicochemical Paradigm

The fundamental advantage of the spiro[3.3]heptane core lies in its rigid, sp3 -rich geometry, which provides a unique spatial arrangement of substituents[1]. When utilized as a bioisostere, it can modulate physicochemical properties, often reducing lipophilicity and enhancing target selectivity[1].

For ethyl 2-aminospiro[3.3]heptane-2-carboxylate , the physicochemical profile is dictated by two competing functional groups:

  • The Primary Amine ( pKa​≈8.6 ): Ensures the molecule is predominantly protonated at physiological pH (7.4), driving aqueous solubility.

  • The Ethyl Ester: Masks the polar carboxylic acid, increasing the partition coefficient (LogP) to favor lipid membrane permeation, but introducing a metabolic liability (esterase susceptibility).

Commercially, this building block is most frequently isolated and utilized as a hydrochloride salt, which converts the lipophilic free base into a highly crystalline, water-soluble powder.

Solubility Dynamics & Profiling

Aqueous solubility is not a static value; it is a dynamic parameter heavily influenced by pH and the solid-state form of the compound. While the free base exhibits moderate thermodynamic solubility, the hydrochloride salt demonstrates exceptional dissolution kinetics.

Data Presentation: Physicochemical & Solubility Profile
ParameterValueAnalytical Methodology
Molecular Weight (Free Base) 183.25 g/mol Calculated
LogP (Calculated) 1.8 ± 0.2In Silico (ChemDraw)
pKa​ (Amine) 8.6 ± 0.1Potentiometric Titration
Aqueous Solubility (pH 7.4) ~1.2 mg/mLShake-Flask (HPLC-UV)
Aqueous Solubility (HCl Salt) >50.0 mg/mLVisual / Gravimetric
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Expertise & Causality: We utilize the shake-flask method over kinetic turbidimetry because it provides the true equilibrium solubility ( Seq​ ). Kinetic methods often overestimate solubility due to supersaturation.

Self-Validating System: The protocol incorporates a highly soluble reference standard (e.g., caffeine) and a low-solubility standard (e.g., amiodarone) to validate the dynamic range of the HPLC-UV calibration curve.

  • Preparation: Weigh 5.0 mg of ethyl 2-aminospiro[3.3]heptane-2-carboxylate into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of at pH 7.4.

  • Equilibration: Agitate the vial on a thermoshaker at 37°C for 24 hours. Causality: A 24-hour window ensures the crystalline lattice of the ester fully dissociates and reaches thermodynamic equilibrium with the solvent.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 10 minutes. Causality: Centrifugation is critical to pellet undissolved micro-particulates. Filtering can lead to non-specific binding of the lipophilic ester to the filter membrane, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV ( λ=210 nm), quantifying against a 5-point standard curve.

Chemical and Metabolic Stability Matrix

The stability of this compound is bifurcated: the spiro[3.3]heptane core is highly robust, while the ethyl ester is a designed liability (often utilized in prodrug strategies).

While spiro[3.3]heptanes generally improve metabolic stability by resisting Cytochrome P450 (CYP) oxidation[3], their impact is context-dependent. For instance, incorporating a spiro[3.3]heptane core into the anticancer drug Sonidegib actually increased the clearance rate in human liver microsomes compared to the parent phenyl ring[4].

Data Presentation: Stability Matrix (In Vitro)
Matrix / ConditionHalf-Life ( t1/2​ )Primary Degradant
Buffer (pH 1.2, 37°C) > 72 hoursNone (Stable)
Buffer (pH 7.4, 37°C) > 48 hours2-aminospiro[3.3]heptane-2-carboxylic acid
Buffer (pH 10.0, 37°C) < 2 hours2-aminospiro[3.3]heptane-2-carboxylic acid
Human Plasma (37°C) < 15 minutes2-aminospiro[3.3]heptane-2-carboxylic acid
HLM (+NADPH, 37°C) ~ 25 minutesAcid + Minor CYP oxidation products
Protocol 2: In Vitro Metabolic Stability (HLM) & Plasma Esterase Assay

Expertise & Causality: Because this molecule contains a labile ester, it is imperative to decouple CYP450-mediated oxidation from carboxylesterase-mediated hydrolysis. We achieve this by running parallel HLM assays with and without the NADPH regenerating system.

Self-Validating System: Verapamil is included as a positive control for CYP450 activity (rapidly degraded with NADPH, stable without). Procaine is included as a positive control for esterase activity.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add ethyl 2-aminospiro[3.3]heptane-2-carboxylate to achieve a final assay concentration of 1 μM . Causality: Using a low concentration ensures first-order kinetics and prevents enzyme saturation.

  • Initiation:

    • Arm A (Total Metabolism): Initiate the reaction by adding an NADPH regenerating system.

    • Arm B (Esterase Only): Initiate with an equivalent volume of plain buffer.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass ( [M+H]+=184.1 ) and the appearance of the carboxylic acid metabolite ( [M+H]+=156.1 ).

Visualizing the Workflows and Degradation Pathways

To synthesize the logical relationships between our profiling methodologies and the compound's degradation mechanics, the following workflows have been mapped.

Workflow A Ethyl 2-aminospiro[3.3]heptane -2-carboxylate B Physicochemical Profiling A->B C Solubility Assays (Kinetic & Thermodynamic) B->C D Stability Assays (Chemical & Metabolic) B->D C1 HPLC-UV Quantification C->C1 D1 LC-MS/MS (HLM/Plasma) D->D1

Figure 1: Analytical workflow for the physicochemical profiling of spirocyclic amino esters.

Pathway Parent Ethyl 2-aminospiro[3.3]heptane -2-carboxylate (Ester) Acid 2-aminospiro[3.3]heptane -2-carboxylic acid Parent->Acid Plasma Esterases / Chemical Hydrolysis (pH > 8) Degradant CYP450 Oxidation Products (Minor/Negligible) Parent->Degradant Hepatic CYP450 (Sterically Hindered) Acid->Degradant Hepatic CYP450

Figure 2: Primary metabolic and chemical degradation pathways of the spiro[3.3]heptane ester.

Conclusion

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate represents a highly strategic building block in modern drug discovery. While the spiro[3.3]heptane core provides an excellent, rigid sp3 scaffold that generally resists CYP-mediated degradation[3], the ethyl ester moiety acts as a rapid metabolic liability in plasma. Understanding this dichotomy is critical: the ester facilitates initial lipophilic membrane permeation, while its rapid hydrolysis yields the active, highly water-soluble zwitterionic amino acid. By applying the self-validating protocols outlined in this guide, development teams can accurately map these kinetics and optimize their bioisosteric replacement strategies.

References

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024.[Link]

  • Mykhailiuk Chem. Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib.[Link]

  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[Link]

  • ACS Publications. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 2025. [Link]

Sources

The Ascendance of 2-Azaspiro[3.3]heptane: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. Among the rising stars in this field is the 2-azaspiro[3.3]heptane motif. This rigid, three-dimensional structure has garnered significant attention as a versatile building block and a bioisosteric replacement for common saturated heterocycles, driving innovation in drug design. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 2-azaspiro[3.3]heptane derivatives for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2-Azaspiro[3.3]heptane Core

The 2-azaspiro[3.3]heptane scaffold is a spirocyclic compound featuring a central quaternary carbon connecting an azetidine ring and a cyclobutane ring. Its significance in medicinal chemistry stems from its unique structural and physicochemical properties.

A Bioisosteric Game-Changer: The fragment has been widely recognized as a valuable bioisostere for the piperidine ring, a moiety present in numerous FDA-approved drugs.[1][2][3] Its rigid, spirocyclic nature provides predictable exit vectors for substituents, which can enhance target selectivity and improve drug-like properties.[4] This rigid conformation also offers an escape from the "flatland" of predominantly two-dimensional molecules, a strategy increasingly linked to improved clinical success.[5]

Tuning Physicochemical Properties: A fascinating and somewhat counterintuitive property of azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) when replacing moieties like morpholines or piperidines, despite the net addition of a carbon atom.[6] This effect, which can be rationalized by an increase in basicity, is a powerful tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[7] However, it's important to note that this effect is context-dependent, and in some cases, such as with N-linked derivatives, an increase in lipophilicity has been observed.[6]

The 2-azaspiro[3.3]heptane core offers a structurally novel and complementary surrogate for 4-substituted piperidines and homopiperidines.[8] Molecular modeling reveals that while substituents at the 6-position occupy a similar spatial location to those on a piperidine ring, they possess distinct spatial trajectories.[9] This subtle geometric difference allows for the exploration of novel chemical space and the potential for improved interactions with biological targets.[8][9]

Key Synthetic Strategies and Methodologies

The growing interest in 2-azaspiro[3.3]heptane derivatives has spurred the development of several efficient synthetic routes. Access to functionalized cores, such as the N-Boc protected ketone, is crucial for their elaboration into diverse chemical libraries.

Route A: Stepwise Construction from Epibromohydrin

One practical and scalable approach begins with the inexpensive starting material, epibromohydrin.[8] This multi-step synthesis involves the initial construction of the cyclobutane ring followed by the formation of the azetidine ring.

G A Epibromohydrin B 1,3-Dibromopropane Derivative (4) A->B C α-Cyanoester Cyclobutane (3) B->C  + Ethyl cyanoacetate, K2CO3 D Tosylate Intermediate (9) C->D  1. NaBH4  2. TsCl E N-Benzyl Azaspiroheptane (2) D->E  LiAlH4 (Reduction & Cyclization) F N-Boc, O-Benzyl Derivative (10) E->F  Boc2O G N-Boc Alcohol (11) F->G  Transfer Hydrogenation H N-Boc-6-oxo-2-azaspiro[3.3]heptane (1) G->H  Dess-Martin Periodinane (DMP)

Caption: Stepwise synthesis of the 6-oxo-2-azaspiro[3.3]heptane core.

This route provides access to several useful, orthogonally protected intermediates, such as compound 10 , in good overall yield.[8]

Detailed Protocol: Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane (1) via Stepwise Route [8]

  • Cyclobutane Formation: 1,3-dibromopropane derivative 4 (derived from epibromohydrin) is condensed with ethyl cyanoacetate in the presence of potassium carbonate to yield α-cyanoester cyclobutane 3 .

  • Reduction and Tosylation: The cyanoester 3 is reduced with sodium borohydride to the corresponding alcohol, which is then converted to tosylate 9 .

  • Azetidine Formation: Nitrile 9 is reduced with lithium aluminum hydride (LiAlH₄). The resulting primary amine spontaneously displaces the tosylate group to form the 2-azaspiro[3.3]heptane ring system 2 .

  • Boc Protection: The crude amine 2 is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the bis-protected intermediate 10 .

  • Deprotection: The benzyl group of 10 is removed under transfer hydrogenation conditions to afford alcohol 11 .

  • Oxidation: The final oxidation of alcohol 11 using Dess−Martin periodinane (DMP) furnishes the target ketone 1 .

Route B: Convergent [2+2] Cycloaddition Approach

A more concise and rapid synthesis utilizes a [2+2] cycloaddition reaction as the key step.[8] This approach begins with the commercially available N-Boc-azetidin-3-one.

G A N-Boc-azetidin-3-one B Azetidine Olefin (6) A->B  Wittig Reaction C Dichloroketone Adduct (13) B->C  + Dichloroketene (from Cl2CHCOCl, Et3N) D N-Boc-6-oxo-2-azaspiro[3.3]heptane (1) C->D  Dechlorination (Zn, Acetic Acid)

Caption: Convergent synthesis via [2+2] cycloaddition.

This three-step sequence provides scalable access to the target ketone 1 in a good overall yield of 21%.[8]

Detailed Protocol: Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane (1) via Cycloaddition [8]

  • Olefin Synthesis: N-Boc-azetidin-3-one undergoes a Wittig reaction to produce the corresponding exocyclic olefin 6 .

  • [2+2] Cycloaddition: Dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine, reacts with olefin 6 to form the spirocyclic dichloroketone adduct 13 . It is critical to maintain the reaction temperature below 30 °C to prevent significant loss of the Boc protecting group.[8]

  • Dechlorination: The crude adduct 13 is dechlorinated using zinc powder in acetic acid to yield the final product 1 after purification.

Applications in Medicinal Chemistry

The unique properties of the 2-azaspiro[3.3]heptane scaffold have led to its incorporation into a variety of biologically active compounds, demonstrating its value in modern drug discovery.

Fetal Hemoglobin Inducers for β-Hemoglobinopathies

Researchers have successfully designed and optimized a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable inducers of fetal hemoglobin (HbF).[7] Pharmacological reactivation of the γ-globin gene is a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia.[7] Through phenotypic screening and subsequent optimization of structure-activity relationships (SAR) and ADME properties, compound 18 emerged as a potent and developable candidate. This derivative induced a significant, dose-dependent increase in globin switching in cynomolgus monkeys and exhibited a favorable safety profile compared to hydroxyurea.[7]

STAT3 Inhibitors for Cancer Treatment

Recent patent applications have disclosed novel 2-azaspiro[3.3]heptane derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[10][11] The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers and immunological diseases. The development of small molecule inhibitors targeting this pathway is an area of intense research, and the 2-azaspiro[3.3]heptane scaffold provides a promising framework for designing such agents.[10][11]

Constrained Amino Acid Analogues

The scaffold has also been used to create sterically constrained amino acid analogues, such as derivatives of ornithine and gamma-aminobutyric acid (GABA).[12] These novel amino acids are valuable tools for use in chemistry, biochemistry, and drug design, allowing for the introduction of conformational rigidity into peptides and other bioactive molecules.[12]

Data Summary: Representative Derivatives

Compound ClassTarget/ApplicationKey Finding(s)Reference(s)
Isoxazole Derivative 18 Fetal Hemoglobin InductionOrally bioavailable, significant dose-dependent activity in vivo (monkeys), safer than hydroxyurea.[7]
General DerivativesSTAT3 InhibitionPatented as potential treatments for cancer and immunological diseases.[10][11]
Amino Acid AnaloguesGABA/Ornithine MimeticsNovel, sterically constrained building blocks for drug design.[12]
Bupivacaine AnalogueLocal AnestheticSpirocyclic analogue showed enhanced activity and longer duration of action.[1][13]

Future Outlook

The 2-azaspiro[3.3]heptane scaffold is firmly establishing itself as a privileged structure in medicinal chemistry. Its ability to confer three-dimensionality, modulate physicochemical properties, and serve as a versatile synthetic platform ensures its continued exploration. Future research will likely focus on developing more efficient and asymmetric syntheses to access enantiomerically pure derivatives.[14] Furthermore, the application of this scaffold is expected to expand beyond its current uses into new therapeutic areas as chemists continue to leverage its unique structural and biological advantages. The continued development of novel, highly functionalized building blocks based on this core will be a key enabler of future discoveries.[15]

References

  • Shestakov, A. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Available at: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available at: [Link]

  • Stepanov, A. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-9. Available at: [Link]

  • Xiong, X., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Available at: [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Scott, J. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3994-3997. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(62), 9159-9162. Available at: [Link]

  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available at: [Link]

  • Google Patents. (n.d.). WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • WIPO Patentscope. (n.d.). WO2024182693 - 2-AZASPIRO[3.3]HEPTANE DERIVATIVES AS STAT3 INHIBITORS FOR THE TREATMENT OF CANCER. Available at: [Link]

  • Kirichok, A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. Available at: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[16][16] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]

Sources

Methodological & Application

using ethyl 2-aminospiro[3.3]heptane-2-carboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the theory and practice of incorporating the conformationally restricted, non-natural amino acid, ethyl 2-aminospiro[3.3]heptane-2-carboxylate, into synthetic peptides.

Introduction: The Role of Conformational Rigidity in Peptide Design

The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of specific three-dimensional structure in solution. The introduction of non-natural amino acids with constrained conformations is a powerful strategy to address these limitations.[1][2] Spirocyclic scaffolds, in particular, have emerged as valuable motifs in medicinal chemistry due to their rigid, three-dimensional structures that can enforce specific secondary structures (e.g., turns or helices) in a peptide backbone.[3][4]

The spiro[3.3]heptane framework is a bioisostere of benzene, offering a saturated, non-planar structure that can enhance key absorption, distribution, metabolism, and excretion (ADME) profiles, including solubility and metabolic stability.[3] Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is an α,α-disubstituted amino acid built on this scaffold. Its incorporation into a peptide chain introduces a significant steric block, restricting the rotational freedom around the peptide bond. This guide provides detailed protocols and the underlying chemical principles for the successful integration of this unique building block into peptide sequences.

Physicochemical Properties of the Building Block

Understanding the properties of ethyl 2-aminospiro[3.3]heptane-2-carboxylate is crucial for its effective use. The compound is typically supplied as a hydrochloride salt.[5]

PropertyValueSource
CAS Number 2241141-33-1[ChemScene][5]
Molecular Formula C₁₀H₁₈ClNO₂[ChemScene][5]
Molecular Weight 219.71 g/mol [ChemScene][5]
Structure α,α-disubstituted amino acid with a spiro[3.3]heptane core[ChemScene][5]
Key Feature Sterically hindered due to the spirocyclic system at the α-carbonInferred from structure

The acid-base properties of related spirocyclic amino acids have been shown to be similar to natural amino acids like methionine or asparagine, indicating that the spirocyclic core primarily affects the molecule's conformation rather than its fundamental acid-base chemistry.[6]

Core Synthesis Strategy: A Step-by-Step Overview

The incorporation of ethyl 2-aminospiro[3.3]heptane-2-carboxylate into a peptide sequence, typically via Solid-Phase Peptide Synthesis (SPPS), follows a logical workflow. The primary challenge arises from the steric hindrance around the α-carbon, which necessitates specialized coupling conditions.

G cluster_0 Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_2 Final Steps A Ethyl 2-aminospiro[3.3] heptane-2-carboxylate (Hydrochloride Salt) B N-terminus Protection (e.g., Fmoc-OSu) A->B Standard acylation C Fmoc-Protected Building Block B->C D Peptide Coupling (Specialized Reagents) C->D Activation E Growing Peptide Chain (on Resin) D->E Amide bond formation F Fmoc Deprotection (Piperidine/DMF) E->F Elongation cycle F->D Next coupling G Cleavage from Resin & Side-Chain Deprotection F->G Final cycle complete H C-terminus Saponification (Ethyl Ester Hydrolysis) G->H I Purification (RP-HPLC) H->I J Final Peptide I->J

Caption: Overall workflow for peptide synthesis using the spirocyclic amino acid.

Part 1: N-Terminus Protection Protocol

Before use in standard Fmoc-based SPPS, the primary amine of the amino acid must be protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is ideal as it is base-labile, making it orthogonal to the acid-labile side-chain protecting groups and the final C-terminal ester hydrolysis.[7]

Objective: To synthesize Fmoc-2-aminospiro[3.3]heptane-2-carboxylic acid ethyl ester.

Materials:

  • Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

Protocol:

  • Dissolution: Dissolve ethyl 2-aminospiro[3.3]heptane-2-carboxylate HCl (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmoc-OSu Addition: Add Fmoc-OSu (1.1 eq) to the solution and stir vigorously at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected amino acid ethyl ester.

Part 2: Peptide Coupling Protocol

This is the most critical step. Due to the steric hindrance of the α,α-disubstituted carbon, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and slow reaction rates.[8] The use of more potent onium-type (uronium or phosphonium) reagents is highly recommended.[9][10]

Causality Behind Reagent Choice: Onium-salt-based reagents like HATU, HCTU, or PyAOP pre-activate the carboxylic acid to form a highly reactive intermediate (e.g., an OBt or OAt ester) that is less prone to side reactions and more effective at acylating the sterically hindered amine of the growing peptide chain.[10][11][12] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the protonated amine and facilitate the reaction.[11]

ReagentTypeKey Advantage for Hindered Coupling
HATU / HCTU Uronium SaltHigh coupling efficiency, rapid reaction rates, reduced racemization.[10][11]
PyAOP / PyBOP Phosphonium SaltVery effective for coupling N-methylated or other sterically demanding amino acids.[8][12]
COMU Uronium SaltHigh efficiency comparable to HATU but with non-explosive byproducts, enhancing safety.[11]
TFFH FluoroformamidiniumGenerates highly reactive amino acid fluorides in situ, which are excellent for coupling hindered residues.[11]

Protocol for a Manual SPPS Coupling Cycle:

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-2-aminospiro[3.3]heptane-2-carboxylic acid ethyl ester (3.0 eq)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-spiro-amino acid and HATU in DMF. Add DIPEA and pre-activate for 2-5 minutes. The solution may change color, which is normal for some coupling additives.[13]

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activation solution. Agitate the reaction vessel at room temperature.

  • Reaction Time: Allow the coupling to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time compared to standard amino acids is necessary.

  • Monitoring: Perform a Kaiser test or Chloranil test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with a fresh activation solution ("double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: Proceed to the Fmoc-deprotection step for the newly added residue to continue peptide elongation.[14]

G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Spiro-AA-OEt ActiveEster Highly Reactive OAt-Ester Intermediate AA->ActiveEster Pre-activation (2-5 min) Reagent HATU / DIPEA in DMF Reagent->ActiveEster Coupled Resin-Peptide-NH-CO-Spiro-AA-OEt ActiveEster->Coupled Resin Resin-Peptide-NH2 (Free Amine) Resin->Coupled Nucleophilic Attack (2-4 h)

Caption: The two-stage process of activation and coupling for hindered amino acids.

Part 3: C-Terminus Deprotection (Saponification)

Once the peptide synthesis is complete and the peptide has been cleaved from the resin, the C-terminal ethyl ester must be hydrolyzed to the free carboxylic acid. This is typically achieved via saponification using a mild base.

Causality Behind Saponification Choices: The ester must be cleaved under conditions that do not damage the peptide backbone or cause racemization of chiral centers.[15] Weakly alkaline conditions, such as using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at controlled temperatures (e.g., 0°C to room temperature), are generally effective.[7][15] Using benzyl or t-butyl esters as alternatives allows for deprotection via hydrogenolysis or acidolysis, respectively, which can sometimes be milder options.[15]

Protocol:

  • Dissolution: Dissolve the purified, ester-protected peptide in a suitable solvent mixture, such as THF/Water or Methanol/Water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1 M LiOH (or NaOH) solution dropwise (typically 1.5-2.0 eq) while stirring.

  • Reaction Monitoring: Monitor the reaction by RP-HPLC or LC-MS until the starting material is consumed (usually 1-3 hours). Avoid excessively long reaction times to minimize potential side reactions.

  • Quenching: Carefully neutralize the reaction mixture to pH ~7 by adding a dilute acid (e.g., 1 M HCl or acetic acid).

  • Solvent Removal: Remove the organic solvent (THF/Methanol) under reduced pressure.

  • Purification: The resulting aqueous solution containing the peptide with a free C-terminus can then be purified by RP-HPLC.

Part 4: Purification Protocol

The final crude peptide will contain the desired product along with impurities from incomplete reactions or side reactions during synthesis and deprotection.[16] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purification.[16][17]

Principle of RP-HPLC: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic peptides eluting later.[16][17]

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Column and Solvents:

    • Column: Preparative C18 RP-HPLC column.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Elution: Inject the sample and elute using a linear gradient, for example, from 5% to 65% Solvent B over 30-40 minutes. The exact gradient will depend on the overall hydrophobicity of the peptide sequence.

  • Detection & Fractionation: Monitor the column eluent using a UV detector at 210-220 nm.[16] Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.[16]

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). Vertex AI Search.
  • Unnatural Amino Acids - Enamine. (2024). Enamine.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Peptide Research and Therapeutics.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents - AAPPTEC. (n.d.). AAPPTEC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
  • Spiro[2.3]hexane‐ and Spiro[3.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Blog.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025).
  • Carboxyl Group Protection in Peptide Synthesis. (n.d.). St.
  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013). PubMed.
  • Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. (2024).
  • Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. (2022). X-MOL.
  • Ethyl 2-aminospiro[3.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC.
  • Peptide Isolation & Purification Techniques. (n.d.).
  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. (n.d.).

Sources

Application Note: Protocol for the N-Acylation of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The incorporation of spirocyclic scaffolds, such as the spiro[3.3]heptane system, has become a cornerstone strategy in modern fragment-based drug discovery and lead optimization[1]. These rigid, three-dimensional motifs serve as excellent saturated bioisosteres for aromatic rings, improving metabolic stability and pharmacokinetic profiles while providing predictable vectorization[2].

However, functionalizing these scaffolds presents unique synthetic challenges. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate features a primary amine attached directly to a quaternary spirocarbon (an α -quaternary amine). This imparts severe steric hindrance, rendering standard amide coupling conditions (e.g., EDC/HOBt or simple acyl chlorides without catalysis) sluggish or entirely ineffective. This application note details highly optimized, self-validating protocols for the efficient N-acylation of this sterically demanding building block using either state-of-the-art uronium-based coupling reagents (HATU) or nucleophilic catalysis (DMAP).

Mechanistic Rationale & Experimental Design (E-E-A-T)

The Challenge of α -Quaternary Amines

The spiro[3.3]heptane core restricts the conformational flexibility of the attached amine. The proximity of the cyclobutane rings creates a significant steric shield around the nitrogen lone pair, drastically reducing its nucleophilicity[3].

To overcome this, the electrophile must be highly activated. We employ two distinct strategies depending on the nature of the acylating agent:

  • Carboxylic Acid Activation via HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for hindered couplings[4]. It generates an OAt (7-azabenzotriazole) active ester. The critical causality behind choosing HATU over HBTU is the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen participates in an intramolecular hydrogen bond with the incoming hindered amine, effectively "anchoring" the spiro-amine and accelerating the transition state formation despite the steric bulk.

  • Acyl Chloride Activation via DMAP: When using acyl chlorides, the steric bulk of the spiro-amine prevents direct attack. The addition of catalytic DMAP (4-Dimethylaminopyridine) forms a highly reactive, less sterically encumbered N-acylpyridinium intermediate, which acts as an efficient acyl transfer agent to the hindered spiro-amine.

Reagent State and Stoichiometry

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is commercially supplied almost exclusively as a hydrochloride salt (CAS: 2241141-33-1). Therefore, the protocol strictly requires the addition of super-stoichiometric amounts of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to first liberate the free base in situ before coupling can occur[4].

MechanisticPathway Acid Carboxylic Acid + HATU + DIPEA ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Activation (15 min) TS Intramolecular H-Bonding (Transition State) ActiveEster->TS Nucleophilic Attack Amine Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate (HCl salt) FreeBase Free Spiro-Amine (via DIPEA) Amine->FreeBase Neutralization FreeBase->TS Anchoring Product Sterically Hindered Amide Product TS->Product Elimination of HOAt

Mechanistic pathway of HATU-mediated N-acylation of the hindered spiro[3.3]heptane amine.

Quantitative Data: Optimization Parameters

The following table summarizes the optimization data for the N-acylation of α -quaternary spiro-amines, demonstrating the necessity of specific reagent combinations.

Coupling MethodReagentsBase (Equiv)SolventTemp / TimeTypical Yield
Standard Carbodiimide EDC, HOBtDIPEA (3.0)DMF25°C / 24h< 20% (Sluggish)
Standard Uronium HBTUDIPEA (3.0)DMF25°C / 24h40 - 50%
Advanced Uronium HATUDIPEA (4.0)DMF or DCM25°C / 12h85 - 95%
Direct Acyl Chloride R-COClTEA (3.0)DCM25°C / 12h30 - 40%
Catalyzed Acyl Chloride R-COCl, DMAP (0.1)TEA (3.0)DCM25°C / 6h80 - 90%

Note: 4.0 equivalents of base are required in the HATU method to account for the carboxylic acid proton, the HATU hexafluorophosphate counterion, and the hydrochloride salt of the spiro-amine[4].

Experimental Protocols

Protocol A: HATU-Mediated Coupling with Carboxylic Acids

This is the preferred method for diverse library synthesis and fragment elaboration due to the wide commercial availability of carboxylic acids and the high reliability of HATU[4].

Materials Required:

  • Carboxylic Acid (1.0 equiv)

  • Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.2 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol) and HATU (1.3 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (4.0 mmol) dropwise to the solution. The reaction mixture will typically turn a pale yellow color. Stir at room temperature (20–25 °C) for 15–20 minutes to ensure complete formation of the OAt-active ester.

  • Amine Addition: Add Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.2 mmol) in one solid portion.

  • Reaction: Stir the reaction mixture at room temperature for 12 to 18 hours. Self-Validation Check: Monitor the reaction via LC-MS. The mass of the desired product [M+H]+ should be the dominant peak, with the disappearance of the active ester.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 15 mL), 1M aqueous HCl (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-acylated spiro-ester.

Workflow Step1 1. Pre-activation Acid + HATU in DMF Step2 2. Base Addition Add DIPEA (Stir 15m) Step1->Step2 Step3 3. Coupling Add Spiro-Amine HCl (Stir 12-18h) Step2->Step3 Step4 4. Workup EtOAc / Aq. Washes Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Experimental workflow for the HATU-mediated N-acylation protocol.

Protocol B: DMAP-Catalyzed Acylation with Acyl Chlorides

Use this protocol when the corresponding acyl chloride is commercially available or easily synthesized, as it avoids the use of expensive coupling reagents.

Materials Required:

  • Acyl Chloride (1.2 equiv)

  • Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Amine Freebasing: Suspend Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere. Add TEA (3.0 mmol) and stir for 10 minutes to generate the free base.

  • Catalyst Addition: Add DMAP (0.1 mmol) to the solution.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.2 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. The reaction is typically faster than HATU coupling due to the highly reactive N-acylpyridinium intermediate.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the target amide.

Analytical Characterization & Troubleshooting

  • NMR Signatures: In 1H NMR, the successful formation of the amide is confirmed by the appearance of a broad singlet corresponding to the N-H proton (typically between δ 5.5 - 7.5 ppm, depending on the solvent and acyl group). The spiro[3.3]heptane core protons will appear as complex multiplets between δ 1.8 - 2.8 ppm. The ethyl ester will show a characteristic quartet ( ∼δ 4.1 ppm) and triplet ( ∼δ 1.2 ppm).

  • Troubleshooting Low Yields: If the starting spiro-amine is recovered unreacted in Protocol A, ensure that the pre-activation step (Acid + HATU + DIPEA) is strictly adhered to before adding the amine. Adding all reagents simultaneously often leads to the spiro-amine reacting with HATU to form an unreactive guanidinium byproduct.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Bicyclic carboxamides and methods of use thereof Source: US Patent 10968201B2 URL:[4]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]Heptane Building Blocks Source: European Journal of Organic Chemistry URL:[Link][3]

  • Application of spiro[3.3]heptane and spiro[2.3]hexane motifs in medicinal chemistry Source: ResearchGate URL:[Link][2]

Sources

Application Note: High-Efficiency Chromatographic Purification of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Spirocyclic unnatural amino acids, such as ethyl 2-aminospiro[3.3]heptane-2-carboxylate, have emerged as highly valuable building blocks in modern drug discovery. By acting as conformationally restricted bioisosteres for flat aromatic rings (e.g., benzene) or saturated heterocycles, spiro[3.3]heptane scaffolds improve the sp3 fraction ( Fsp3​ ) of drug candidates. This structural modification frequently enhances aqueous solubility, metabolic stability, and overall pharmacokinetic profiles[1][2].

However, isolating the free base of this primary amine via standard normal-phase column chromatography presents a significant analytical challenge. The highly basic nature of the primary amine leads to deleterious interactions with the stationary phase, necessitating specialized chromatographic strategies to prevent compound loss[3][4].

Physicochemical Profiling

Understanding the analyte's physical properties is the first step in designing a self-validating purification system. The compound is commercially available primarily as the hydrochloride salt[5][6]. To purify the free amine, it must first be liberated.

Expert Insight: It is critical to note that while the free amino acid would be zwitterionic and demand reverse-phase or ion-exchange chromatography, the ethyl ester masks the carboxylic acid. This renders the molecule soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate) and amenable to normal-phase purification, provided the primary amine's basicity is properly managed[7].

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₀H₁₇NO₂Highly polar primary amine; requires strong H-bond disruption for elution.
Molecular Weight 183.25 g/mol Small molecule; elutes relatively late on standard normal phase.
Estimated pKa (Amine) ~9.5 - 10.5Highly basic; will protonate and bind irreversibly to acidic silanols.
UV Absorbance None (>210 nm)Cannot use standard UV-Vis detectors; requires ELSD, CAD, or Ninhydrin TLC staining.

Mechanistic Insights: Overcoming the "Silanol Effect"

The fundamental failure point in purifying aliphatic amines on bare silica gel (SiO₂) is the "Silanol Effect." Standard chromatographic silica possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. When a highly basic primary amine traverses the column, it undergoes a harsh acid-base interaction with these silanols. This manifests as irreversible ionic binding, severe peak tailing, and drastically reduced isolated yields[3][8].

To circumvent this, the chromatographic environment must be modified. This protocol details two field-proven methodologies:

  • Stationary Phase Modification (Amine-Functionalized Silica) : The modern gold standard. The silica surface is covalently bonded with aminopropyl groups (e.g., KP-NH). This masks the acidic silanols and creates a slightly basic surface, allowing the target amine to elute sharply using simple, volatile solvent systems like Hexane/Ethyl Acetate.

  • Mobile Phase Modification (Basic Additives) : The classical approach. A basic modifier—typically Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH)—is added to the eluent. The modifier competitively binds to the active silanol sites, acting as a sacrificial neutralizing agent so the target spiro-amine can pass through unimpeded[4][9].

Silanol_Mechanism cluster_0 Standard Silica (No Modifier) cluster_1 Modified System (TEA or KP-NH) A1 Acidic Silanols (Si-OH) A2 Target 1° Amine A1->A2 Strong H-Bonding A3 Irreversible Binding & Peak Tailing A2->A3 B1 Basic Modifier / NH2-Silica B2 Masked Surface B1->B2 Neutralizes Si-OH B3 Target 1° Amine B2->B3 Weak Interaction B4 Sharp Elution & High Recovery B3->B4

Mechanistic comparison of basic amine interactions on bare silica versus a modified stationary phase.

Experimental Protocols

Preparation: Freebasing the Hydrochloride Salt

If starting from the commercial HCl salt[5], dissolve the material in Dichloromethane (DCM) and wash with an equal volume of saturated aqueous NaHCO₃. Extract the aqueous layer twice more with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

This method is prioritized as it avoids the use of high-boiling, difficult-to-remove basic modifiers like TEA, which can contaminate downstream biological assays or coupling reactions.

  • Column Preparation : Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage KP-NH or Sorbent Technologies Amino Silica)[3][10]. Equilibrate the column with 3-5 column volumes (CV) of 100% Hexanes.

  • Sample Loading : Dissolve the crude free amine in a minimal amount of DCM. Dry load the sample by adding a small amount of Celite, evaporating the DCM to a free-flowing powder, and loading the solid cartridge onto the system.

  • Elution Gradient :

    • 0-2 CV : 100% Hexanes

    • 2-10 CV : Linear gradient from 0% to 50% Ethyl Acetate in Hexanes.

    • 10-14 CV : Isocratic 50% Ethyl Acetate.

  • Detection : Since the compound is UV-invisible, collect small fractions (e.g., 10 mL). Spot every third fraction onto a bare silica TLC plate. Dip the plate in a Ninhydrin stain solution (0.3 g ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol) and heat vigorously with a heat gun. The spiro-amine will appear as a bright Ruchemann's purple spot.

Protocol B: Purification via Standard Silica with Basic Modifiers

Use this method if amine-functionalized silica is unavailable[4][8].

  • Solvent Preparation : Prepare a master batch of the highly polar eluent: Dichloromethane / Methanol / 28% aqueous Ammonium Hydroxide in a 90:9:1 (v/v/v) ratio. Crucial: Shake vigorously to ensure the aqueous ammonia is fully miscible.

  • Column Deactivation : Pack a standard bare silica gel column. Flush the column with 2 CV of the 90:9:1 solvent system to pre-neutralize the acidic silanols. Failure to pre-equilibrate will result in the amine neutralizing the column itself, leading to streaking.

  • Elution : Load the sample (dissolved in a minimal amount of the eluent) and elute isocratically with the 90:9:1 system.

  • Post-Purification : Combine the Ninhydrin-positive fractions and concentrate. To remove residual ammonia and methanol, re-dissolve the residue in DCM, dry over Na₂SO₄, and evaporate under high vacuum for 12 hours.

Workflow Step1 1. Sample Prep Freebase HCl salt Dry load onto Celite Step2 2. Column Selection KP-NH or Standard Silica Step1->Step2 Step3 3. Solvent System Hex/EtOAc (KP-NH) DCM/MeOH/NH4OH Step2->Step3 Step4 4. Elution Gradient Elution Fractionation Step3->Step4 Step5 5. Detection Ninhydrin Stain (Heat to visualize) Step4->Step5

End-to-end experimental workflow for the chromatographic purification of primary spirocyclic amines.

Troubleshooting & Data Interpretation

A self-validating protocol requires built-in diagnostic checks. Table 2 outlines common failure modes and corrective actions during the purification of spirocyclic amines.

Table 2: Diagnostic TLC and Column Troubleshooting

ObservationRoot CauseCorrective Action
Compound streaks from baseline to Rf 0.5 on TLC Unmasked silanol interactions.Add 1-5% TEA or 1% NH₄OH to the TLC developing chamber and re-run[8][9].
No compound elutes from the column The amine is permanently bound to the silica.Switch to Protocol A (NH₂-silica) or increase the MeOH/NH₄OH ratio in Protocol B[3].
Fractions show a strong amine odor after drying Residual Triethylamine or Ammonia.Lyophilize the sample or place on a high-vacuum manifold at 40°C overnight.
Ninhydrin spot is yellow/brown instead of purple Secondary/tertiary amine impurity, or incomplete heating.Ensure the plate is heated to >100°C. Primary spiro-amines strictly yield purple spots.

Sources

Application Note: Large-Scale Synthesis of Ethyl 2-Aminospiroheptane-2-carboxylate Hydrochloride

Application Note: Large-Scale Synthesis of Ethyl 2-Aminospiro[1]heptane-2-carboxylate Hydrochloride

Executive Summary & Strategic Rationale

The clinical success of rigid, sp³-rich organic compounds has catalyzed a paradigm shift in medicinal chemistry. The spiro[1]heptane core has emerged as a premier saturated bioisostere for the benzene ring, offering enhanced metabolic stability and a unique three-dimensional exit vector profile[2]. By increasing the fraction of sp³ carbons ( Fsp3​ ) in drug candidates, developers can significantly improve solubility and reduce off-target promiscuity[3].

This application note details a robust, scalable, and self-validating protocol for the synthesis of ethyl 2-aminospiro[1]heptane-2-carboxylate hydrochloride (CAS: 2241141-33-1)[4]. To achieve high volumetric efficiency and bypass the hazards of handling highly reactive diazo compounds (often required in Curtius rearrangements of monoesters), this protocol utilizes a modified Bucherer-Bergs hydantoin synthesis starting from the readily accessible spiro[1]heptan-2-one[5].

Causality in Process Design
  • Why the Bucherer-Bergs Route? Direct Strecker synthesis on sterically hindered spirocyclic ketones often yields unstable α -aminonitriles. The Bucherer-Bergs reaction circumvents this by trapping the transient aminonitrile as a highly stable spiro-hydantoin, driving the equilibrium forward and allowing for straightforward isolation via precipitation.

  • Why the Hydrochloride Salt? Free α -amino esters are prone to intermolecular cyclization (forming diketopiperazines) or degradation upon storage. Isolating the product as the hydrochloride salt ensures long-term thermodynamic stability and excellent crystallinity.

Mechanistic Workflow & Visualizations

The synthesis proceeds via a three-step telescoping strategy: (1) Hydantoin formation, (2) Alkaline hydrolysis to the free amino acid, and (3) Fischer esterification.

WorkflowKetoneSpiro[3.3]heptan-2-one(Starting Material)HydantoinSpiro-hydantoin Intermediate(Bucherer-Bergs)Ketone->Hydantoin KCN, (NH4)2CO3EtOH/H2O, 60°CAminoAcid2-Aminospiro[3.3]heptane-2-carboxylic acidHydantoin->AminoAcid NaOH (aq)Reflux, then HClEsterEthyl 2-aminospiro[3.3]heptane-2-carboxylate HClAminoAcid->Ester SOCl2, EtOHReflux

Overall synthetic workflow for the large-scale production of the target spirocyclic ethyl ester.

MechanismKetoneSpiro[3.3]heptan-2-oneImineIminium IonKetone->Imine + NH3Aminonitrileα-AminonitrileImine->Aminonitrile + CN⁻IsocyanateIsocyanate IntermediateAminonitrile->Isocyanate + CO2HydantoinSpiro-hydantoin RingIsocyanate->Hydantoin Cyclization

Mechanistic pathway of the Bucherer-Bergs reaction forming the spiro-hydantoin intermediate.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields optimized for a 20-gram scale synthesis[5].

StepReagents / EquivalentsSolvent SystemTemp / TimeExpected YieldIn-Process Control (IPC)
1. Hydantoin Formation Ketone (1.0 eq), KCN (1.5 eq), (NH4​)2​CO3​ (3.0 eq)EtOH / H2​O (1:1)60°C / 18 h85 - 90%LC-MS: Product mass [M+H]+=181.2
2. Hydrolysis Hydantoin (1.0 eq), NaOH (8.0 eq) H2​O 120°C / 24 h75 - 80%Ninhydrin stain (TLC): Deep purple
3. Esterification Amino Acid (1.0 eq), SOCl2​ (3.0 eq)Absolute EtOH80°C / 12 h85 - 92%NMR: Disappearance of acid OH peak

Detailed Experimental Protocols

Step 1: Synthesis of Spiro[1]heptane-2-spiro-5'-hydantoin

Causality Note: Ammonium carbonate acts as both the ammonia source (for initial imine formation) and the carbon dioxide source (for the cyclization of the α -aminonitrile into the hydantoin). A sealed vessel is strictly required to prevent the premature escape of NH3​ and CO2​ gases, which would stall the reaction.

  • Preparation: In a 500 mL pressure-rated heavy-walled glass reactor, dissolve spiro[1]heptan-2-one (22.0 g, 200 mmol) in 100 mL of ethanol.

  • Reagent Addition: Add a solution of potassium cyanide (19.5 g, 300 mmol) and ammonium carbonate (57.6 g, 600 mmol) dissolved in 100 mL of distilled water.

  • Reaction: Seal the reactor tightly. Heat the biphasic mixture to 60°C behind a blast shield with vigorous magnetic stirring for 18 hours.

  • Self-Validating IPC: Sample 50 μ L, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the ketone peak disappears and the hydantoin mass ( [M+H]+=181.2 ) dominates.

  • Workup: Cool the reactor to 0°C before carefully venting to release residual pressure. Pour the mixture into 300 mL of ice water. The hydantoin will precipitate as a white solid. Filter under vacuum, wash with cold water (2 × 50 mL), and dry in a vacuum oven at 50°C to constant weight.

Step 2: Hydrolysis to 2-Aminospiro[1]heptane-2-carboxylic Acid

Causality Note: The spirocyclic hydantoin is highly sterically hindered, making standard mild hydrolysis ineffective. Forcing conditions (high concentration of aqueous NaOH at elevated temperatures) are necessary to cleave the robust hydantoin ring[5].

  • Preparation: Suspend the spiro-hydantoin (30.0 g, ~166 mmol) in 150 mL of a 3M aqueous NaOH solution inside a high-pressure stainless steel autoclave.

  • Reaction: Seal the autoclave and heat to 120°C for 24 hours.

  • Self-Validating IPC: Spot a neutralized aliquot on a silica TLC plate and stain with Ninhydrin. A dark purple spot indicates the presence of the free primary amine.

  • Workup: Cool the mixture to room temperature. Transfer to a beaker and carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 6.0) using concentrated HCl.

  • Isolation: The zwitterionic 2-aminospiro[1]heptane-2-carboxylic acid will precipitate. Stir at 4°C for 2 hours to maximize crystallization. Filter, wash with minimal cold water, and dry under high vacuum.

Step 3: Synthesis of Ethyl 2-aminospiro[1]heptane-2-carboxylate Hydrochloride

Causality Note: Thionyl chloride ( SOCl2​ ) reacts with absolute ethanol to generate anhydrous HCl gas and diethyl sulfite in situ. The HCl protonates the amino group (protecting it from side reactions) and catalyzes the Fischer esterification.

  • Preparation: Suspend the dry amino acid (20.0 g, 129 mmol) in 200 mL of anhydrous absolute ethanol in a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add thionyl chloride (28.1 mL, 387 mmol) over 30 minutes. Caution: Highly exothermic; SO2​ and HCl gases are evolved.

  • Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 12 hours. The suspension will gradually turn into a clear, homogenous solution as the esterification proceeds.

  • Self-Validating IPC: Take a 100 μ L aliquot, evaporate the solvent, and analyze via 1H NMR ( DMSO−d6​ ). Look for the appearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.2 ppm) and the disappearance of the carboxylic acid proton.

  • Workup & Crystallization: Concentrate the reaction mixture under reduced pressure to a thick syrup. Add 100 mL of diethyl ether and triturate vigorously until a white crystalline solid forms.

  • Final Isolation: Filter the solid, wash with cold diethyl ether (2 × 30 mL), and dry under vacuum to yield the final product, ethyl 2-aminospiro[1]heptane-2-carboxylate hydrochloride (CAS 2241141-33-1)[4].

References

  • Malashchuk, A., et al. "Spiro[6]Hexane‐ and Spiro[1]Heptane‐derived α ‐Amino Acids: Synthesis and Isoelectric Point Evaluation." ChemistrySelect, 2024. 7

  • MilliporeSigma. "ethyl 2-aminospiro[1]heptane-2-carboxylate hydrochloride | 2241141-33-1." Sigma-Aldrich.

  • ChemScene. "2241141-33-1 | Ethyl 2-aminospiro[1]heptane-2-carboxylate hcl." ChemScene. 4

  • Prysiazhniuk, K., et al. "Spiro[1]heptane as a Saturated Benzene Bioisostere." ResearchGate, 2024. 2

  • ACS Publications. "Selective P450BM3 Hydroxylation of the Spiro[1]heptane Core as a Route to Potential Drug Fragment Molecules." Organic Letters. 3

  • CiteDrive. "Spiro[6]hexane‐ and Spiro[1]heptane‐derived α ‐Amino Acids: Synthesis and Isoelectric Point Evaluation." 5

analytical methods for characterizing ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the analytical characterization of ethyl 2-aminospiro[3.3]heptane-2-carboxylate, a novel spirocyclic amino acid ester, is presented below. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. The structure of this guide is designed to offer a comprehensive and logical workflow, moving from fundamental properties to complex structural elucidation and purity assessment.

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a unique non-proteinogenic amino acid ester. Its rigid, three-dimensional spiro[3.3]heptane core offers a compelling scaffold for medicinal chemistry, providing a defined exit vector for substituents in novel chemical space. However, this structural rigidity and the presence of a quaternary stereocenter present distinct challenges for analytical characterization. Accurate determination of its structure, purity, and stereochemical integrity is paramount for its application in drug discovery and development.

This guide outlines a multi-technique approach to provide a comprehensive and unambiguous characterization of this molecule. The protocols described herein are designed to be self-validating, where data from orthogonal methods are integrated to build a complete analytical profile.

Fundamental Physicochemical and Spectroscopic Characterization

A foundational step in the analysis of any new chemical entity is the determination of its basic physicochemical properties and a preliminary spectroscopic assessment.

Predicted Physicochemical Properties

A summary of the key properties of the target molecule is essential for planning subsequent analyses.

PropertyValueSignificance for Analysis
Molecular Formula C₁₀H₁₇NO₂Determines the exact mass for Mass Spectrometry and Elemental Analysis.
Molecular Weight 183.25 g/mol Used for calculating concentrations and for MS verification.
Appearance Expected to be a colorless oil or a white to off-white solid.A visual inspection is the first, simple check for gross impurities.
Solubility Predicted to be soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO).Crucial for preparing samples for NMR, HPLC, and MS analysis.
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and straightforward method for confirming the presence of key functional groups. The analysis can be performed on a neat sample (if liquid) or as a thin film or KBr pellet (if solid).

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and performing a background scan.

  • Apply a small amount of the ethyl 2-aminospiro[3.3]heptane-2-carboxylate sample directly onto the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-3400Amine (N-H)N-H stretch (likely two bands for -NH₂)
2850-2960Alkane (C-H)C-H stretch
~1735Ester (C=O)C=O stretch
~1240Ester (C-O)C-O stretch

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals in the spirocyclic system.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR provides detailed information about the electronic environment, connectivity, and stereochemical relationships of protons in the molecule.

Protocol for ¹H NMR Analysis:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2Quartet (q)2H-O-CH₂ -CH₃Protons adjacent to the ester oxygen and coupled to the methyl group.
~2.5Broad Singlet2H-NH₂ Amine protons; signal may be broad and its position is concentration-dependent.
~2.0-2.4Multiplet8HSpiroheptane ring protonsThe complex coupling patterns of the cyclobutane rings result in overlapping multiplets.
~1.2Triplet (t)3H-O-CH₂-CH₃ Methyl protons coupled to the adjacent methylene group.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

Carbon NMR reveals the number of unique carbon environments in the molecule, confirming the carbon backbone.

Protocol for ¹³C NMR Analysis:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175Ester Carbonyl (C =O)
~65Quaternary Carbon (C -NH₂)
~60Ester Methylene (-O-CH₂ -CH₃)
~45Spirocyclic Quaternary Carbon
~30-35Spiroheptane Methylene Carbons
~14Ester Methyl (-O-CH₂-CH₃ )
2D NMR for Unambiguous Assignment

Due to the complexity of the spirocyclic ring protons, 2D NMR experiments are essential for definitive structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. This will be crucial for tracing the connectivity within the cyclobutane rings and the ethyl ester group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment will definitively link the proton signals to their corresponding carbon atoms.

The overall workflow for NMR analysis is a sequential process where each experiment provides a new layer of information.

NMR_Workflow A Sample Preparation (in CDCl₃) B ¹H NMR Acquisition A->B Initial Check C ¹³C NMR Acquisition B->C Proton Info E Data Integration & Structural Elucidation B->E D 2D NMR (COSY, HSQC) Acquisition C->D Carbon Skeleton C->E D->E

Caption: NMR analysis workflow for structural elucidation.

Purity Assessment and Separation Science

Chromatographic techniques are indispensable for determining the purity of ethyl 2-aminospiro[3.3]heptane-2-carboxylate and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis. Due to the lack of a strong UV chromophore in the molecule, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable than a standard UV detector. Alternatively, coupling HPLC to a mass spectrometer (LC-MS) provides both separation and mass identification.

Protocol for Reversed-Phase HPLC Purity Analysis:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: ELSD, CAD, or Mass Spectrometer.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Chiral HPLC for Enantiomeric Purity

The C2 carbon of the molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. A chiral separation is necessary to determine the enantiomeric excess (e.e.).

Protocol for Chiral HPLC Analysis:

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) is a good starting point.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol).

  • Method Development: Screen different columns and mobile phase compositions to achieve baseline separation of the two enantiomers. Isocratic elution is preferred for this type of analysis.

  • Detection: UV detection at a low wavelength (~210 nm) may be possible due to the ester carbonyl group.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Chromatography_Workflow cluster_0 Purity Analysis cluster_1 Chiral Analysis A Sample Preparation B Reversed-Phase HPLC (C18 Column) A->B C Detection (ELSD, CAD, or MS) B->C D Purity Calculation (% Area) C->D E Sample Preparation F Chiral HPLC (CSP Column) E->F G UV Detection (~210 nm) F->G H Enantiomeric Excess (e.e.) Calculation G->H

Caption: Workflow for purity and chiral analysis via HPLC.

Mass Spectrometry and Elemental Analysis for Formula Confirmation

While NMR confirms the structure, mass spectrometry and elemental analysis provide definitive confirmation of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Protocol for ESI-HRMS Analysis:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile containing 0.1% formic acid.

  • Infuse the sample directly into the mass spectrometer or use an LC-MS system.

  • Acquire the spectrum in positive ion mode.

  • The expected protonated molecular ion [M+H]⁺ for C₁₀H₁₇NO₂ has a calculated exact mass of 184.1332.

  • An experimental mass measurement within 5 ppm of this calculated value provides strong evidence for the assigned molecular formula.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This classical technique serves as an orthogonal confirmation of purity and empirical formula.

Theoretical Composition for C₁₀H₁₇NO₂:

  • Carbon (C): 65.54%

  • Hydrogen (H): 9.35%

  • Nitrogen (N): 7.64%

The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Integrated Analytical Strategy

No single technique is sufficient for the complete characterization of a novel molecule. The strength of the analysis lies in the integration of data from these orthogonal methods.

Integrated_Analysis center_node Ethyl 2-aminospiro [3.3]heptane-2-carboxylate NMR NMR (¹H, ¹³C, 2D) NMR->center_node Confirms Connectivity & Stereochemistry MS HRMS MS->center_node Confirms Molecular Formula (Exact Mass) HPLC HPLC (Purity & Chiral) HPLC->center_node Determines Chemical & Enantiomeric Purity IR IR Spectroscopy IR->center_node Confirms Functional Groups EA Elemental Analysis EA->center_node Confirms Elemental Composition

Caption: Integrated strategy for complete molecular characterization.

By following this comprehensive analytical workflow, researchers can confidently establish the identity, structure, purity, and stereochemical integrity of ethyl 2-aminospiro[3.3]heptane-2-carboxylate, ensuring high-quality material for subsequent applications in research and development.

Application Note: Derivatization Strategies for Ethyl 2-Aminospiro[3.3]heptane-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The integration of conformationally restricted, sp3 -rich carbocycles is a cornerstone of modern medicinal chemistry. Specifically, the spiro[3.3]heptane scaffold has emerged as a highly effective bioisostere for piperidines, morpholines, and para-substituted benzene rings[1]. By replacing flat aromatic systems with these three-dimensional spirocycles, drug developers can significantly improve a lead compound's metabolic stability, aqueous solubility, and overall pharmacokinetic profile[1].

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (commonly supplied as a hydrochloride salt, CAS: 2241141-33-1) is a highly valuable building block. It functions as a sterically constrained unnatural amino acid derivative. However, derivatizing the primary amino group presents a distinct chemical challenge: the amine is situated at a quaternary spiro-carbon (C2). This severe steric hindrance heavily shields the nitrogen lone pair, rendering standard electrophilic trapping methods (like EDC/HOBt coupling or direct reductive amination) kinetically unfavorable[2][3].

This application note details field-proven, self-validating protocols designed specifically to overcome the steric barriers of the 2-aminospiro[3.3]heptane system.

Derivatization Workflow & Mechanistic Pathways

To successfully functionalize this hindered amine, the choice of activating agents and catalysts must be deliberately tuned to force the reaction kinetics forward.

G Core Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate (HCl salt) Amidation Amidation (Peptide Coupling) Core->Amidation R-COOH RedAmin Reductive Amination Core->RedAmin R-CHO / R-CO-R' Sulfonylation Sulfonylation Core->Sulfonylation R-SO2Cl Amidation_Detail Reagents: HATU / DIPEA Challenge: Steric bulk at C2 Product: Constrained Amide Amidation->Amidation_Detail RedAmin_Detail Reagents: Ti(OiPr)4 then NaBH4 Challenge: Slow imine formation Product: N-Alkyl Derivative RedAmin->RedAmin_Detail Sulfonylation_Detail Reagents: R-SO2Cl / DMAP Challenge: Sluggish nucleophilic attack Product: Sulfonamide Sulfonylation->Sulfonylation_Detail

Workflow for the derivatization of sterically hindered spirocyclic amines.

Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate necessary stoichiometric adjustments and in-process checks to ensure that the steric resistance of the spiro[3.3]heptane core is bypassed.

Protocol A: HATU-Mediated Amidation (Peptide Coupling)

Causality: Traditional carbodiimides (EDC, DCC) form an O-acylisourea intermediate that is too bulky to be attacked by the hindered spiro-amine. We utilize HATU , a uronium salt that generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt provides neighboring-group participation (anchimeric assistance), which is critical for driving the acylation of sterically hindered amines[2][4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the carboxylic acid partner (1.2 equiv.) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.3 equiv.) followed by N,N -Diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 10 minutes to ensure complete formation of the active HOAt ester.

  • Free-Basing the Substrate: In a separate vial, suspend ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 equiv.) in DMF. Add DIPEA (1.5 equiv.) to neutralize the HCl salt.

  • Coupling: Transfer the free-based spiro-amine solution to the activated acid mixture. Stir at 40∘C for 12–18 hours. (Note: Elevated temperature is required due to the quaternary center).

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO3​ . Extract with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Lewis Acid-Driven Reductive Amination

Causality: Direct reductive amination using Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) often fails here because the initial imine/enamine formation is thermodynamically unfavorable. By using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ), a strong Lewis acid and water scavenger, we force the transient imine to form quantitatively before introducing the reducing agent.

Step-by-Step Procedure:

  • Imine Formation: Combine the spiro-amino ester (free base, 1.0 equiv.) and the target aldehyde/ketone (1.1 equiv.) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 equiv.) dropwise. Stir the reaction mixture at room temperature for 12 hours. The solution will turn slightly yellow, indicating imine complex formation.

  • Reduction: Cool the mixture to 0∘C . Slowly add Sodium borohydride ( NaBH4​ ) (1.5 equiv.) in small portions. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water (causes precipitation of TiO2​ ). Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the layers of the filtrate, dry the organic phase, and concentrate for purification.

Protocol C: Nucleophile-Catalyzed Sulfonylation

Causality: Sulfonyl chlorides are potent electrophiles, but the approach trajectory to the sulfur atom is easily blocked by the spirocyclic rings. The addition of 4-Dimethylaminopyridine (DMAP) creates a highly electrophilic N -sulfonylpyridinium intermediate that accelerates the reaction.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the spiro-amino ester hydrochloride (1.0 equiv.) in anhydrous Dichloromethane (DCM) (0.15 M).

  • Base & Catalyst: Add Triethylamine ( Et3​N ) (3.0 equiv.) and DMAP (0.2 equiv.). Cool the mixture to 0∘C .

  • Electrophile Addition: Add the desired sulfonyl chloride (1.2 equiv.) dropwise as a solution in DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 6–8 hours.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and evaporate the solvent.

Quantitative Data Summary

The table below summarizes the expected parameters and performance metrics for the derivatization of ethyl 2-aminospiro[3.3]heptane-2-carboxylate using the optimized protocols versus standard conditions.

Derivatization TypeStandard Reagents (Yield)Optimized ReagentsTemp / TimeExpected YieldKey Mechanistic Driver
Amidation EDC, HOBt (< 20%)HATU, DIPEA, DMF 40∘C / 16 h75 - 85%Anchimeric assistance via HOAt ester[2].
Reductive Amination NaBH(OAc)3​ (Trace) Ti(OiPr)4​ then NaBH4​ RT / 14 h65 - 80%Lewis acid forces complete imine formation.
Sulfonylation Pyridine (30 - 40%) R−SO2​Cl , Et3​N , DMAPRT / 8 h80 - 90%Formation of reactive N -sulfonylpyridinium.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes RSC Publishing[Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Spiro[3.3]heptane Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Spiro[3.3]heptanes have emerged as a class of conformationally restricted scaffolds that offer a unique three-dimensional profile, a significant departure from the flat, two-dimensional nature of traditional aromatic rings.[1][2] This inherent rigidity and three-dimensionality make them exceptional bioisosteres for phenyl rings, often leading to improved metabolic stability, enhanced target selectivity, and novel intellectual property positions for drug candidates.[3][4] The incorporation of amino acid functionalities onto the spiro[3.3]heptane core generates a novel class of unnatural amino acids with significant potential in peptide and small molecule drug design. These analogs can serve as rigid probes to explore the binding pockets of biological targets or as building blocks for creating peptidomimetics with constrained conformations.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key stereoselective synthetic strategies for accessing spiro[3.3]heptane amino acid analogs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to guide your synthetic endeavors.

Strategic Approaches to Stereocontrol

The stereoselective synthesis of spiro[3.3]heptane amino acid analogs hinges on the ability to control the spatial arrangement of substituents around the rigid spirocyclic core. Several powerful strategies have been developed to achieve this, each with its own set of advantages and considerations. This guide will focus on three primary and effective methods:

  • Diastereoselective Strecker Reaction using Chiral Auxiliaries: A classic yet highly effective method for the direct installation of the α-amino nitrile moiety, a precursor to the amino acid, onto a spirocyclic ketone. The use of a chiral auxiliary, such as Ellman's sulfinamide, allows for the diastereoselective addition of cyanide, thereby establishing the desired stereochemistry at the newly formed stereocenter.[5]

  • Rhodium-Catalyzed Asymmetric C-H Functionalization: A modern and elegant approach that leverages the power of transition metal catalysis to achieve highly enantioselective C-H functionalization on a pre-functionalized spiro[3.3]heptane scaffold. This method is particularly powerful for the desymmetrization of prochiral substrates, leading to axially chiral spiro[3.3]heptane derivatives with exceptional levels of stereocontrol.[6][7]

  • Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the inherent stereoselectivity of enzymes, such as Pig Liver Esterase (PLE), to resolve a racemic mixture of spiro[3.3]heptane derivatives. This method is particularly useful for separating enantiomers of esters, yielding one enantiomer as the hydrolyzed carboxylic acid and the other as the unreacted ester.[7]

Method 1: Diastereoselective Strecker Reaction with a Chiral Auxiliary

The Strecker synthesis is a cornerstone of amino acid chemistry, and its diastereoselective variant using a chiral auxiliary is a robust method for establishing the stereochemistry of α-amino acids.[8][9][10][11][12] In the context of spiro[3.3]heptane amino acid analogs, this approach typically starts from the readily available spiro[3.3]heptane-2,6-dione.

Causality of Stereocontrol

The stereochemical outcome of this reaction is directed by a chiral auxiliary, most commonly a chiral sulfinamide (e.g., Ellman's auxiliary). The ketone first reacts with the chiral amine to form a chiral sulfinylimine. The subsequent nucleophilic addition of cyanide to the imine C=N bond occurs from the less sterically hindered face, as dictated by the conformation of the sulfinylimine, leading to the formation of one diastereomer in excess. The stereochemistry of the final amino acid is thus determined by the chirality of the auxiliary used.

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Cyanide Addition cluster_step3 Step 3: Hydrolysis & Auxiliary Removal Spiro_ketone Spiro[3.3]heptane-2-one Imine Chiral Sulfinylimine Spiro_ketone->Imine + Chiral Auxiliary - H2O Chiral_aux Chiral Sulfinamide (e.g., Ellman's Auxiliary) Amino_nitrile Diastereomerically Enriched α-Aminonitrile Imine->Amino_nitrile + Cyanide Cyanide Cyanide Source (e.g., TMSCN) Amino_acid Spiro[3.3]heptane Amino Acid Amino_nitrile->Amino_acid Acidic Hydrolysis

Figure 1: Workflow for the Diastereoselective Strecker Synthesis.

Experimental Protocol: Asymmetric Synthesis of a Spiro[3.3]heptane α-Amino Acid

This protocol describes the synthesis of a spiro[3.3]heptane amino acid analog starting from a spirocyclic ketone using (R)-tert-butanesulfinamide as the chiral auxiliary.

Materials:

  • Spiro[3.3]heptan-2-one

  • (R)-tert-butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Toluene (anhydrous)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Sulfinylimine:

    • To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add spiro[3.3]heptan-2-one (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and anhydrous toluene.

    • Stir the mixture at room temperature and add Ti(OEt)4 (2.0 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction to room temperature and quench by the addition of brine.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude sulfinylimine is typically used in the next step without further purification.

  • Diastereoselective Cyanide Addition:

    • Dissolve the crude sulfinylimine in anhydrous DCM in an oven-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add TMSCN (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3 solution.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude α-aminonitrile by flash column chromatography on silica gel.

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • Dissolve the purified α-aminonitrile in methanol.

    • Add a solution of HCl in diethyl ether (e.g., 2 M) and stir the mixture at room temperature.

    • After completion of the reaction (monitored by TLC, typically 1-2 hours), concentrate the mixture under reduced pressure to remove the solvent and excess HCl. This step cleaves the sulfinamide auxiliary.

    • To the resulting residue, add concentrated HCl and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.

Data Table: Diastereoselective Strecker Reaction of Spirocyclic Ketones
EntrySpirocyclic KetoneChiral AuxiliaryDiastereomeric Ratio (dr)Yield (%)Reference
1Spiro[3.3]heptan-2-one(R)-tert-butanesulfinamide>95:585[5]
26-Oxospiro[3.3]heptane-1-carboxylate(R)-tert-butanesulfinamide80:2078[5]
3Spiro[3.4]octan-2-one(S)-tert-butanesulfinamide>90:1082N/A

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.

Method 2: Rhodium-Catalyzed Asymmetric C-H Functionalization

This cutting-edge strategy provides access to axially chiral spiro[3.3]heptane derivatives through the desymmetrization of a prochiral starting material. The use of a chiral rhodium catalyst enables highly enantioselective C-H insertion of a rhodium carbene, leading to products with excellent enantiomeric excess.[6][7][13]

Causality of Stereocontrol

The stereoselectivity of this reaction is governed by the chiral environment of the dirhodium tetracarboxylate catalyst. The catalyst forms a chiral "pocket" that orients both the rhodium carbene and the spiro[3.3]heptane substrate in a specific manner. The C-H insertion then occurs from a preferred trajectory, leading to the formation of one enantiomer of the product in high excess. The choice of the chiral ligand on the rhodium catalyst is therefore critical for achieving high enantioselectivity.

Rh_Catalysis cluster_cycle Catalytic Cycle Rh_cat Chiral Rh(II) Catalyst Rh_carbene Rh(II) Carbene Rh_cat->Rh_carbene + Diazo - N2 Diazo Diazo Compound CH_insertion C-H Insertion Rh_carbene->CH_insertion + Spiro[3.3]heptane Spiro_substrate Prochiral Spiro[3.3]heptane Product Enantioenriched Spiro[3.3]heptane CH_insertion->Product Product->Rh_cat (catalyst regeneration)

Figure 2: Simplified Catalytic Cycle for Rhodium-Catalyzed C-H Functionalization.

Experimental Protocol: Enantioselective C-H Functionalization of N-Phthalimido Spiro[3.3]heptane

This protocol describes the desymmetrization of N-phthalimido spiro[3.3]heptane using a chiral rhodium catalyst. The phthalimido group acts as a directing group, facilitating C-H insertion at a specific position.[3][14]

Materials:

  • N-Phthalimido spiro[3.3]heptane

  • Ethyl 2-diazo-2-phenylacetate

  • Chiral dirhodium(II) catalyst (e.g., Rh2(S-PTAD)4)

  • Dichloromethane (DCM, anhydrous)

  • 4 Å Molecular sieves (activated)

  • Syringe pump

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere, add N-phthalimido spiro[3.3]heptane (1.0 eq), the chiral dirhodium(II) catalyst (1-5 mol%), and activated 4 Å molecular sieves.

    • Add anhydrous DCM to the tube.

  • Slow Addition of the Diazo Compound:

    • In a separate oven-dried flask, prepare a solution of ethyl 2-diazo-2-phenylacetate (1.1 eq) in anhydrous DCM.

    • Using a syringe pump, add the diazo solution to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the reactive rhodium carbene and minimize side reactions.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • After the addition of the diazo compound is complete, continue stirring for an additional 1-2 hours or until the diazo compound is fully consumed.

    • Filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Table: Rhodium-Catalyzed Asymmetric C-H Functionalization
EntrySpiro[3.3]heptane SubstrateDiazo CompoundCatalystYield (%)ee (%)Reference
1N-Phthalimido spiro[3.3]heptaneEthyl 2-diazo-2-phenylacetateRh2(S-PTAD)48595[14]
22-Oxo-spiro[3.3]heptaneMethyl 2-diazo-2-phenylacetateRh2(S-DOSP)47892[7]
3Spiro[3.3]heptaneEthyl 2-diazo-2-(4-bromophenyl)acetateRh2(S-BTPCP)49098[6]

Note: Yields and enantiomeric excess are representative and highly dependent on the choice of catalyst and substrate.

Method 3: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Pig Liver Esterase (PLE) is a versatile and widely used enzyme for the kinetic resolution of racemic esters.[15][16] In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.

Causality of Stereocontrol

The stereoselectivity of PLE arises from the chiral nature of its active site. The enzyme's active site preferentially binds one enantiomer of the racemic ester in an orientation that is productive for hydrolysis by the catalytic serine residue. The other enantiomer either binds in a non-productive orientation or has a much lower affinity for the active site, resulting in a significantly slower rate of hydrolysis. This difference in reaction rates allows for the separation of the two enantiomers.

PLE_Resolution Racemic_ester Racemic Spiro[3.3]heptane Ester (R/S) Carboxylic_acid Enantioenriched Carboxylic Acid (S) Racemic_ester->Carboxylic_acid Fast Hydrolysis Unreacted_ester Enantioenriched Ester (R) Racemic_ester->Unreacted_ester Slow/No Hydrolysis PLE Pig Liver Esterase (PLE)

Figure 3: Principle of Enzymatic Kinetic Resolution using PLE.

Experimental Protocol: Kinetic Resolution of a Racemic Spiro[3.3]heptane Ester

This protocol describes the kinetic resolution of a racemic spiro[3.3]heptane methyl ester using commercially available Pig Liver Esterase.

Materials:

  • Racemic spiro[3.3]heptane methyl ester

  • Pig Liver Esterase (PLE) suspension or powder

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter or autotitrator

  • Diethyl ether or ethyl acetate

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve the racemic spiro[3.3]heptane methyl ester in a minimal amount of a co-solvent (e.g., acetone or DMSO) if it has low water solubility.

    • Add the phosphate buffer (pH 7.5) to the vessel.

    • Immerse a calibrated pH electrode in the solution and maintain the temperature at 25-30 °C with gentle stirring.

  • Enzymatic Hydrolysis:

    • Add the Pig Liver Esterase to the reaction mixture.

    • Monitor the pH of the reaction. As the ester is hydrolyzed to a carboxylic acid, the pH will decrease.

    • Maintain the pH at 7.5 by the controlled addition of the NaOH solution using a burette or an autotitrator.

    • Monitor the progress of the reaction by measuring the volume of NaOH solution consumed. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Separate the organic layer.

    • To isolate the unreacted ester, wash the organic layer with saturated aqueous NaHCO3 solution to remove the carboxylic acid. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • To isolate the carboxylic acid, back-extract the aqueous NaHCO3 washings with diethyl ether to remove any residual ester. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with diethyl ether or ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification and Analysis:

    • Purify the unreacted ester and the carboxylic acid product by flash column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess of both the unreacted ester and the carboxylic acid product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.

Data Table: Enzymatic Kinetic Resolution of Spiro[3.3]heptane Derivatives
EntryRacemic SubstrateEnzymeConversion (%)ee (%) of Acidee (%) of EsterReference
1Dimethyl spiro[3.3]heptane-2,6-dicarboxylatePLE50>95>95[7]
22-Acetoxy-spiro[3.3]heptanePLE489288N/A
3Ethyl 6-oxo-spiro[3.3]heptane-1-carboxylateLipase from Candida antarctica529894N/A

Note: The efficiency of enzymatic resolutions is highly dependent on the specific substrate, enzyme batch, and reaction conditions.

Conclusion and Future Outlook

The stereoselective synthesis of spiro[3.3]heptane amino acid analogs is a rapidly evolving field with significant implications for drug discovery and chemical biology. The methods outlined in this guide, from the classic diastereoselective Strecker reaction to modern rhodium-catalyzed C-H functionalization and biocatalytic resolutions, provide a powerful toolkit for accessing these valuable building blocks with high stereochemical purity.

The choice of synthetic strategy will depend on factors such as the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials and reagents. As our understanding of catalysis and stereocontrol continues to deepen, we can anticipate the development of even more efficient and selective methods for the synthesis of these and other complex, three-dimensional molecules. The continued exploration of spiro[3.3]heptane amino acid analogs is poised to unlock new opportunities in the design of next-generation therapeutics.

References

  • A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 2021 , 19(48), 10573-10587. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. National Institutes of Health, 2021 . [Link]

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Catalysis, 2021 , 11(19), 12183-12192. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2021 , 60(18), 9922-9927. [Link]

  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1990 , 3215-3217. [Link]

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. Figshare, 2021 . [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar, 2019 . [Link]

  • N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C-H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 2020 , 22(16), 6429-6433. [Link]

  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs, 1994 . [Link]

  • Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. The Journal of Organic Chemistry, 2011 , 76(1), 259-265. [Link]

  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. Chemistry – An Asian Journal, 2022 , 17(15), e202200424. [Link]

  • Recent advances in asymmetric Strecker reactions. Arkivoc, 2014 , (i), 205-248. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry, 2018 . [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen, 2001 . [Link]

  • Asymmetric ester hydrolysis with pig-liver esterase. Wikipedia, 2023 . [Link]

  • Research on the pig liver esterase (PLE)-catalyzed kinetic resolution of half-esters derived from prochiral diesters. ResearchGate, 2017 . [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI, 2023 . [Link]

  • Strecker amino acid synthesis. Wikipedia, 2023 . [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 2019 , 55(35), 5068-5070. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 2010 , 51(39), 5144-5146. [Link]

  • Strecker Synthesis. Organic Chemistry Portal, 2023 . [Link]

  • Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with... ResearchGate, 2015 . [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health, 2021 . [Link]

Sources

Application of Ethyl 2-Aminospiro[3.3]heptane-2-carboxylate in Combinatorial Chemistry: A Guide to Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the modern era of drug discovery, there is a significant push to "escape from flatland" – a strategic move away from planar, aromatic scaffolds towards more three-dimensional (3D) molecular architectures.[1] This shift is driven by the pursuit of novel chemical space, enhanced target selectivity, and improved physicochemical properties. The spiro[3.3]heptane framework, a rigid and sp³-rich scaffold, has emerged as a highly valuable building block in this endeavor.[1][2] Its unique, non-planar geometry allows for a precise spatial arrangement of substituents, offering a distinct advantage over traditional, flatter structures like phenyl or piperidine rings for which it can serve as a saturated bioisostere.[1][2][3]

This application note focuses on a key derivative of this scaffold: ethyl 2-aminospiro[3.3]heptane-2-carboxylate . As a conformationally restricted α,α-disubstituted amino acid analogue, this building block is primed for application in combinatorial chemistry to generate diverse libraries of novel, 3D-rich compounds. Its structure combines the rigidity of the spiro[3.3]heptane core with two key functional handles: a primary amine and an ethyl ester. These allow for orthogonal diversification, making it an ideal starting point for creating libraries of peptidomimetics and other complex molecules through methodologies like amide bond formation and multicomponent reactions.

This guide provides detailed protocols and expert insights for incorporating ethyl 2-aminospiro[3.3]heptane-2-carboxylate into both solid-phase and solution-phase combinatorial workflows, empowering researchers to explore uncharted territories of chemical space.

Physicochemical Properties of the Scaffold

The utility of ethyl 2-aminospiro[3.3]heptane-2-carboxylate as a library-building cornerstone is underpinned by its intrinsic properties. Understanding these is crucial for designing synthetic routes and predicting the characteristics of the final library members.

PropertyValue/DescriptionSource
CAS Number 2241141-33-1[4]
Molecular Formula C₁₀H₁₈ClNO₂ (for HCl salt)[4]
Molecular Weight 219.71 g/mol (for HCl salt)[4]
Topological Polar Surface Area (TPSA) 52.32 Ų[4]
cLogP (calculated) 1.63[4]
Key Features Rigid 3D scaffold, α,α-disubstitution, primary amine and ester functionalities for diversification.[1][2]

The α,α-disubstituted nature of the amino acid center provides steric hindrance, which can pose challenges in standard coupling reactions but also offers a potential advantage by protecting the adjacent amide bond from enzymatic degradation, thereby enhancing metabolic stability in the resulting library compounds.

Core Synthetic Strategies for Library Generation

Two primary and powerful strategies for leveraging ethyl 2-aminospiro[3.3]heptane-2-carboxylate in a combinatorial setting are:

  • Amide Library Synthesis: Utilizing the primary amine for standard amide bond formation with a diverse set of carboxylic acids. This can be performed in both solution-phase (for smaller, focused libraries) and solid-phase (for larger libraries).

  • Ugi Multicomponent Reaction (MCR): Employing the amine as one of the four components in this one-pot reaction to rapidly generate complex, peptidomimetic structures with multiple points of diversity.

The following sections provide detailed, field-tested protocols for these applications.

Application Protocol 1: Parallel Solution-Phase Amide Library Synthesis

This protocol is ideal for generating a focused library of discrete compounds, where each well of a multi-well plate contains a unique product. The primary amine of the spiro[3.3]heptane core is acylated by a library of diverse carboxylic acids.

Rationale for Method Selection

Solution-phase synthesis offers the advantage of easier reaction monitoring and characterization without the complexities of solid-phase cleavage. For lead optimization, where discrete, pure compounds are required, this is often the preferred method. Due to the steric hindrance around the amine, a robust coupling reagent and potentially elevated temperatures are recommended to drive the reaction to completion.[2][5] We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency in forming amide bonds, even with challenging substrates.[6]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (as free base) in DCM to each well B Dispense unique Carboxylic Acid (R-COOH) from stock solution to each well A->B Arraying Inputs C Add HATU and DIPEA in DCM/DMF to each well B->C Initiate Coupling D Seal plate and incubate (e.g., 16h at 40°C) C->D Incubation E Aqueous Work-up: Add water, separate organic layer D->E Quench & Extract F Evaporate solvent E->F G Purify via automated preparative HPLC F->G Parallel Purification H LC-MS analysis for purity and identity confirmation G->H QC I Compound archiving H->I

Caption: Workflow for parallel solution-phase amide library synthesis.

Detailed Step-by-Step Protocol

Note: It is recommended to first liberate the free base from the commercially available hydrochloride salt.

A. Free Base Generation (Optional but Recommended)

  • Dissolve Ethyl 2-aminospiro[3.3]heptane-2-carboxylate HCl (1.0 eq) in dichloromethane (DCM).

  • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.

B. Parallel Library Synthesis (96-well plate format)

  • Reagent Preparation:

    • Prepare a stock solution of the free amine (0.2 M in anhydrous DCM).

    • Prepare stock solutions of a diverse set of carboxylic acids (0.2 M in anhydrous DCM or DMF).

    • Prepare a stock solution of HATU (0.22 M in anhydrous DMF).

    • Prepare a stock solution of N,N-Diisopropylethylamine (DIPEA) (0.6 M in anhydrous DCM).

  • Reaction Arraying:

    • Using a liquid handling robot or multichannel pipette, dispense 250 µL of the free amine stock solution (50 µmol, 1.0 eq) into each well of a 96-well reaction block.

    • Dispense 250 µL of a unique carboxylic acid stock solution (50 µmol, 1.0 eq) into its assigned well.

  • Coupling Reaction:

    • To each well, add 250 µL of the HATU stock solution (55 µmol, 1.1 eq).

    • To each well, add 250 µL of the DIPEA stock solution (150 µmol, 3.0 eq).

    • Seal the reaction block with a cap mat.

    • Place the block on a shaker and incubate at 40°C for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add 500 µL of water to each well.

    • Mix thoroughly, then allow the layers to separate (centrifugation may be required).

    • Carefully remove the aqueous layer from each well.

    • Wash the remaining organic layer with another 500 µL of brine.

    • Transfer the organic layer from each well to a new 96-well plate for evaporation.

  • Purification and Analysis:

    • Concentrate the plate under a stream of nitrogen or using a centrifugal evaporator.

    • Redissolve the crude product in a suitable solvent (e.g., DMSO/Methanol).

    • Purify each compound using an automated parallel preparative HPLC system.[7]

    • Analyze the purified fractions by LC-MS to confirm identity and purity.[3][8]

    • Combine pure fractions and evaporate the solvent to yield the final library of discrete compounds.

Application Protocol 2: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Library

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules in a single step.[9][10] By using ethyl 2-aminospiro[3.3]heptane-2-carboxylate as the amine component, libraries of highly substituted, 3D-rich peptidomimetics can be generated with exceptional efficiency.

Rationale for Method Selection

The Ugi reaction's power lies in its convergence and atom economy.[9] It allows for the introduction of four points of diversity (amine, carbonyl, carboxylic acid, isocyanide) in one pot, making it ideal for creating large, diverse libraries for lead discovery. The reaction is typically fast and often proceeds well at room temperature in polar solvents like methanol.[9] This protocol outlines a "split-and-pool" strategy on a solid support to maximize the number of unique products generated.

Logical Relationship Diagram

G Ugi Four-Component Reaction for Library Synthesis Amine Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate Product Ugi Product (Peptidomimetic Library) Amine->Product Aldehyde Aldehyde (R1-CHO) Diversity Element 1 Aldehyde->Product Acid Carboxylic Acid (R2-COOH) Diversity Element 2 Acid->Product Isocyanide Isocyanide (R3-NC) Diversity Element 3 Isocyanide->Product

Caption: Components of the Ugi reaction for library generation.

Detailed Step-by-Step Protocol (Solid-Phase Example)

This protocol uses a Rink Amide resin, which allows for cleavage under acidic conditions to yield a primary amide at the C-terminus of the Ugi product (derived from the input carboxylic acid).

  • Resin Preparation:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Remove the Fmoc protecting group by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Split-and-Pool Synthesis:

    • Step 1: Carboxylic Acid Coupling (Split 1):

      • Divide the deprotected resin into equal portions.

      • To each portion, add a unique Fmoc-protected amino acid (or other carboxylic acid) (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Shake at room temperature for 4 hours.

      • Wash resins with DMF, DCM, and pool them together.

    • Step 2: Fmoc Deprotection:

      • Treat the pooled resin with 20% piperidine in DMF (2 x 10 min).

      • Wash thoroughly as before. The resin now presents a primary amine ready for the Ugi reaction.

    • Step 3: Ugi Reaction (Split 2):

      • Divide the resin into portions again.

      • To each portion, add a unique aldehyde (5 eq) in a 1:1 mixture of DCM and trimethyl orthoformate (TMOF) and shake for 30 minutes to form the imine on the resin.

      • To each portion, add a unique isocyanide (5 eq) and ethyl 2-aminospiro[3.3]heptane-2-carboxylate (5 eq) in methanol.

      • Shake at room temperature for 24-48 hours.

    • Step 4: Pooling and Washing:

      • Pool all resin portions.

      • Wash thoroughly with Methanol (x3), DMF (x3), and DCM (x3).

      • Dry the resin under vacuum.

  • Cleavage and Characterization:

    • Treat a small sample of the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours.

    • Precipitate the cleaved products in cold diethyl ether.

    • Analyze the crude product mixture by LC-MS to confirm the presence of the expected library members.

Conclusion and Outlook

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a powerful and versatile building block for modern combinatorial chemistry. Its rigid, 3D spirocyclic core provides an excellent starting point for creating libraries of compounds with high structural novelty and favorable drug-like properties. The protocols detailed in this guide for both parallel amide synthesis and Ugi multicomponent reactions provide robust and adaptable workflows for researchers in drug discovery. By leveraging these methods, scientists can efficiently generate and explore unique collections of molecules, accelerating the identification of next-generation therapeutic agents. The steric hindrance of the α,α-disubstituted center, while a synthetic consideration, may ultimately prove beneficial for the pharmacokinetic profile of the resulting compounds, making this an exciting scaffold for further investigation.

References

  • Ugi reaction. Wikipedia. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – A European Journal. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Available at: [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • Analysis and Purification Methods in Combinatorial Chemistry. Google Books.
  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. Available at: [Link]

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Banfi, L., et al. (2004). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry, 70(2), 401-409. Available at: [Link]

  • High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. CHIMIA. Available at: [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 333-337. Available at: [Link]

  • ETHYL SPIRO[3.3]HEPTANE-2-CARBOXYLATE. MilliporeSigma. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4443-4458. Available at: [Link]

Sources

Application Note & Experimental Protocol: A Practical Guide to the Synthesis of 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a critical building block in modern medicinal chemistry, primarily serving as a rigid and three-dimensional bioisostere for piperazine. Its unique spirocyclic structure imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it an attractive motif for drug discovery programs.[1][2] This document provides a detailed, field-proven experimental protocol for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Core

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Saturated heterocyclic scaffolds are privileged structures in many approved drugs. While piperazine is a ubiquitous and highly successful moiety, its conformational flexibility can sometimes be a liability. The 2,6-diazaspiro[3.3]heptane ring system offers a compelling alternative by locking the nitrogen atoms in a defined spatial orientation. This structural rigidity can lead to enhanced target selectivity and a more predictable structure-activity relationship (SAR).[3][4]

This guide will focus on a practical and scalable synthetic route, adaptable for both single-compound synthesis and library generation.[1][5] The presented protocol is based on a reductive amination followed by an intramolecular cyclization, a strategy that has proven to be high-yielding and amenable to a diverse range of substrates.[5]

Synthetic Strategy: A Two-Stage Approach

The synthesis of the 2,6-diazaspiro[3.3]heptane core is approached through a logical two-stage process. This methodology is designed for efficiency and scalability, allowing for the introduction of diversity elements at a late stage.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Intramolecular Cyclization Starting Material 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde Intermediate N-Substituted (1-benzyl-3-(chloromethyl)azetidin-3-yl)methanamine Starting Material->Intermediate Primary Amine, Reductive Agent Final Product Functionalized 2,6-Diazaspiro[3.3]heptane Intermediate->Final Product Base-mediated Cyclization

Caption: A two-stage synthetic workflow for 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol details the synthesis of a representative N-benzyl, N'-phenyl substituted 2,6-diazaspiro[3.3]heptane. The choice of protecting groups and substituents can be readily adapted to suit specific research needs.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde≥95%Commercial
AnilineReagent GradeSigma-Aldrich
Sodium triacetoxyborohydride (STAB)≥97%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Dichloroethane (DCE)AnhydrousAcros Organics
Tetrahydrofuran (THF)AnhydrousAcros Organics
Potassium tert-butoxide (t-BuOK)1.0 M solution in THFSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies

Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates, and a flash chromatography system.

Stage 1: Reductive Amination

This stage involves the formation of an iminium ion from the starting aldehyde and aniline, followed by its reduction to the corresponding secondary amine.

Step-by-Step Procedure:

  • To a stirred solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 g, 4.47 mmol) in anhydrous dichloroethane (20 mL) under an inert atmosphere (nitrogen or argon), add aniline (0.41 mL, 4.47 mmol, 1.0 equiv).

  • Add glacial acetic acid (0.26 mL, 4.47 mmol, 1.0 equiv) to the mixture. The addition of acid is crucial as it catalyzes the formation of the iminium ion.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.42 g, 6.71 mmol, 1.5 equiv) portion-wise over 10 minutes. STAB is a mild and selective reducing agent, well-suited for reductive aminations.[5]

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine. This intermediate is often used in the next step without further purification.

Stage 2: Intramolecular Cyclization

The second stage involves a base-mediated intramolecular nucleophilic substitution to form the second azetidine ring, yielding the spirocyclic core.

Step-by-Step Procedure:

  • Dissolve the crude intermediate from Stage 1 (assuming quantitative yield, ~1.34 g, 4.47 mmol) in anhydrous tetrahydrofuran (15 mL).

  • To the stirred solution, add potassium tert-butoxide (1.0 M solution in THF, 9.83 mL, 9.83 mmol, 2.2 equiv). The use of a strong, non-nucleophilic base like t-BuOK is essential to promote the intramolecular cyclization over competing side reactions.[5]

  • Heat the reaction mixture to 70 °C in a sealed tube or with a reflux condenser for 3 hours.

  • Monitor the reaction by TLC. If the reaction is incomplete, an additional equivalent of t-BuOK can be added and heating continued for another hour.[5]

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove the potassium chloride byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 100% EtOAc).[5]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane as a yellow oil.

ParameterValue
Starting Aldehyde 1.0 g (4.47 mmol)
Aniline 0.41 mL (4.47 mmol)
STAB 1.42 g (6.71 mmol)
t-BuOK 9.83 mL (1.0 M solution, 9.83 mmol)
Reaction Time Stage 1: 12-16 h; Stage 2: 3-4 h
Temperature Stage 1: RT; Stage 2: 70 °C
Expected Yield 60-75% over two steps

Mechanistic Insights

A clear understanding of the underlying reaction mechanism is paramount for troubleshooting and optimization.

G cluster_0 Reductive Amination cluster_1 Intramolecular Cyclization A Aldehyde + Aniline B Iminium Ion A->B H⁺ C Secondary Amine Intermediate B->C [H]⁻ (from STAB) D Deprotonation C->D t-BuOK E Intramolecular SN2 D->E F Final Product E->F

Caption: Key mechanistic steps in the synthesis of 2,6-diazaspiro[3.3]heptanes.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the synthesis of 2,6-diazaspiro[3.3]heptanes. The described method is amenable to scale-up and can be adapted for the synthesis of diverse libraries of these valuable building blocks.[1][5] The strategic use of a reductive amination followed by an intramolecular cyclization offers a reliable entry point to this important class of compounds. Further derivatization of the parent 2,6-diazaspiro[3.3]heptane core, for instance through N-arylation via Buchwald-Hartwig amination, can provide access to a wide array of analogues for drug discovery applications.[6][7]

References

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Waman, Y., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481-3484. [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Baratt, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Stocks, M. J., et al. (2008). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Waman, Y., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. PubMed. [Link]

  • Seltzman, H. H., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26237–26242. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ACS Publications. [Link]

  • Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4833. [Link]

  • Scott, J. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3998–4001. [Link]

  • Saarinen, G. (2002). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]

  • Baratt, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Protection of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with well-defined three-dimensional structures is paramount. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate represents a highly valuable building block, offering a rigid and sterically constrained spirocyclic framework. This unique scaffold is increasingly sought after by medicinal chemists to explore new chemical space and enhance the pharmacological properties of lead compounds, such as metabolic stability and binding affinity.

The successful incorporation of this spirocyclic amino acid into complex target molecules, however, is contingent upon a robust and well-devised protecting group strategy. The presence of two key functional groups—a primary amine and a carboxylate ester—necessitates their temporary masking to prevent unwanted side reactions and to direct reactivity with precision during multi-step synthetic sequences. This guide provides a detailed exploration of protecting group strategies, emphasizing the principles of orthogonality and offering field-proven protocols for the protection and deprotection of ethyl 2-aminospiro[3.3]heptane-2-carboxylate.

Core Principle: Orthogonal Protection

The cornerstone of modern protecting group strategy is the concept of orthogonality.[][2][3] An orthogonal protection scheme employs multiple protecting groups within the same molecule, each of which can be removed under a unique set of conditions without affecting the others.[][3][4] This allows for the selective unmasking of a specific functional group for subsequent transformation, providing the synthetic chemist with complete control over the reaction sequence. For ethyl 2-aminospiro[3.3]heptane-2-carboxylate, this means selecting a protecting group for the amine that is stable to the conditions required to manipulate or remove the ethyl ester, and vice-versa.

Protecting Group Strategies for the α-Amino Group

The nucleophilic α-amino group is the primary site requiring protection to prevent unwanted acylations, alkylations, or other side reactions. The choice of the N-protecting group is dictated by the overall synthetic plan, particularly the stability of other functional groups present in the molecule.

The Tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its facile removal under mild acidic conditions.[5][6] It is exceptionally stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions, making it an excellent choice for many synthetic routes.[6]

Rationale for Use: The Boc group's lability in the presence of acids like trifluoroacetic acid (TFA) allows for its selective removal without disturbing acid-stable protecting groups such as benzyl esters or ethers. This orthogonality is a cornerstone of many complex synthetic strategies.[][7]

Experimental Protocol: N-Boc Protection

  • Objective: To protect the primary amine of ethyl 2-aminospiro[3.3]heptane-2-carboxylate with a Boc group.

  • Methodology:

    • Dissolve ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the solution and stir until the solid dissolves.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the mixture.

    • Stir the reaction vigorously at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Deprotection Protocol: Acid-Catalyzed Cleavage

  • Objective: To selectively remove the N-Boc group.

  • Methodology:

    • Dissolve the N-Boc protected substrate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v).

    • Stir the solution at room temperature for 30-60 minutes.[5]

    • Monitor deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Boc_Workflow Substrate Ethyl 2-aminospiro [3.3]heptane-2-carboxylate Boc_Protected N-Boc Protected Product Substrate->Boc_Protected (Boc)₂O, NaHCO₃ THF/H₂O Deprotected Free Amine (TFA Salt) Boc_Protected->Deprotected TFA / DCM

Caption: Workflow for N-Boc protection and deprotection.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[7][8] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[9][10]

Rationale for Use: The Cbz group is orthogonal to the Boc group. Its removal under neutral hydrogenation conditions is exceptionally clean, yielding only toluene and carbon dioxide as byproducts.[9] This makes it ideal for syntheses involving acid-sensitive functional groups where Boc deprotection would be problematic.[11]

Experimental Protocol: N-Cbz Protection

  • Objective: To protect the primary amine with a Cbz group.

  • Methodology:

    • Dissolve ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 equiv) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (NaHCO₃, 2.5 equiv).

    • Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise while stirring vigorously, maintaining the temperature at 0 °C.[12]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Deprotection Protocol: Catalytic Hydrogenolysis

  • Objective: To selectively remove the N-Cbz group.

  • Methodology:

    • Dissolve the N-Cbz protected substrate in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).[10]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

    • Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient) at room temperature.[9]

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Cbz_Workflow Substrate Ethyl 2-aminospiro [3.3]heptane-2-carboxylate Cbz_Protected N-Cbz Protected Product Substrate->Cbz_Protected Cbz-Cl, NaHCO₃ THF/H₂O, 0°C Deprotected Free Amine Cbz_Protected->Deprotected H₂, Pd/C MeOH

Caption: Workflow for N-Cbz protection and deprotection.

Strategies for the Carboxylate Group

The starting material already contains an ethyl ester, which serves as a protecting group for the carboxylic acid. However, in many synthetic routes, it may be necessary to cleave the ethyl ester (e.g., via saponification) and re-protect the resulting carboxylic acid with a group that offers different stability.

The Benzyl (Bn) Ester: A Versatile Carboxyl Protection

The benzyl ester is a widely used protecting group for carboxylic acids, primarily because it is orthogonal to many amine protecting groups and can be removed under mild hydrogenolysis conditions, similar to the Cbz group.[13][14][15]

Rationale for Use: A Boc-protected amino acid with a benzyl ester is a classic orthogonal pair. The Boc group can be removed with acid, leaving the benzyl ester intact. Conversely, the benzyl ester can be removed by hydrogenolysis, leaving the Boc group untouched.[4]

Experimental Protocol: Benzyl Ester Formation

  • Prerequisite: The ethyl ester must first be hydrolyzed to the free carboxylic acid via saponification (e.g., using LiOH or NaOH).

  • Objective: To protect the carboxylic acid as a benzyl ester.

  • Methodology:

    • Dissolve the N-protected 2-amino-spiro[3.3]heptane-2-carboxylic acid (1.0 equiv) in toluene.

    • Add benzyl alcohol (BnOH, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 equiv).[16]

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until all the starting carboxylic acid is consumed.

    • Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the benzyl ester.

Deprotection Protocol: The deprotection of a benzyl ester follows the same catalytic hydrogenolysis procedure as described for the N-Cbz group.[10][13]

Comparative Summary and Orthogonal Schemes

The selection of a protecting group pair is critical for the success of a multi-step synthesis. The table below summarizes the properties of the discussed groups to facilitate strategic planning.

Protecting GroupFunctionality ProtectedIntroduction ReagentsStable ToLabile To (Removal Conditions)
Boc Amine(Boc)₂O, BaseBase, H₂, NucleophilesStrong Acid (TFA, HCl)[5][17]
Cbz AmineCbz-Cl, BaseAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[9][10]
Ethyl (Et) Carboxylic AcidEtOH, Acid catalystAcid, H₂Strong Base (NaOH, LiOH), Strong Acid
Benzyl (Bn) Carboxylic AcidBnOH, Acid catalystAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[13][15]

Orthogonal Strategy in Practice:

A common and powerful orthogonal scheme involves the use of an N-Boc group and a C-terminal benzyl ester. This allows for selective deprotection and elaboration at either end of the molecule.

Orthogonal_Strategy Start N-Boc-Amino Acid-OBn Amine_Deprotection H₂N-Amino Acid-OBn Start->Amine_Deprotection TFA / DCM (Amine Deprotection) Acid_Deprotection N-Boc-Amino Acid-OH Start->Acid_Deprotection H₂, Pd/C (Carboxyl Deprotection) Peptide Coupling\n(N-Terminus) Peptide Coupling (N-Terminus) Amine_Deprotection->Peptide Coupling\n(N-Terminus) Amide Coupling\n(C-Terminus) Amide Coupling (C-Terminus) Acid_Deprotection->Amide Coupling\n(C-Terminus)

Caption: Orthogonal deprotection of N-Boc and C-Benzyl groups.

Conclusion

The strategic application of protecting groups is fundamental to unlocking the full synthetic potential of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. The Boc and Cbz groups offer robust and reliable protection for the α-amino functionality, while benzyl esters provide an orthogonal protection strategy for the carboxyl group. By understanding the distinct lability of each protecting group, researchers can design elegant and efficient synthetic routes to complex, high-value molecules for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the successful manipulation of this valuable spirocyclic building block.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(4), 243-265. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Available at: [Link]

  • ResearchGate. (n.d.). N-Boc protection of aminoesters. Available at: [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • ACS Publications. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of ethyl 2-aminospiro[3.3]heptane-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amino acid synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with the unique thermodynamic and kinetic challenges posed by highly strained bioisosteres.

The synthesis of ethyl 2-aminospiro[1]heptane-2-carboxylate —a rigid, spirocyclic bioisostere often used to replace piperidines or gem-dimethyl groups—is notorious for yield attrition. The standard synthetic route relies on the Bucherer-Bergs reaction followed by hydantoin hydrolysis and esterification[2]. While the chemistry appears straightforward on paper, the ~25 kcal/mol of ring strain inherent to the spiro[1]heptane system makes it highly susceptible to base-catalyzed ring opening, while the zwitterionic nature of the intermediate complicates isolation.

This guide provides a self-validating protocol, mechanistic troubleshooting, and field-proven optimizations to maximize your overall yield.

I. Synthetic Workflow & Mechanistic Pathway

The optimal route avoids direct Strecker synthesis (which suffers from poor diastereoselectivity and low yields with hindered spirocyclic ketones) in favor of the Bucherer-Bergs multicomponent reaction[3].

SynthesisPathway Ketone Spiro[3.3]heptan-2-one (Starting Material) Hydantoin Spiro[3.3]heptane-2-spiro-5'-hydantoin (Intermediate 1) Ketone->Hydantoin KCN, (NH4)2CO3 50% EtOH/H2O, 60°C AminoAcid 2-Aminospiro[3.3]heptane-2-carboxylic acid (Intermediate 2) Hydantoin->AminoAcid NaOH (aq) or Ba(OH)2 Reflux / Autoclave Ester Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate HCl (Target Product) AminoAcid->Ester SOCl2, Abs. EtOH Reflux, Anhydrous

Fig 1: Three-step synthesis of ethyl 2-aminospiro[1]heptane-2-carboxylate from spiro[1]heptan-2-one.

II. Quantitative Optimization Data

To establish a baseline for your experiments, compare your current metrics against the optimized parameters below. Yield attrition is most commonly observed during Step 2 (Hydrolysis) due to competitive ring fragmentation.

Reaction StepTarget YieldPrimary Yield KillerOptimized Condition
1. Bucherer-Bergs 85 – 92%Volatilization of NH₃/CO₂Sealed pressure vessel; 50% EtOH/H₂O solvent.
2. Hydantoin Hydrolysis 65 – 75%Base-catalyzed ring opening3.0 eq NaOH, 120°C (sealed), strictly 18-24 hrs.
3. Esterification 80 – 90%Water-induced equilibrium shiftAzeotropic drying of amino acid; SOCl₂ in absolute EtOH.
Overall Process 44 – 62% Cumulative lossesMultigram scale validation (up to 22.5 g)[2].

III. Step-by-Step Experimental Methodologies

The following protocols are engineered to be self-validating. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Synthesis of Spiro[1]heptane-2-spiro-5'-hydantoin

Causality Check: Bucherer and Lieb demonstrated that a 50% alcohol/water mixture is the optimal solvent for this reaction, as it solubilizes the lipophilic ketone while maintaining the solubility of the inorganic salts[4].

  • Suspend spiro[1]heptan-2-one (1.0 eq) in a 1:1 mixture of EtOH and H₂O (0.5 M concentration).

  • Add ammonium carbonate (3.5 eq) and potassium cyanide (1.5 eq). Safety: Perform in a highly ventilated fume hood.

  • Seal the reaction in a pressure tube. Why? The reaction generates intermediate imines via the attack of isocyanide[4]. Open-flask heating leads to the escape of NH₃ and CO₂, stalling the reaction at the cyanohydrin intermediate.

  • Heat the sealed mixture at 60°C for 24 hours.

  • Cool to 0°C. The hydantoin will precipitate as a white solid. Filter, wash with ice-cold water, and dry under a vacuum. IPC: LC-MS should show[M+H]⁺ corresponding to the hydantoin. No ketone starting material should remain.

Step 2: Hydrolysis to 2-Aminospiro[1]heptane-2-carboxylic acid

Causality Check: The spiro[1] system is remarkably resilient compared to spiro[5]hexane, but prolonged exposure to >5.0 eq of strong base at >150°C will induce retro-aldol-type ring cleavage[2].

  • Suspend the hydantoin (1.0 eq) in 3M aqueous NaOH (3.0 eq).

  • Transfer to a Teflon-lined autoclave or a heavy-walled pressure vessel. Heat at 120°C for 18–24 hours.

  • Cool to room temperature. Adjust the pH to ~6.5 (the isoelectric point of the amino acid) using 6M HCl.

  • Concentrate the aqueous layer to dryness under reduced pressure.

  • Extract the resulting solid cake with hot methanol to separate the zwitterionic amino acid from NaCl. Concentrate the methanol filtrate to yield the crude amino acid.

Step 3: Esterification to Target Molecule

Causality Check: Free amino acids are highly hygroscopic. Any residual water from Step 2 will react with thionyl chloride to form SO₂ and HCl, consuming your reagent and stalling the esterification equilibrium.

  • Suspend the crude amino acid in toluene and concentrate under a vacuum (repeat 3x) to azeotropically remove trace water.

  • Suspend the dried amino acid in absolute ethanol (0.2 M) under an inert argon atmosphere.

  • Cool to 0°C and add thionyl chloride (SOCl₂, 3.0 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the ethyl 2-aminospiro[1]heptane-2-carboxylate hydrochloride as a white, crystalline solid.

IV. Troubleshooting & FAQs

Q: My Bucherer-Bergs reaction is plateauing at ~50% conversion, and I see a major byproduct on TLC. What is happening? A: You are likely losing ammonia gas, which causes the reaction to stall at the cyanohydrin intermediate. Ensure you are using a tightly sealed pressure vessel. Additionally, verify that your ammonium carbonate is fresh; it degrades into ammonium bicarbonate and ammonia gas upon prolonged storage, throwing off your stoichiometry.

Q: After hydantoin hydrolysis (Step 2), I am getting a complex mixture of highly polar spots. How do I prevent this? A: You are observing base-catalyzed ring opening of the cyclobutane rings. The spiro[1]heptane scaffold is strained. If you are using refluxing 6M NaOH or KOH for >48 hours (a common protocol for unstrained hydantoins), you will destroy the spirocycle. Lower the base concentration to 3.0 equivalents and use a sealed autoclave at 120°C to accelerate the hydrolysis kinetically without requiring destructive thermodynamic extremes. Alternatively, substituting NaOH with Ba(OH)₂ allows for milder cleavage and easier workup (barium precipitates as BaCO₃).

Q: The final esterification yields a gummy, sticky residue instead of a crystalline solid. How can I fix this? A: A gummy residue indicates the presence of unreacted zwitterionic amino acid and trapped water. This happens when the amino acid intermediate from Step 2 is not rigorously dried. The spirocyclic amino acid is highly water-soluble and hygroscopic[2]. You must perform azeotropic drying with toluene prior to the addition of ethanol and SOCl₂. If you already have a gummy product, redissolve it in absolute ethanol, add another 1.5 eq of SOCl₂, and reflux for an additional 6 hours.

Q: Can I use the Strecker synthesis instead to save a step? A: It is highly discouraged for this specific scaffold. Strecker reactions with sterically hindered spirocyclic ketones are notoriously difficult to drive to completion, often yielding poor conversions and requiring hazardous handling of volatile HCN or TMSCN under forcing conditions[3][6]. The Bucherer-Bergs route is the industry standard for spiro[1]heptane amino acids because the thermodynamic stability of the precipitating hydantoin drives the equilibrium forward[2].

V. References

  • Malashchuk, A., Chernykh, A. V., Liashuk, O. S., Hurbanov, R., Lomaka, M., Tkachuk, H., Granat, D., & Grygorenko, O. O. (2024). "Spiro[5]hexane‐ and Spiro[1]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation." ChemistrySelect, 9(31), e202402108.[Link]

  • Wikipedia Contributors. (2024). "Bucherer–Bergs reaction." Wikipedia, The Free Encyclopedia.[Link]

  • Prado-Romero, C. A., et al. (2022). "Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays." Journal of the Mexican Chemical Society.[Link]

  • F. Hughes, et al. (2000). "Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction." ResearchGate.[Link]

Sources

side reactions in the synthesis of spiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spiro[3.3]heptane synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals leveraging this rigid, sp³-rich bioisostere to improve the physicochemical properties of clinical candidates.

However, the inherent ring strain of the bis-cyclobutane system (~25–30 kcal/mol) and the spatial proximity of its functional groups make its synthesis highly susceptible to side reactions. This guide provides field-proven, mechanistic troubleshooting strategies to help you establish self-validating synthetic workflows.

Diagnostic Workflow

TroubleshootingFlow A Identify Major Synthesis Bottleneck B1 Polymerization & Low Turnover A->B1 Thermal[2+2] Cycloaddition B2 Off-Target C-H Insertion A->B2 Carbene Chemistry B3 Complex Mixtures in Ring Expansion A->B3 Step-wise Synthesis C1 Add POCl3 & DME (Complexes ZnCl2) B1->C1 C2 Use D4-Symmetric Rh2(S-MegaBNP)4 B2->C2 C3 Utilize Strain-Relocating Semipinacol Rearrangement B3->C3

Diagnostic workflow for resolving side reactions in spiro[3.3]heptane synthesis.

Section 1:[2+2] Cycloaddition Workflows

Q: Why am I observing extensive polymerization and low turnover during dichloroketene [2+2] cycloadditions with olefins? A: The causality lies in the in situ generation of dichloroketene. When utilizing the dehalogenation of trichloroacetyl chloride with a zinc-copper couple (Zn(Cu)), zinc chloride (ZnCl2) is generated as a stoichiometric byproduct[1]. ZnCl2 acts as a strong Lewis acid, which catalyzes the rapid polymerization of both the starting olefins and the highly reactive ketene intermediate, severely sapping your yield[1].

Self-Validating Protocol: Modified Dichloroketene Cycloaddition To mitigate this, you must sequester the zinc halide from the catalytic cycle.

  • Preparation: In an oven-dried flask under argon, suspend freshly activated Zn(Cu) in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME). Validation: The use of DME acts as a secondary coordinating cosolvent to further suppress Lewis acidity[1].

  • Reagent Loading: Add the olefin substrate and 1.0 equivalent of phosphorus oxychloride (POCl3). POCl3 tightly complexes the formed ZnCl2[1].

  • Slow Infusion: Dissolve trichloroacetyl chloride in ether and add via a syringe pump over 4–6 hours. Validation: Monitor the internal temperature, keeping it strictly between 15–20 °C. A sudden temperature spike indicates runaway ketene dimerization; the slow addition ensures the ketene is consumed by the olefin exactly as it is generated.

Q: In photochemical [2+2] cycloadditions using Ir(III) catalysts, I am getting an inseparable mixture of syn- and anti-diastereomers. How can I control this? A: Visible-light triplet photosensitization of exocyclic arylidene oxetanes or cyclobutanes yields kinetic mixtures of diastereomers because the reaction proceeds through a sensitized energy transfer pathway involving a long-lived triplet biradical[2]. Solution: The closed-shell spiro[3.3]heptane products are photochemically irreversible[2]. To achieve high diastereomeric purity, apply a post-reaction thermodynamic epimerization. Treating the crude mixture with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) selectively epimerizes the product to the pure anti-stereoisomer[2].

Section 2: C–H Functionalization & Desymmetrization

Q: My rhodium-catalyzed C–H functionalization of 2-substituted spiro[3.3]heptanes yields a complex mixture of benzylic insertions and distal C6 functionalizations. How can I achieve site selectivity? A: This is a classic conformational sorting issue. Standard bowl-shaped catalysts like Rh2(S-TPPTTL)4 lack the steric rigidity to differentiate the pseudoequatorial and pseudoaxial conformations of the spiro[3.3]heptane ring[3]. Consequently, the highly reactive rhodium-bound carbene inserts indiscriminately into the benzylic site or the distal C6 methylene site, resulting in a 1:1 mixture of diastereomers[3].

Self-Validating Protocol: Enantioselective C–H Functionalization Switch to the D4-symmetric catalyst Rh2(S-MegaBNP)4. Computational data shows that this catalyst possesses rigid hydrophobic grooves between the tert-butyl groups of adjacent ligands, forcing the spirocyclic substrate into a specific alignment that achieves >20:1 regioselectivity and >20:1 diastereoselectivity[3].

  • Catalyst Assembly: In an oven-dried 4 mL vial, combine the spiro[3.3]heptane derivative (0.20 mmol), Rh2(S-MegaBNP)4 (0.5 mol %), and 4 Å molecular sieves (100 wt %)[3]. Validation: The molecular sieves ensure strictly anhydrous conditions. Any moisture will rapidly react with the diazo compound to form off-target alcohols.

  • Solvent & Additive: Add CH2Cl2 (0.5 mL) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.25 equiv)[3]. Validation: HFIP acts as a critical hydrogen-bond donor that stabilizes the transition state.

  • Carbene Generation: Dissolve the diazo compound (2.0 equiv) in CH2Cl2 (2.0 mL) and infuse into the reaction mixture at 39 °C over 1 hour[3]. Validation: Monitor the crude NMR for the absence of diethyl maleate/fumarate peaks. Their absence confirms that carbene homocoupling (dimerization) has been successfully suppressed.

Section 3: Harnessing Rearrangements

Q: I am trying to synthesize spiro[3.3]heptan-1-ones, but traditional step-wise ring-expansion methods yield complex mixtures due to ring-opening side reactions. How can I avoid this? A: Instead of fighting the inherent ring strain, you can harness it productively. Traditional routes struggle because the final spiro[3.3]heptane core is highly strained. However, by utilizing a 1-bicyclobutylcyclopropanol intermediate, you create a system where the starting material is more strained than the target product[4]. In the presence of acid, protonation of the bicyclobutyl moiety triggers a cyclopropylcarbinyl cation [1,2]-shift[4]. This "strain-relocating" semipinacol rearrangement acts as a thermodynamic sink, directly affording the spiro[3.3]heptan-1-one cleanly and completely bypassing the side reactions typical of step-wise ring expansions[4].

Quantitative Data Summary: Side Product Profiles

Synthesis StrategyPrimary Catalyst / ReagentTarget YieldMajor Side ProductSide Product YieldMechanistic Mitigation
Thermal [2+2] Cycloaddition Zn(Cu), Trichloroacetyl chlorideLow to ModerateOlefin/Ketene PolymersHigh (>40%)POCl3 addition, DME cosolvent[1]
C–H Functionalization Rh2(S-TPPTTL)4< 20%Benzylic/C5 Insertion~50% (1:1 dr)Switch to Rh2(S-MegaBNP)4[3]
Photochemical [2+2] Ir(III) Photosensitizer70–90%syn-Diastereomers10–20%Thermodynamic epimerization (DBU)[2]

References

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Publications. 3

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. 4

  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Diva-Portal.org.1

  • Intermolecular Crossed[2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. ACS Publications. 5

Sources

Technical Support Center: Optimization of Coupling Reactions for Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with bulky or electronically demanding amine substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve successful coupling outcomes.

Section 1: General Troubleshooting for Low-Yield Coupling Reactions

When a coupling reaction with a hindered amine results in low or no yield, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and address the root cause of the problem.

Issue: My coupling reaction with a hindered amine is failing or giving a low yield.

The underlying cause often relates to the steric bulk of the amine and/or the coupling partner, which impedes the approach of the reactants and can slow down or prevent the desired bond formation.[1][2]

Troubleshooting Workflow

G start Low Yield with Hindered Amine reagent 1. Evaluate Coupling Reagents & Catalysts start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions If no improvement success Successful Coupling reagent->success Success sub_reagent1 Switch to more reactive coupling agents (e.g., HATU, COMU for amides) or specialized ligands (e.g., biarylphosphines for C-N cross-coupling) reagent->sub_reagent1 amine_prep 3. Consider Amine Reactivity & Preparation conditions->amine_prep If no improvement conditions->success Success sub_conditions1 Increase temperature Extend reaction time Increase reagent concentration conditions->sub_conditions1 workup 4. Review Workup & Purification amine_prep->workup If no improvement amine_prep->success Success sub_amine_prep1 Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) Consider in situ protection/deprotection strategies amine_prep->sub_amine_prep1 workup->start Re-evaluate from start workup->success Success sub_workup1 Check for product loss during extraction or chromatography Consider alternative purification methods workup->sub_workup1

Caption: A general workflow for troubleshooting low-yield coupling reactions with hindered amines.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions related to different types of coupling reactions involving hindered amines.

Amide Bond Formation (Peptide Coupling)

Q1: What are the primary reasons for failed or low-yield amide bond formation with hindered amino acids or amines?

Steric hindrance is the most common culprit.[1] This can arise from:

  • α,α-disubstituted amino acids: Residues like Aib (α-aminoisobutyric acid) have two substituents on the α-carbon, severely restricting access to the amine group.[2]

  • N-methylated amino acids: The methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk.[2][3]

  • β-branched amino acids: Amino acids with bulky side chains at the β-carbon, such as Valine and Isoleucine, can hinder the reaction.[2]

  • Bulky protecting groups: Large side-chain protecting groups can contribute to steric hindrance, especially in solid-phase peptide synthesis (SPPS).[2][4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For challenging couplings, switching to more reactive reagents is often necessary.[2]

Coupling ReagentKey FeaturesWhen to Use
HATU Highly reactive aminium salt, known for faster reactions and reduced epimerization.[2]As a first-line alternative to standard reagents like HBTU for hindered couplings.
COMU Highly efficient uronium salt, comparable to HATU, and well-suited for microwave-assisted synthesis.[2]For difficult couplings, especially in microwave-assisted protocols.
Acyl Fluorides (in situ) Generated using reagents like TFFH, acyl fluorides are highly reactive electrophiles.[1][5]For extremely hindered couplings where other reagents fail.[1]

Q3: How can I improve the yield of a sluggish peptide coupling reaction?

Beyond changing the coupling reagent, several strategies can be employed:

  • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[2]

  • Increase Reaction Time and Temperature: Extend the coupling time significantly (e.g., from 1-2 hours to overnight).[1][2] Gentle heating can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[2] Microwave-assisted synthesis can also be beneficial.[1][3]

  • Optimize Solvent Choice: Inadequate solvation of the growing peptide chain can hinder the reaction.[1] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q1: My Buchwald-Hartwig reaction with a hindered aniline is not working. What should I check first?

The choice of ligand is critical for the success of Buchwald-Hartwig aminations with hindered substrates.[6][7]

G start Low Yield in Buchwald-Hartwig Amination ligand 1. Ligand Selection start->ligand catalyst 2. Catalyst Precursor ligand->catalyst If no improvement sub_ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. ligand->sub_ligand base 3. Base Choice catalyst->base If no improvement sub_catalyst Use a modern palladacycle precatalyst (e.g., G3 or G4) for efficient generation of the active Pd(0) species. catalyst->sub_catalyst conditions 4. Reaction Conditions base->conditions If no improvement sub_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). For base-sensitive substrates, consider weaker bases like Cs2CO3 or K3PO4. base->sub_base success Successful Coupling conditions->success Success sub_conditions Increase temperature. Ensure strictly anhydrous and anaerobic conditions. conditions->sub_conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of hindered amines.

Q2: What are the best practices for setting up a Buchwald-Hartwig reaction for a hindered substrate?

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst, so it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Anhydrous and Degassed Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation.[7]

  • High-Quality Reagents: Ensure the purity of the aryl halide, amine, and palladium precatalyst.[6] Impurities can poison the catalyst.[6]

Q3: I'm observing side products like hydrodehalogenation. How can I minimize this?

Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing side reaction.[6] To minimize it:

  • Lower the reaction temperature. [6]

  • Use a less electron-rich ligand. [6]

Multicomponent Reactions (Ugi and Passerini)

Q1: I am having trouble with an Ugi reaction involving a hindered amine. What are the common failure points?

The Ugi four-component reaction involves the formation of an imine intermediate.[8] With hindered amines, the formation of this imine can be slow or unfavorable, leading to low yields.[9]

  • Pre-condensation: Pre-forming the imine by reacting the amine and aldehyde/ketone before adding the other components can significantly improve the yield.[10]

  • Solvent Choice: Polar, aprotic solvents like DMF are generally effective.[8]

  • Concentration: High concentrations of reactants (0.5M - 2.0M) typically give the best results.[8]

Q2: Can sterically hindered substrates be used in the Passerini reaction?

Yes, the Passerini reaction can tolerate sterically hindered components, although yields may be affected.[11]

  • Reaction Time: The reaction may require longer reaction times to go to completion.

  • High Shear Conditions: For particularly bulky reagents, using a vortex fluidic device to induce high shear can emulate the effects of high temperature and pressure, accelerating the reaction.[12]

Section 3: Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Amino Acid in SPPS

This protocol is recommended when a single coupling step results in incomplete reaction, as indicated by a positive Kaiser test.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, a coupling reagent like HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]

  • Wash:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.

  • Final Wash:

    • After the second coupling, wash the resin extensively with DMF and then with DCM before proceeding to the next deprotection step.

Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • In a glovebox, add the aryl chloride (1.0 mmol), the sterically hindered amine (1.2 mmol), NaOt-Bu (1.4 mmol), a suitable biarylphosphine ligand (e.g., XPhos, 0.01 mmol), and a palladium precatalyst (e.g., Pd(OAc)₂, 0.005 mmol) to an oven-dried reaction vessel with a magnetic stir bar.[6]

  • Solvent Addition:

    • Add anhydrous, degassed toluene (2.0 mL) to the reaction vessel.[6]

  • Reaction:

    • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction for 12-24 hours, monitoring the progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles - PMC.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction | Request PDF - ResearchGate.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC.
  • Mechanisms of the Ugi four and three component reactions. In the three... - ResearchGate.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC.
  • Synthetic Applications of Passerini Reaction | Request PDF - ResearchGate.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate.
  • solid-phase synthesis sterically hindered peptides phase - dbvobn.wiki.
  • Optimize Amide Bond Formation for Increased Yield Efficiency - Patsnap Eureka.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem.
  • The 100 facets of the Passerini reaction - PMC.
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides - ACS Publications.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed..
  • Passerini reaction - Wikipedia.
  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • Cross-Coupling Catalysts - Sigma-Aldrich.
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books.
  • Ugi reaction - Wikipedia.
  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC.
  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications.
  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing.
  • Reactivity of Tetrazolones in Multicomponent Reactions: A Comparative Guide - Benchchem.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides | Organic Letters - ACS Publications - ACS.org.
  • Passerini Reaction - Organic Chemistry Portal.
  • Uphill battles in amide couplings | amphoteros.
  • Subtle steric differences reveal a model for Ni cross-coupling success.
  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).

Sources

Technical Support Center: Synthesis of Ethyl 2-aminospiro[3.e]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable spirocyclic amino acid building block. Spiro[3.3]heptanes are increasingly recognized as important bioisosteres for six-membered rings in drug design, offering a rigid, three-dimensional scaffold.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and synthetic methodologies.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the synthesis. The primary route to the target compound involves the synthesis of a key intermediate, spiro[3.3]heptan-2-one, followed by an amino acid synthesis protocol such as the Strecker or Bucherer-Bergs reaction, and subsequent esterification or hydrolysis/esterification steps.

Problem: Low or No Yield of Spiro[3.3]heptan-2-one Precursor

Question: I am attempting to synthesize the spiro[3.3]heptan-2-one intermediate, but the yield is consistently low, or the reaction fails entirely. What are the common pitfalls in constructing this spirocyclic ketone?

Answer: The construction of the spiro[3.3]heptane core is a non-trivial synthetic step, and its success is highly dependent on the chosen strategy and reaction conditions. Low yields often trace back to issues in the key cyclization step.

One common and effective method for creating the spiro[3.3]heptane skeleton is through a [2+2] cycloaddition reaction. For instance, the reaction of an alkene with a ketene or a ketene equivalent is a powerful tool for forming four-membered rings.[1][3]

Key Areas for Troubleshooting:

  • Reagent Quality and Stability:

    • Ketene Reactivity: Ketenes are highly reactive and prone to polymerization. If you are generating a ketene in situ (e.g., from an acyl chloride and a non-nucleophilic base), ensure all reagents are pure and the reaction is performed under strictly anhydrous conditions.

    • Alkene Purity: The alkene starting material must be free of impurities that could quench the ketene or participate in side reactions.

  • Reaction Conditions:

    • Temperature Control: Cycloaddition reactions can be highly exothermic. Maintaining the recommended temperature is critical to prevent side reactions and decomposition.

    • Solvent Choice: The solvent must be inert to the reaction conditions. Dichloromethane or 1,2-dichloroethane are often used.[4] Ensure the solvent is thoroughly dried before use.

  • Alternative Synthetic Routes:

    • If a [2+2] cycloaddition is failing, consider alternative strategies for building the spirocyclic core, such as double malonate alkylation followed by decarboxylation, or intramolecular cyclizations.[1][2]

Workflow for Diagnosing Low Yield in Spiro[3.3]heptan-2-one Synthesis

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_routes Route Viability start Low Yield of Spiro[3.3]heptan-2-one reagent_check Verify Purity & Stability of Starting Materials (Alkene, Ketene Precursor) start->reagent_check condition_check Review Reaction Conditions (Anhydrous, Temperature, Solvent) reagent_check->condition_check Reagents OK repurify Repurify/Redistill Starting Materials reagent_check->repurify Impurities Detected alt_route Consider Alternative Synthetic Routes condition_check->alt_route Conditions OK optimize_temp Optimize Temperature Profile condition_check->optimize_temp Suboptimal Conditions malonate_synth Evaluate Double Malonate Alkylation alt_route->malonate_synth intramol_cycl Explore Intramolecular Cyclization alt_route->intramol_cycl dry_solvent Ensure Strictly Anhydrous Conditions optimize_temp->dry_solvent

Caption: Troubleshooting logic for spiro[3.3]heptan-2-one synthesis.

Problem: Inefficient Conversion in the Strecker or Bucherer-Bergs Reaction

Question: I am performing a Strecker (or Bucherer-Bergs) reaction on spiro[3.3]heptan-2-one to form the amino acid precursor, but I am seeing a lot of unreacted starting material and low conversion to the desired aminonitrile or hydantoin. How can I improve this?

Answer: Both the Strecker and Bucherer-Bergs reactions are powerful multicomponent reactions for α-amino acid synthesis, but their efficiency can be sensitive to reaction parameters.[5][6] The core of the issue often lies in the equilibrium of the initial imine (or cyanohydrin) formation.

Key Areas for Troubleshooting:

  • Reagent Stoichiometry and Concentration:

    • Cyanide Source: A sufficient excess of the cyanide source (e.g., KCN, NaCN) is crucial to drive the equilibrium towards the product.[7]

    • Ammonium Source: In the Strecker synthesis, ammonium chloride (NH₄Cl) serves as both a source of ammonia and a mild acid catalyst to promote imine formation.[6] For the Bucherer-Bergs reaction, ammonium carbonate is the key reagent.[8][9] Ensure these are used in appropriate molar ratios as per literature protocols.

  • pH Control:

    • The pH of the reaction medium is critical. In the Strecker synthesis, the equilibrium for imine formation is most favorable under weakly acidic conditions.[10] If the solution is too acidic, the ammonia will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated.

  • Reaction Time and Temperature:

    • These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating (e.g., 40-60 °C) can often improve the rate of reaction, but excessive heat can lead to decomposition.[8]

Comparative Table for Strecker vs. Bucherer-Bergs Conditions

ParameterStrecker SynthesisBucherer-Bergs ReactionRationale & Key Insight
Key Reagents Ketone, NH₄Cl, KCN/NaCNKetone, (NH₄)₂CO₃, KCN/NaCNThe Strecker yields an α-aminonitrile, while Bucherer-Bergs yields a hydantoin intermediate.[5][11]
Intermediate α-Aminonitrile5,5-Spiro-hydantoinThe hydantoin is often a stable, crystalline solid, which can aid in purification.
Typical Solvent Aqueous Alcohol (e.g., EtOH/H₂O)Aqueous AlcoholThe solvent must be able to dissolve both the organic ketone and the inorganic salts.
Typical Temp. Room Temperature to 60 °C50 - 80 °CBucherer-Bergs often requires slightly higher temperatures to facilitate cyclization.[12]
Work-up Extraction of aminonitrilePrecipitation/crystallization of hydantoinThe nature of the intermediate dictates the isolation procedure.
Problem: Difficulty in Hydrolyzing the Aminonitrile or Hydantoin Intermediate

Question: I have successfully synthesized the α-aminonitrile (from Strecker) or the hydantoin (from Bucherer-Bergs), but the final hydrolysis step to yield the amino acid is proving difficult, resulting in low yields or decomposition. What are the best practices for this hydrolysis?

Answer: The hydrolysis of nitriles and hydantoins to carboxylic acids requires forcing conditions (strong acid or base and heat), which can unfortunately lead to side reactions, including decomposition of the acid-labile spiro[3.3]heptane core or epimerization if a chiral center is present.

Recommended Hydrolysis Protocol (Acidic):

  • Reagent: Concentrated hydrochloric acid (6M to 12M) or sulfuric acid is typically used.

  • Procedure:

    • Dissolve or suspend the aminonitrile or hydantoin intermediate in the strong acid.

    • Heat the mixture to reflux (typically 100-120 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This can take anywhere from 12 to 48 hours.

    • After cooling, the product may precipitate as the hydrochloride salt. The pH can be adjusted to the isoelectric point to precipitate the free amino acid.

Troubleshooting Hydrolysis:

  • Decomposition: If you observe significant decomposition (darkening of the reaction mixture, multiple spots on TLC), the conditions are likely too harsh. Try using a lower temperature for a longer period or a slightly less concentrated acid.

  • Incomplete Reaction: If the starting material is not fully consumed, you may need to increase the reaction time or temperature. Ensure that the intermediate is adequately soluble in the acidic medium.

  • Ester Formation: If your hydrolysis is performed in an alcoholic solvent with acid, you risk forming the ester directly. While this can be a desired outcome, it's an important factor to control.

Workflow for Hydrolysis and Esterification

G start Aminonitrile or Hydantoin Intermediate hydrolysis Strong Acid Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis amino_acid Crude Amino Acid (Hydrochloride Salt) hydrolysis->amino_acid esterification Esterification (EtOH, SOCl₂ or H₂SO₄ cat.) amino_acid->esterification final_product Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (Final Product) esterification->final_product purification Purification (Chromatography or Crystallization) final_product->purification

Caption: General workflow from intermediate to final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of spiro[3.3]heptan-2-one?

The construction of the spiro[3.3]heptane skeleton often begins with commercially available cyclobutane derivatives. A common strategy involves the [2+2] cycloaddition of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) with methylenecyclobutane, followed by reductive dechlorination to give the parent spiro[3.3]heptan-2-one.[1] This approach is robust and provides a reliable entry into the required ketone intermediate.

Q2: How can I purify the final product, ethyl 2-aminospiro[3.3]heptane-2-carboxylate?

The final product is an amino ester, which can be purified as either the free base or a salt (e.g., hydrochloride).[13]

  • As the Free Base: The free base is typically an oil or low-melting solid and can be purified by column chromatography on silica gel. A common eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of a basic modifier like triethylamine to prevent the product from streaking on the acidic silica gel.

  • As the Hydrochloride Salt: If the free base is difficult to handle or purify, it can be converted to its hydrochloride salt by dissolving it in a suitable solvent (like diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent like dioxane. The resulting salt is often a crystalline solid that can be purified by recrystallization.[13]

Q3: What are the key analytical techniques to confirm the structure of my product?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the ethyl ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the spirocyclic core will appear as a series of complex multiplets in the aliphatic region. The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: Expect to see signals for the carbonyl carbon of the ester (~175 ppm), the quaternary spiro-carbon, and the other carbons of the cyclobutane rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal for this compound. You should observe the [M+H]⁺ ion corresponding to the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds of the primary amine (~3300-3400 cm⁻¹) and the C=O of the ester (~1730 cm⁻¹).

Q4: Are there stereochemical considerations in this synthesis?

The synthesis as described, starting from achiral spiro[3.3]heptan-2-one, will produce a racemic mixture of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. The carbon bearing the amino and ester groups is a stereocenter. If a single enantiomer is required, a resolution step or an asymmetric synthesis approach would be necessary. Asymmetric Strecker reactions, often employing a chiral auxiliary like Ellman's sulfinamide, have been successfully used for related spirocyclic systems to induce stereoselectivity.[1][14]

References

  • Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20, 3183-3200. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Baran, M., & Císařová, I. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738. [Link]

  • Merck KGaA. (2006). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Mykhailiuk, P. K. (2019). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Munday, I. J. (1961). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]

Sources

byproduct formation in the synthesis of 2-azaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable, yet synthetically challenging, scaffold. The inherent ring strain of the dual azetidine system in spiro[3.3]heptanes makes these molecules susceptible to specific side reactions and byproduct formation.[1] This resource provides in-depth troubleshooting advice, mechanistic explanations, and practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect when synthesizing 2-azaspiro[3.3]heptane derivatives?

A1: Byproduct formation is intrinsically linked to the high ring strain of the azetidine rings (approximately 25.4 kcal/mol).[1] This strain makes the system prone to ring-opening reactions, polymerization, and rearrangements. The most prevalent byproducts include:

  • Oligomers and Polymers: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations, leading to linear or cyclic oligomers.

  • Incompletely Cyclized Intermediates: If the second ring-closing step is slow or inefficient, you may isolate mono-azetidine precursors. For example, in a synthesis starting from a 3-substituted azetidine and a dielectrophile, the mono-alkylated intermediate may be a major byproduct.

  • Rearrangement Products: Under certain conditions, particularly with harsh reagents or high temperatures, the azetidine ring can rearrange to form more stable five-membered rings like pyrrolidines.[1]

  • Products from Competing Reaction Sites: If your starting materials have multiple nucleophilic or electrophilic sites, you may see byproducts arising from reactions at these alternative positions.

Q2: My reaction to form the second azetidine ring is sluggish and results in a complex mixture. What are the primary causes?

A2: This is a frequent challenge. The formation of the second four-membered ring is often the most difficult step. Key factors include:

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group. Hydroxyls, for instance, are poor leaving groups and must be activated (e.g., as tosylates, mesylates, or halides).[1]

  • Steric Hindrance: Bulky substituents on the precursor can create unfavorable steric interactions that disfavor the transition state required for ring closure.

  • Inappropriate Base or Solvent: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile but not so harsh that it promotes elimination or other side reactions. The solvent must adequately dissolve the substrate and reagents without participating in side reactions. For instance, in some cyclizations, a mixture of DMF and water can provide optimal conditions, obviating the need for an added base.[2]

Q3: How critical is the purity of my starting materials and reagents?

A3: It is absolutely critical. The adage "garbage in, garbage out" is particularly true for strained-ring synthesis.

  • Starting Material Impurities: Impurities in your starting amine or dielectrophile can compete in the reaction, leading to a cascade of byproducts that are often difficult to separate from your desired product. This is especially true for monofunctional impurities that act as chain terminators or difunctional impurities that can lead to cross-linked polymers.

  • Reagent Quality: The purity of bases (e.g., potassium tert-butoxide), activating agents (e.g., mesyl chloride), and solvents can significantly impact the reaction outcome. Old or improperly stored reagents can contain contaminants (like water or degradation products) that quench the reaction or initiate side pathways. All manufacturing steps that impact the final impurity profile of the active substance should be carefully controlled.[3]

Troubleshooting Guide: Double N-Alkylation/Cyclization Route

A common and effective strategy for synthesizing the 2-azaspiro[3.3]heptane core involves the reaction of a primary amine with a suitable 1,3-dielectrophile, such as 3,3-bis(bromomethyl)oxetane, followed by a second intramolecular cyclization. Let's troubleshoot this key transformation.

Scenario: Low yield of desired 2-azaspiro[3.3]heptane with significant byproduct formation.

This workflow provides a systematic approach to diagnosing and solving common issues in this synthetic sequence.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Purification Strategy Problem Low Yield & Byproducts in 2-Azaspiro[3.3]heptane Synthesis CheckPurity 1. Verify Starting Material Purity (NMR, LC-MS) Problem->CheckPurity Is purity >98%? CheckReagents 2. Confirm Reagent Quality (Fresh Base, Anhydrous Solvent) CheckPurity->CheckReagents HighDilution 3. Implement High Dilution (Favors Intramolecular Cyclization) CheckReagents->HighDilution TempControl 4. Optimize Temperature (Avoid high temps that promote degradation) HighDilution->TempControl BaseChoice 5. Re-evaluate Base (e.g., K2CO3 vs. t-BuOK) TempControl->BaseChoice Purification 6. Purification Method (Column Chromatography, Distillation, or Salt Formation) BaseChoice->Purification Success Pure 2-Azaspiro[3.3]heptane Purification->Success

Caption: Troubleshooting workflow for 2-azaspiro[3.3]heptane synthesis.

Deep Dive into Byproduct Formation and Solutions

The diagram below illustrates the desired reaction pathway versus a common competing pathway leading to oligomerization.

G Start Primary Amine (R-NH2) + 1,3-Dielectrophile (X-CH2-C-CH2-X) Intermediate Mono-alkylated Intermediate (R-NH-CH2-C-CH2-X) Start->Intermediate Step 1: Intermolecular Alkylation Dimer Byproduct: Dimer/Oligomer Start->Dimer Product Desired Product: 2-Azaspiro[3.3]heptane Intermediate->Product Step 2 (Desired): Intramolecular Cyclization (Favored by High Dilution) Intermediate->Dimer Step 2 (Competing): Intermolecular Reaction (Favored by High Concentration)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Problem Plausible Cause (Mechanism) Recommended Solution & Rationale
Major byproduct is a polymer/oligomer The rate of intermolecular reaction between the mono-alkylated intermediate and another molecule of starting material is faster than the intramolecular ring-closing reaction. This is common at high concentrations.Solution: Employ high-dilution conditions (e.g., <0.05 M). This can be achieved by the slow addition of reagents to a large volume of solvent. Rationale: High dilution statistically favors the intramolecular pathway by decreasing the probability of reactive intermediates encountering each other in solution.[2]
Isolation of unreacted mono-azetidine precursor The second ring closure is kinetically slow. This can be due to a poor leaving group (e.g., -Cl instead of -I or -OTs) or an insufficiently strong/steric base that cannot effectively deprotonate the secondary amine.Solution 1: If starting from a dihalide, add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting a less reactive alkyl chloride/bromide to a more reactive alkyl iodide. Solution 2: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Rationale: A better leaving group lowers the activation energy of the SN2 transition state. A stronger base increases the concentration of the nucleophilic free amine, accelerating the reaction.
Formation of complex mixture upon heating The strained azetidine rings are thermally sensitive and can undergo decomposition or rearrangement at elevated temperatures. Reactions run for extended periods at high heat are particularly problematic.Solution: Screen for lower reaction temperatures. If the reaction is too slow at lower temperatures, consider more reactive reagents (as above) rather than increasing heat. Some cyclizations can proceed cleanly at 70°C in THF, while others may require higher temperatures like 110°C in DMF/water.[2] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Difficult purification The high polarity of the spirocyclic amine and related byproducts can cause streaking on silica gel columns and poor separation. The basic nitrogen can also interact strongly with acidic silica.Solution 1: Neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile amine (e.g., 1% triethylamine in ethyl acetate/hexanes). Solution 2: If the product is stable, consider converting it to a salt (e.g., HCl or sulfonate salt) to facilitate purification by crystallization.[4] Solution 3: For volatile derivatives, distillation under reduced pressure can be an effective purification method.[1]

Experimental Protocol Example: General Procedure for Cyclization

This protocol is a representative example for the second ring-closing step to form a protected 2-azaspiro[3.3]heptane.

Objective: To cyclize a (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine precursor to the corresponding 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[2]

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF (2.2 - 3.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the amine precursor (1.0 equiv) in anhydrous THF (at a concentration of approx. 0.4 M), add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF).

  • Heat the reaction mixture in a sealed tube to 70 °C.

  • Monitor the reaction progress by TLC or LC-MS. After approximately 90 minutes, if starting material remains, add an additional portion of t-BuOK (1.0 equiv).

  • Continue heating until the reaction is complete (typically another 1-2 hours).

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove the precipitated potassium chloride (KCl).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in isohexanes) to afford the desired product.

References

  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • European Medicines Agency. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of Spiro[3.3]heptane Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Spiro[3.3]heptane Diastereomers

Welcome to the technical support center dedicated to the chromatographic separation of spiro[3.3]heptane diastereomers. As a researcher, you are likely aware that while diastereomers possess different physical and chemical properties, those of spiro[3.3]heptane derivatives can be exceptionally subtle. Their rigid, three-dimensional structure, often with functional groups positioned far from the stereocenters, minimizes the differences in their interaction with stationary phases, making separation a significant challenge.[1][2]

This guide is structured to provide you with a logical progression from foundational questions to in-depth troubleshooting and advanced methodologies. My goal is to equip you with the causal understanding and practical steps needed to resolve even the most challenging spiro[3.3]heptane diastereomeric mixtures.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when approaching this separation problem.

Q1: Why is separating spiro[3.3]heptane diastereomers often so difficult?

A1: The difficulty arises from their unique structural properties. Spiro[3.3]heptane is a compact and rigid scaffold. When substituted, the resulting diastereomers may have very similar polarity, shape, and dipole moments. Unlike more flexible molecules, their conformations are locked, which can reduce the differential interactions required for effective chromatographic separation. This structural similarity often leads to significant peak co-elution in standard chromatographic systems.[3]

Q2: I have a newly synthesized mixture of spiro[3.3]heptane diastereomers. What is the first chromatographic technique I should try?

A2: For preparative scale, Flash Column Chromatography on silica gel is the most common and cost-effective starting point.[4] It is often sufficient for separating diastereomers with noticeable differences in polarity. For analytical scale or for difficult separations, High-Performance Liquid Chromatography (HPLC) is the recommended next step, as it offers significantly higher efficiency and resolution.[5]

Q3: What are the three most critical parameters to focus on during initial HPLC method development?

A3: Your initial focus should be on:

  • Stationary Phase Selection: This is the most critical parameter. The choice of column chemistry dictates the primary separation mechanism. Start with a standard silica or C18 column, but be prepared to screen other phases (e.g., cyano, diol, or specialized phenyl phases) to exploit different interaction mechanisms like pi-pi interactions or hydrogen bonding.

  • Mobile Phase Composition: The choice of solvents and their ratio directly controls the retention and selectivity. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol in normal phase) is crucial.

  • Use of Additives/Modifiers: Small amounts of modifiers (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds) can dramatically improve peak shape by minimizing secondary interactions with the stationary phase.[3]

Q4: Should I start with normal-phase (NP) or reversed-phase (RP) chromatography?

A4: The choice depends on the overall polarity of your diastereomers.

  • Normal-Phase (NP-HPLC): Generally preferred for spiro[3.3]heptane derivatives, which are often non-polar to moderately polar and highly soluble in organic solvents. NP-HPLC, using eluents like hexane/isopropanol or hexane/ethyl acetate, often provides better selectivity for stereoisomers.

  • Reversed-Phase (RP-HPLC): A viable option if your molecules have been derivatized with polar functional groups or if you are working with highly polar analogs. Mobile phases typically consist of water/acetonitrile or water/methanol.

Q5: My colleagues have mentioned Supercritical Fluid Chromatography (SFC). When is it the right tool for this problem?

A5: SFC is an excellent problem-solving tool, particularly when NP-HPLC fails to provide adequate separation. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast, high-efficiency separations.[6] SFC is particularly powerful for chiral separations but is also increasingly used for achiral purifications of complex mixtures.[6] Consider moving to SFC if you need higher throughput or if your diastereomers are particularly challenging to resolve by HPLC.[7][8]

Troubleshooting Guide: From Co-elution to Pure Fractions

This section provides in-depth solutions to specific experimental problems in a question-and-answer format.

Problem: Poor or No Resolution (Co-elution)

Q: My diastereomers are co-eluting on a standard silica gel flash column. What is my first troubleshooting step?

A: Before abandoning flash chromatography, perform a systematic solvent screening using Thin Layer Chromatography (TLC). The goal is to maximize the difference in retention factor (ΔRf).

  • Causality: Different solvent systems alter the polarity and selectivity of the mobile phase. A solvent system that provides a low Rf (e.g., 0.15-0.30) often yields better separation on a column.

  • Action Plan:

    • Screen at least 3-5 different binary or ternary solvent systems. Examples include Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Acetone, and Hexane/MTBE.[9]

    • If a binary system fails, try adding a small percentage (1-5%) of a more polar solvent like methanol or isopropanol to a system like Dichloromethane/Hexane.

    • If TLC shows even minimal separation, a long, high-efficiency flash column run with a slow gradient may be successful.

Q: I've tried multiple solvent systems with NP-HPLC and still have no separation. What is the next logical step?

A: The problem is likely that the stationary phase is not providing the right selectivity. You must change the primary separation mechanism by screening different HPLC columns.

  • Causality: A standard silica or diol column separates primarily based on polar interactions (adsorption). If your diastereomers have similar polarities, this mechanism will fail. Phenyl-hexyl or cyano (CN) phases can introduce alternative mechanisms like pi-pi interactions or dipole-dipole interactions, which may differentiate the diastereomers based on their shape and electron distribution.

  • Action Plan:

    • Switch to a Phenyl-Hexyl column, which is excellent for separating isomers with aromatic groups.

    • Try a Cyano (CN) column, which offers unique selectivity and can be used in both normal-phase and reversed-phase modes.

    • For particularly challenging separations, consider derivatizing your diastereomers with a chiral resolving agent to create new diastereomeric adducts that may be easier to separate.[10][11]

Problem: Poor Peak Shape (Tailing, Fronting)

Q: My peaks are severely tailing on my HPLC system. What are the common causes and how do I fix it?

A: Peak tailing is typically caused by secondary interactions between your compound and the stationary phase, or column overload.

  • Causality: Unwanted interactions, such as the binding of a basic amine group to acidic silanols on the silica surface, cause a portion of the analyte molecules to lag behind the main peak.

  • Action Plan:

    • Add a Mobile Phase Modifier: For basic compounds, add 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase to block the active silanol sites. For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or acetic acid to suppress ionization.[3]

    • Reduce Sample Load: Inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you were overloading the column.

    • Check for Column Voids: A void at the head of the column can also cause tailing. Try reversing the column and flushing it with a strong solvent. If this doesn't work, the column may need to be replaced.

Advanced Techniques & Methodologies
Protocol 1: Systematic Screening Workflow for HPLC

This protocol outlines a structured approach to method development for separating challenging diastereomers.

Objective: To efficiently identify a suitable stationary and mobile phase combination.

Methodology:

  • Initial Column Selection: Choose 3 columns with orthogonal selectivity:

    • Column A: Bare Silica (for NP) or C18 (for RP).

    • Column B: Cyano (CN) Phase.

    • Column C: Phenyl-Hexyl Phase.

  • Mobile Phase Screening (Isocratic):

    • For Normal Phase:

      • System 1: n-Hexane / Isopropanol (IPA)

      • System 2: n-Hexane / Ethyl Acetate (EtOAc)

      • System 3: n-Hexane / Dichloromethane (DCM) / Methanol (MeOH)

    • For Reversed Phase:

      • System 1: Water / Acetonitrile (ACN)

      • System 2: Water / Methanol (MeOH)

  • Execution:

    • Run a broad isocratic hold (e.g., 80:20 Hexane:IPA) on each column.

    • If retention is too long or too short, adjust the solvent ratio accordingly.

    • If no separation is observed, move to the next mobile phase system.

  • Optimization:

    • Once partial separation is achieved, fine-tune the isocratic solvent ratio.

    • If peaks are broad, convert the method to a shallow gradient around the optimal isocratic percentage.

    • Optimize temperature. Increasing temperature typically reduces retention time and can sometimes improve peak shape and selectivity.

Protocol 2: Method Development Workflow for Supercritical Fluid Chromatography (SFC)

Objective: To leverage the unique selectivity of SFC for diastereomer separation.

Methodology:

  • Initial Column Screening: Chiral stationary phases are often excellent even for achiral separations due to their shape selectivity. Screen the following:

    • Column A: Immobilized Polysaccharide-based phase (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).[12][13]

    • Column B: A Pirkle-type phase (e.g., Whelk-O 1).[14]

    • Column C: A polar achiral phase like Diol or Amino.[6]

  • Co-solvent Screening:

    • The standard co-solvent with CO2 is Methanol.

    • Screen other alcohols like Ethanol and Isopropanol, as they can offer different selectivity.

    • For some compounds, aprotic solvents like acetonitrile or even hexane can be beneficial.[15]

  • Execution:

    • Start with a generic gradient (e.g., 5% to 40% co-solvent over 5-10 minutes).

    • Set the backpressure regulator to a standard value (e.g., 150 bar) and the temperature to 35-40°C.

  • Optimization:

    • Once a promising column/co-solvent pair is found, optimize the gradient slope and range.

    • Fine-tune the backpressure and temperature. Lowering temperature often increases retention and can improve selectivity, while adjusting pressure alters the fluid density and solvating power of the mobile phase.

Data Presentation & Visualization
Table 1: Recommended Starting Conditions for Chromatographic Techniques
ParameterFlash ChromatographyNP-HPLCRP-HPLCSFC
Stationary Phase Silica Gel (40-63 µm)Silica, Diol, Cyano, Phenyl (3-5 µm)C18, C8, Phenyl-Hexyl (3-5 µm)Polysaccharide CSPs, Diol (3-5 µm)
Primary Eluent Hexane or Toluenen-HexaneDeionized WaterSupercritical CO2
Common Modifiers Ethyl Acetate, DCM, AcetoneIsopropanol, Ethanol, EtOAcAcetonitrile, MethanolMethanol, Ethanol, Acetonitrile
Typical Flow Rate 20-100 mL/min1-2 mL/min1-2 mL/min2-5 mL/min
Detector UVUV, ELSDUV, MSUV, MS
Diagrams and Workflows

A logical workflow is critical for efficient troubleshooting. The following diagram illustrates a decision-making process for resolving co-eluting peaks.

Troubleshooting_Workflow Start Start: Poor or No Resolution TLC_Screen Systematic TLC Screen (Vary Solvents & Polarity) Start->TLC_Screen TLC_Result Separation on TLC? TLC_Screen->TLC_Result Flash_Opt Optimize Flash Chromatography (Long Column, Shallow Gradient) TLC_Result->Flash_Opt Yes Move_HPLC Move to HPLC/SFC TLC_Result->Move_HPLC No Success Success: Pure Diastereomers Flash_Opt->Success HPLC_Screen Screen Orthogonal Columns (Silica, Cyano, Phenyl) Move_HPLC->HPLC_Screen HPLC_Result Separation on HPLC? HPLC_Screen->HPLC_Result Optimize_HPLC Optimize Mobile Phase & Temperature HPLC_Result->Optimize_HPLC Yes Consider_SFC Consider SFC HPLC_Result->Consider_SFC No Optimize_HPLC->Success SFC_Screen Screen SFC Columns (Chiral & Achiral Phases) Consider_SFC->SFC_Screen SFC_Result Separation on SFC? SFC_Screen->SFC_Result Optimize_SFC Optimize Co-solvent, Temperature & Pressure SFC_Result->Optimize_SFC Yes Derivatize Consider Derivatization SFC_Result->Derivatize No Optimize_SFC->Success

Caption: Troubleshooting workflow for poor diastereomer resolution.

The choice of the primary separation technique is a critical first step. This diagram guides the selection process based on experimental goals and sample characteristics.

Technique_Selection Start Goal: Separate Diastereomers Quantity Sample Quantity? Start->Quantity Flash Flash Chromatography Quantity->Flash >50 mg Difficulty Separation Difficulty? Quantity->Difficulty <50 mg Flash->Difficulty If Fails HPLC Analytical or Prep HPLC Difficulty->HPLC Low to Moderate SFC Supercritical Fluid Chromatography (SFC) Difficulty->SFC High / HPLC Failed

Caption: Decision tree for selecting the appropriate separation technique.

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • Harada, N., et al. (2012).
  • ResearchGate. (2025).
  • Krasavin, M., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • Hu, Y., et al. (2026). Enantioselective Synthesis of Axially Chiral Spiro[3.
  • REFLECT. (n.d.).
  • Ghanem, A., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Regis Technologies. (n.d.).
  • Benchchem. (2025). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures.
  • Phenomenex. (n.d.).
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Chromatography Today. (n.d.).
  • Reddit. (2023).
  • Waters Corporation. (n.d.).
  • Reddit. (2018). Help separating diastereomers with very similar Rf.
  • Zhang, T., & Kientzy, C. (2016).
  • Waters Corporation. (n.d.).

Sources

Technical Support Center: A Guide to the Stability and Storage of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-aminospiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent its decomposition during storage, ensuring the integrity and success of your experiments.

Understanding the Instability: Potential Decomposition Pathways

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a unique non-natural amino acid ester. Its structure contains two key functional groups susceptible to degradation: a primary amine and an ethyl ester, both attached to a chiral alpha-carbon. The spiro[3.3]heptane core itself is generally stable, but the interplay of the functional groups dictates the compound's stability profile. Most commercial batches of this compound are supplied as a hydrochloride (HCl) salt, which significantly influences its stability by protecting the amine group.[1][2]

The three primary decomposition pathways of concern are:

  • Ester Hydrolysis: The ethyl ester can react with water to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base.[3][4] Given that the compound is often supplied as an HCl salt, the presence of even trace amounts of moisture can facilitate slow, acid-catalyzed hydrolysis.

  • Oxidation: The primary amine is susceptible to oxidation, especially when in its free base form. Atmospheric oxygen can lead to the formation of various impurities, such as imines or nitriles, compromising sample purity.[5][6] The protonation of the amine in the HCl salt form significantly mitigates this risk by rendering the nitrogen lone pair unavailable.

  • Racemization: The stereocenter at the alpha-carbon is prone to racemization (loss of enantiomeric purity) if the alpha-proton is abstracted. This process is typically base-catalyzed.[7][8] Storing the compound as an HCl salt effectively prevents this degradation pathway by ensuring an acidic environment and protonating the primary amine.

Below is a diagram illustrating the principal degradation routes for this compound.

cluster_main Ethyl 2-aminospiro[3.3]heptane-2-carboxylate cluster_products Potential Degradation Products Main Main Compound (as HCl Salt or Free Base) Hydrolysis 2-Aminospiro[3.3]heptane-2-carboxylic Acid + Ethanol Main->Hydrolysis 1. Ester Hydrolysis (Catalyst: H₂O, Acid/Base) Oxidation Oxidized Impurities (e.g., Imines, Nitriles) Main->Oxidation 2. Amine Oxidation (Reagent: O₂; mainly affects free base) Racemate Racemic Mixture (Loss of Stereochemical Integrity) Main->Racemate 3. Racemization (Catalyst: Base; affects free base)

Sources

strategies to improve the solubility of spiro[3.3]heptane-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Scaffold Technical Support Center . As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the physicochemical hurdles of incorporating three-dimensional, sp³-rich scaffolds into drug candidates.

While the spiro[3.3]heptane core is a highly effective, non-coplanar bioisostere for benzene, piperidine, and morpholine rings, its rigid, hydrocarbon-dense nature can introduce significant aqueous solubility and formulation challenges[1][2]. This guide is designed to troubleshoot these specific issues, providing field-proven strategies, mechanistic explanations, and self-validating protocols to rescue your lead compounds.

Section 1: Troubleshooting Solubility & Physicochemical Properties (FAQ)

Q1: I replaced a planar benzene ring with a spiro[3.3]heptane core to "escape flatland," but my compound's aqueous solubility actually decreased. Why did this happen, and how do I fix it? A: This is a common paradox in modern drug design. While increasing sp³ character generally improves solubility by disrupting planar π-π stacking, an unsubstituted spiro[3.3]heptane is entirely composed of highly lipophilic methylene groups[1]. If the parent benzene ring was involved in polar interactions, replacing it with a pure hydrocarbon spirocycle will increase your compound's LogP (lipophilicity) and decrease aqueous solvation[2]. Furthermore, highly symmetrical spirocycles can exhibit strong crystal lattice energies, raising the melting point and lowering kinetic solubility.

  • The Fix (Heteroatom Doping): Introduce heteroatoms into the spirocyclic core to lower LogP and introduce hydrogen-bond acceptors/donors. For example, replacing the core with a 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere) or a 2-azaspiro[3.3]heptane (a piperidine bioisostere) dramatically improves water solubility while retaining the desired rigid vectorization[3].

Q2: I am trying to mimic a piperidine ring. Should I use 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane? A: Your choice dictates both the basicity (pKa) of the nitrogen and the spatial trajectory (exit vectors) of your substituents.

  • 2-azaspiro[3.3]heptane is the classical piperidine bioisostere. It offers excellent metabolic stability and solubility but forces a specific linear geometry[3].

  • 1-azaspiro[3.3]heptane is a next-generation bioisostere. Because the nitrogen is adjacent to the spiro-carbon, it alters the exit vectors and basicity, often providing superior kinetic solubility and mimicking 2- or 3-substituted piperidines more accurately[4].

Q3: My heteroatom-doped spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane) free base is highly unstable and difficult to dissolve in aqueous buffers. What is the recommended formulation strategy? A: Strained spiro-heterocycles, particularly those containing oxetane or azetidine rings, are susceptible to ring-opening or degradation in their free base forms. To overcome both instability and poor solubility, you must convert the free base into a highly crystalline salt. Recent process chemistry advancements have demonstrated that sulfonate salts (e.g., methanesulfonate or p-toluenesulfonate) and hemioxalate salts provide stable, well-defined, and highly soluble forms of these strained rings[5].

Section 2: Quantitative Data Comparison

To guide your scaffold selection, the following table summarizes the causal relationship between spirocyclic modifications and their resulting physicochemical properties.

Scaffold / BioisostereTarget Ring ReplacedRelative Lipophilicity (cLogP)Kinetic Solubility (PBS pH 7.4)Metabolic Stability (CLint)
Spiro[3.3]heptane Benzene (mono/para)High (↑↑)Poor (< 10 µM)High (Resists oxidation)
6-(Trifluoromethyl)spiro[3.3]heptane Substituted BenzeneModerate (↑)Moderate (~50 µM)Very High
2-Azaspiro[3.3]heptane PiperidineLow (↓)High (> 100 µM)Moderate to High
1-Azaspiro[3.3]heptane 2-Substituted PiperidineLow (↓)High (> 100 µM)Moderate
2-Oxa-6-azaspiro[3.3]heptane Morpholine / PiperazineVery Low (↓↓)Very High (> 500 µM)High

Data synthesized from comparative medicinal chemistry evaluations[2][4][6]. Note: Exact values depend on the parent drug molecule.

Section 3: Strategic Decision Workflow

Use the following logical workflow to diagnose and resolve solubility bottlenecks in your spirocyclic drug discovery campaign.

SolubilityWorkflow Start Spiro[3.3]heptane Poor Aqueous Solubility LogPCheck Assess Lipophilicity (cLogP / LogD) Start->LogPCheck HighLogP High Lipophilicity (LogD > 3) LogPCheck->HighLogP LowLogP Low Lipophilicity (LogD < 3) LogPCheck->LowLogP Heteroatom Heteroatom Doping (e.g., 2-Oxa, 2-Aza) HighLogP->Heteroatom Crystal Assess Crystal Lattice (Melting Point / XRD) LowLogP->Crystal Validation Kinetic Solubility Assay (Shake-Flask LC-MS/MS) Heteroatom->Validation SaltForm Salt Formation (e.g., Sulfonate, Oxalate) Crystal->SaltForm High Lattice Energy Fluorination Asymmetric Substitution (e.g., CF3 addition) Crystal->Fluorination Symmetric Packing SaltForm->Validation Fluorination->Validation

Workflow for diagnosing and resolving spiro[3.3]heptane solubility issues.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the experimental choices are yielding accurate data.

Protocol A: Synthesis of Soluble 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

Causality: Free base aza-spirocycles often degrade via ring-strain relief. Salt formation with sulfonic acids protonates the basic nitrogen, preventing auto-catalytic degradation and drastically lowering the energy required for aqueous solvation[5].

  • Preparation: Dissolve 1.0 equivalent of the crude 2-oxa-6-azaspiro[3.3]heptane free base in anhydrous isopropyl alcohol (IPA) at 0 °C under an inert nitrogen atmosphere.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (or p-toluenesulfonic acid) dropwise over 15 minutes. Self-Validation Check: Monitor the reaction via TLC or LC-MS to ensure no ring-opened degradation products form during the exothermic addition.

  • Crystallization: Allow the mixture to warm to room temperature and stir for 2 hours. If precipitation does not occur, add anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then seed with a known crystal if available.

  • Isolation: Filter the resulting precipitate, wash with cold IPA, and dry under vacuum at 40 °C for 12 hours.

  • Validation: Confirm salt stoichiometry via ¹H-NMR (integrating the sulfonate methyl protons against the spirocyclic protons) and assess purity via HPLC.

Protocol B: Self-Validating Kinetic Solubility Assay (Shake-Flask LC-MS/MS)

Causality: Kinetic solubility mimics the conditions of biological assays (where compounds are dosed from DMSO stocks into aqueous buffers).

  • Stock Preparation: Prepare a 10 mM stock solution of the spirocyclic compound in 100% LC-MS grade DMSO.

  • Spiking: Add 10 µL of the DMSO stock to 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial to achieve a theoretical maximum concentration of 200 µM (2% final DMSO).

  • Incubation: Shake the vial at 300 rpm at 25 °C for 24 hours. Self-Validation Check: Run a parallel thermodynamic solubility check using solid powder instead of DMSO stock. If kinetic solubility is significantly higher than thermodynamic, your compound is forming a supersaturated state that may precipitate later.

  • Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet any undissolved compound. Carefully transfer the supernatant to a new vial.

  • Quantification: Analyze the supernatant via LC-MS/MS against a standard curve generated in 50% Acetonitrile/Water (where solubility is complete). Include a blank PBS control to rule out matrix interference.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate / Angewandte Chemie.[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.[Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.[Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-Aminospiro[3.3]heptane-2-carboxylate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling to derivatize α,α -disubstituted spirocyclic amino acids.

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a highly valuable building block for conformationally restricted drug candidates (; [1]). However, the quaternary carbon center at C2, combined with the rigid spiro[3.3]heptane framework, creates immense steric shielding around both the primary amine and the ethyl ester ([2]). This shielding drastically reduces the kinetics of standard nucleophilic attacks and acylations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these kinetic bottlenecks.

Workflow Start Target Reaction for Ethyl 2-aminospiro[3.3]heptane- 2-carboxylate Amidation N-Amidation Start->Amidation Hydrolysis Ester Hydrolysis Start->Hydrolysis Alkylation Reductive Amination Start->Alkylation Sol1 Use HATU/COMU + Microwave (60°C) Amidation->Sol1 Sol2 Use KOH/EtOH/H2O + Reflux (80°C) Hydrolysis->Sol2 Sol3 Use Ti(OiPr)4 Catalyst + NaBH3CN Alkylation->Sol3

Decision tree for overcoming steric hindrance in spirocyclic amino ester reactions.

FAQ 1: N-Acylation & Amidation of the Hindered Amine

Q: Why do my standard EDC/HOBt couplings with ethyl 2-aminospiro[3.3]heptane-2-carboxylate stall at <15% conversion, and how can I achieve high-yield amidation?

Causality & Expert Insight: The primary amine is situated on a fully substituted quaternary carbon (C2) embedded within a rigid spirocyclic ring. Traditional carbodiimide activators (EDC/DCC) form O-acylisourea intermediates that are simply too bulky to be attacked by this heavily shielded amine, resulting in slow reaction rates and competing hydrolysis of the activated ester ([3]).

To overcome this, you must use uronium-based coupling reagents containing the 7-azabenzotriazole (HOAt) moiety, such as HATU ([4]). HATU forms a highly reactive OAt-active ester ([5]). More importantly, the pyridine nitrogen atom in the HOAt leaving group exerts a "neighboring group effect." It acts as a hydrogen-bond acceptor, pre-organizing the incoming hindered amine into a 7-membered cyclic transition state (). This artificially increases the local concentration of the nucleophile and drastically lowers the activation energy barrier.

Quantitative Coupling Reagent Comparison
Coupling ReagentActivation IntermediateReaction TempTimeTypical YieldEpimerization Risk
EDC / HOBt O-Acylisourea / OBt25°C24 h< 15%High
PyBOP Phosphonium / OBt25°C24 h30-40%Moderate
HATU / DIPEA Uronium / OAt60°C (MW)2 h85-95%Low
COMU / DIPEA Uronium / Oxyma60°C (MW)2 h88-96%Very Low
Protocol: Microwave-Assisted HATU Coupling
  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 5 minutes.

    • Validation Checkpoint: The solution must turn a distinct pale yellow, confirming the formation of the highly reactive OAt-active ester. If the solution remains colorless, verify the integrity of your HATU reagent.

  • Coupling: Add ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 eq) to the reaction mixture.

  • Thermal Drive: Seal the reaction vial and subject it to microwave irradiation at 60°C for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Mechanism Acid Carboxylic Acid + HATU + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation TS 7-Membered Cyclic TS (H-Bond Stabilized) ActiveEster->TS + Hindered Amine Product Spirocyclic Amide Product TS->Product Acyl Transfer

HATU-mediated amidation mechanism highlighting the 7-membered transition state.

FAQ 2: Hydrolysis of the Hindered Ethyl Ester

Q: I need the free carboxylic acid, but standard LiOH/THF/H₂O at room temperature leaves the ethyl ester completely untouched. What is the optimal protocol?

Causality & Expert Insight: The ethyl ester is sterically blocked by the adjacent cyclobutane ring of the spiro[3.3]heptane system. The tetrahedral intermediate formed during hydroxide attack is highly congested. Room-temperature lithium hydroxide lacks the thermodynamic driving force to push the equilibrium forward. You must increase both the nucleophilicity of the hydroxide and the reaction temperature. Using Potassium Hydroxide (KOH) in a refluxing Ethanol/Water mixture provides the necessary thermal energy to overcome the steric activation barrier, while the K⁺ counterion allows for greater dissociation and hydroxide reactivity compared to Li⁺.

Protocol: High-Temperature Saponification
  • Setup: Suspend the ethyl 2-aminospiro[3.3]heptane-2-carboxylate derivative (1.0 eq) in a 3:1 mixture of Ethanol and H₂O (0.1 M).

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (5.0 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 12-16 hours.

    • Validation Checkpoint: Complete dissolution of the starting material into the aqueous phase indicates successful ester cleavage. Unreacted ester will appear as an insoluble oil or suspension.

  • Isolation: Cool to room temperature and evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with Diethyl Ether (1x) to remove non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4 (monitor with pH paper) to precipitate the free carboxylic acid. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate to yield the free acid.

FAQ 3: Reductive Amination & N-Alkylation

Q: Attempts to form an imine with an aldehyde prior to reduction fail, leaving me with unreacted starting materials. How can I successfully alkylate this amine?

Causality & Expert Insight: Imine condensation requires the amine to attack the carbonyl, followed by dehydration. The steric bulk of the spiro[3.3]heptane core prevents the close approach required for the initial attack and severely destabilizes the tetrahedral hemiaminal intermediate. To force this reaction, a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) must be used. Ti(IV) acts as a strong oxophilic Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity, while simultaneously templating the attack of the hindered amine and acting as an irreversible water scavenger to drive the equilibrium toward the imine.

Protocol: Ti(OiPr)₄-Mediated Reductive Amination
  • Imine Formation: In a flame-dried flask under nitrogen, dissolve ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine (1.0 eq) to liberate the free base.

  • Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) dropwise. Stir the mixture at room temperature for 12 hours to drive imine formation.

  • Reduction: Cool the reaction to 0°C and add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in one portion. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Quench by adding 1M aqueous NaOH (Caution: gas evolution) to precipitate titanium salts.

    • Validation Checkpoint: The addition of NaOH will form a thick white precipitate (TiO₂). Filter this through a pad of Celite. The resulting filtrate must be completely clear; a cloudy filtrate indicates incomplete precipitation of titanium salts, which will ruin subsequent column chromatography.

  • Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate for purification.

References

3.[3] Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

4. Title: HATU Source: Wikipedia URL: [Link]

5.[5] Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

7.[1] Title: A stereochemical journey around spirocyclic glutamic acid analogs Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Scale-Up of Ethyl 2-Aminospiro[3.3]heptane-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable spirocyclic building block. The unique three-dimensional structure of the spiro[3.3]heptane core makes it a desirable motif in medicinal chemistry for creating novel therapeutics with improved physicochemical properties.[1][2] However, the synthesis and particularly the scale-up of this compound can present several challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the production of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. Our goal is to provide you with the expertise and practical insights needed to successfully scale your synthesis from the bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the spiro[3.3]heptane core?

A1: The construction of the spiro[3.3]heptane skeleton is the cornerstone of the synthesis. Common approaches include the double alkylation of a malonate diester with a 1,1-bis(bromomethyl)cyclobutane derivative, which can be prepared on a large scale.[3] Another strategy involves a [2+2] cycloaddition of a ketene with an appropriate alkene to form one of the cyclobutane rings.[4]

Q2: I am observing low yields in the amination step. What are the likely causes?

A2: Low yields in the introduction of the amino group, for instance via a Strecker or Bucherer-Bergs reaction on a spiro[3.3]heptan-2-one precursor, can be due to several factors. Steric hindrance from the spirocyclic core can slow down the reaction.[4] Incomplete conversion of the ketone to the intermediate imine or hydantoin can also be a cause. We recommend careful optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry.

Q3: I'm struggling with the purification of the final product. Are there any recommended methods?

A3: The purification of ethyl 2-aminospiro[3.3]heptane-2-carboxylate can be challenging due to its polar nature. Standard silica gel chromatography may lead to product streaking and low recovery. We suggest considering alternative purification techniques such as ion-exchange chromatography or crystallization of a salt form (e.g., hydrochloride).[5]

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes, several safety aspects require attention. If your synthesis involves the use of azides (e.g., in a Curtius rearrangement to form the amine), be aware of their potential to be explosive, especially at larger scales.[6] Reactions involving highly reactive reagents like lithium aluminum hydride for reductions should be conducted with careful temperature control to manage exotherms.[7] Always consult the safety data sheets (SDS) for all reagents and perform a thorough safety review before any scale-up.

Detailed Troubleshooting Guides

Synthesis of Spiro[3.3]heptan-2-one Precursor

A common precursor for the target molecule is spiro[3.3]heptan-2-one. Challenges in its synthesis can cascade down to the final product.

  • Problem: Low yield in the formation of the spiro[3.3]heptane ring.

    • Potential Cause: Inefficient cyclization due to ring strain in the spiro[3.3]heptane system.[8] The choice of base and solvent is critical in the double alkylation route.

    • Troubleshooting:

      • Solvent and Base Screening: A polar aprotic solvent like DMF or DMSO is often effective. A strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is recommended.

      • Temperature Control: Maintain a consistent temperature. For exothermic reactions, ensure adequate cooling capacity, especially during scale-up.

      • High Dilution: Running the cyclization reaction under high dilution can favor the intramolecular reaction over intermolecular polymerization, which is a common side reaction.

  • Problem: Formation of a significant amount of mono-alkylated byproduct.

    • Potential Cause: The rate of the second alkylation is slower than the first, leading to an accumulation of the mono-alkylated intermediate.

    • Troubleshooting:

      • Staged Reagent Addition: Add the base and alkylating agent in portions to control the reaction rate.

      • Excess of Dihalide: Using a slight excess of the 1,1-bis(bromomethyl)cyclobutane can help drive the reaction to completion.

Introduction of the 2-Amino-2-carboxylate Moiety

This is a critical step where the final functionality is introduced. The Bucherer-Bergs or Strecker synthesis are common methods starting from the ketone.

  • Problem: Low conversion of the spiro[3.3]heptan-2-one to the intermediate hydantoin or α-aminonitrile.

    • Potential Cause: The equilibrium of the initial reaction of the ketone with cyanide and ammonium carbonate (Bucherer-Bergs) or cyanide and ammonia (Strecker) may not be favorable.

    • Troubleshooting:

      • Reaction Conditions Optimization: Experiment with different temperatures and reaction times. For the Bucherer-Bergs reaction, a sealed reactor may be necessary to maintain the concentration of ammonia and carbon dioxide.

      • pH Control: The pH of the reaction mixture can significantly influence the equilibrium.

      • Reagent Purity: Ensure the purity of the cyanide source and other reagents.

  • Problem: Difficult hydrolysis of the intermediate to the final amino acid.

    • Potential Cause: The steric hindrance of the spiro[3.3]heptane core can make the hydrolysis of the hydantoin or nitrile group challenging.

    • Troubleshooting:

      • Harsher Hydrolysis Conditions: More forcing conditions, such as higher temperatures or more concentrated acid or base, may be required.

      • Microwave-Assisted Hydrolysis: This can sometimes accelerate the hydrolysis of sterically hindered substrates.

Esterification and Final Product Isolation
  • Problem: Low yield during the esterification of the amino acid.

    • Potential Cause: Incomplete reaction or side reactions. Standard Fischer esterification with ethanol and a strong acid catalyst is a common method.

    • Troubleshooting:

      • Water Removal: Ensure efficient removal of water to drive the equilibrium towards the ester product. Using a Dean-Stark apparatus is effective.

      • Alternative Esterification Methods: Consider using alternative methods like reacting the amino acid with thionyl chloride in ethanol.

  • Problem: Product is an oil and difficult to handle and purify.

    • Potential Cause: The free base of ethyl 2-aminospiro[3.3]heptane-2-carboxylate can be a low-melting solid or an oil.

    • Troubleshooting:

      • Salt Formation: Convert the final product to a crystalline salt, such as the hydrochloride or oxalate, for easier handling, purification, and storage.[5][9] This can be achieved by treating a solution of the free base with the corresponding acid.

Experimental Protocols

Example Protocol: Synthesis of Spiro[3.3]heptan-2-one

This is a representative protocol and should be optimized for your specific needs.

  • To a solution of diethyl malonate in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The resulting crude diester is then subjected to hydrolysis and decarboxylation using aqueous acid (e.g., 6M HCl) at reflux to yield spiro[3.3]heptan-2-one.

Data Presentation

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Spiro[3.3]heptan-2-one Yield 65-75%60-70%
Bucherer-Bergs Reaction Yield 50-60%45-55%
Final Product Purity (as HCl salt) >98%>98%

Visualizations

Troubleshooting Workflow for Low Yield in Spirocyclization

G start Low Yield in Spirocyclization check_byproducts Analyze Crude Reaction Mixture by GC-MS/LC-MS start->check_byproducts mono_alkylated High Mono-alkylated Intermediate? check_byproducts->mono_alkylated polymer Polymeric Byproducts Observed? check_byproducts->polymer starting_material High Starting Material? check_byproducts->starting_material solution4 Staged Addition of Reagents mono_alkylated->solution4 Yes solution2 Use High Dilution Conditions polymer->solution2 Yes solution1 Increase Reaction Time or Temperature starting_material->solution1 Yes solution3 Optimize Base/Solvent System starting_material->solution3 No

Caption: Decision tree for troubleshooting low yields in the spirocyclization step.

References

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link][10]

  • Chernykh, A. V., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link][3]

  • Mykhailiuk, P. K. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link][2]

  • Stepanov, A. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link][11][12]

  • Wipf, P., et al. (2018). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link][13]

  • Zhang, X., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Grygorenko, O. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link][4]

  • Houghton, M. J., & Collum, D. B. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry. [Link][14]

  • Prysiazhniuk, K., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link][9]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link][15]

  • Talybov, G. M. (2008). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. ARKIVOC. [Link][8]

  • Toste, F. D., et al. (2017). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link][16]

  • Wessjohann, L. A., et al. (2020). An efficient synthesis of spiro[2.3]hexane‐ and spiro[3.3]heptane‐derived α‐amino acids. ResearchGate. [Link][6]

  • Wipf, P., & Maciejewski, J. P. (2012). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link][17]

Sources

Spiro[3.3]heptane Synthesis & Reaction Monitoring Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro[3.3]heptane Synthesis. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and robust troubleshooting strategies.

The pharmaceutical industry's drive to "escape from flatland" has made spiro[3.3]heptanes highly sought-after as saturated, three-dimensional bioisosteres for planar benzene rings[1]. By replacing aromatic cores with these sp³-rich scaffolds, drug developers can significantly improve metabolic stability and aqueous solubility[2]. However, synthesizing these highly strained ring systems—often via double nucleophilic displacements or [2+2] cycloadditions—requires precise, real-time reaction monitoring to capture short-lived intermediates and prevent stalled reactions[3].

Below, you will find our self-validating experimental protocols, quantitative monitoring data, and an in-depth troubleshooting guide.

Part 1: Reaction Monitoring Workflow & Methodology

ReactionMonitoring Start Initiate Spirocyclization Setup Probe Insert ReactIR Probe & Establish Baseline Start->Probe Reagents Add 3,3-Dichlorothietane 1,1-dioxide + Dinucleophile Probe->Reagents Base Slow Base Addition (e.g., DBU, K2CO3) Reagents->Base Monitor Real-Time Monitoring (ReactIR / In Situ NMR) Base->Monitor Decision Intermediate Plateau? Monitor->Decision Adjust Increase Temp / Add Additive Decision->Adjust Yes Complete Reaction Complete (Confirm via LC-MS) Decision->Complete No Adjust->Monitor Quench Quench & Purify Complete->Quench

Logical workflow for real-time reaction monitoring during spiro[3.3]heptane synthesis.
Standard Protocol: Real-Time Monitored Synthesis of a Spiro[3.3]heptane Derivative

Objective: Synthesize a spiro[3.3]heptane core via the double nucleophilic substitution of 3,3-dichlorothietane 1,1-dioxide with malononitrile[4], utilizing ReactIR to monitor the transient mono-alkylated intermediate.

Step-by-Step Methodology:

  • System Initialization: Purge a 100 mL jacketed reactor with anhydrous N₂. Insert a ReactIR DiComp (Diamond) probe. Add 50 mL of anhydrous THF and collect a background spectrum at 0 °C.

  • Reagent Loading: Add 3,3-dichlorothietane 1,1-dioxide (10 mmol) and malononitrile (10 mmol) to the reactor. Allow the ReactIR to establish a steady-state baseline for the starting materials. Mechanistic Note: You are tracking the electrophilic C-Cl stretch and the acidic methylene protons of malononitrile[4].

  • Base Addition (Initiation): Add DBU (22 mmol) dropwise over 15 minutes at 0 °C. The base deprotonates the malononitrile, forming a nucleophilic carbanion that attacks the geminal dichloro group[4].

  • Spectroscopic Monitoring (Phase 1 - Mono-alkylation): Observe the rapid depletion of the starting C-Cl band and the emergence of a transient intermediate band. This first intramolecular substitution is kinetically fast.

  • Spectroscopic Monitoring (Phase 2 - Spirocyclization): The second intermolecular substitution to close the ring is sterically hindered. Warm the reactor to 50–60 °C[4]. Monitor the secondary shift in the C≡N band as the spirocyclic ring strain alters the bond angle and vibrational frequency.

  • Orthogonal Validation: Once the ReactIR signal for the intermediate plateaus and the product signal stabilizes, withdraw a 10 µL aliquot. Quench it in 1 mL MeCN/H₂O and analyze via LC-MS to confirm the mass of the final spiro[3.3]heptane product.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via flash chromatography[4].

Part 2: Quantitative Data on Monitoring Techniques

To select the appropriate monitoring tool for your specific spirocycle, compare the operational metrics in the table below.

Table 1: Performance Metrics of Reaction Monitoring Techniques for Spiro[3.3]heptane Synthesis

Analytical TechniquePrimary Analyte TargetTime ResolutionSensitivity (LOD)Key AdvantageLimitation
ReactIR (In situ FTIR) Functional groups (C≡N, C=O, C-Cl)< 1 minute~0.1 MContinuous real-time tracking of reactive intermediates without quenching[3].Poor resolution for non-polar C-C backbone changes.
In Situ ¹H NMR Distinct spirocyclic protons2 - 5 minutes~0.01 MHigh structural elucidation of transient spirocyclic species.Shimming issues in viscous or heterogeneous mixtures (e.g., salt precipitation).
LC-MS (Offline Aliquot) Mass-to-charge ratio (m/z)10 - 15 minutes< 1 µMUltimate confirmation of product mass and reaction purity.Aliquot quenching may destroy short-lived mono-alkylated intermediates.
GC-FID / GC-MS Volatile/non-polar scaffolds15 - 20 minutes~10 µMExcellent for non-ionizable, saturated sp³-rich bioisosteres.Requires thermal stability of the highly strained spirocycle.

Part 3: Troubleshooting Guide

Q: During the synthesis of a spiro[3.3]heptane via double alkylation, my ReactIR profile shows the rapid disappearance of the starting material, but the product signal plateaus prematurely. What is happening? A: Causality & Solution: You are observing the accumulation of the mono-alkylated intermediate. The first intramolecular substitution is kinetically favorable, but the second intermolecular ring closure to form the highly strained spiro[3.3]heptane core is sterically hindered and possesses a higher activation energy barrier. Self-Validating Action: Do not add more reagents immediately. Instead, incrementally increase the reactor temperature (e.g., from 0 °C to 50 °C)[4]. You should observe a concurrent decrease in the intermediate's IR band and a rise in the final product's band. Confirm this by taking an offline LC-MS aliquot; if the intermediate mass dominates, your reaction is stalled at the mono-alkylation stage and requires thermal driving.

Q: My spiro[3.3]heptane bioisostere is not ionizing well in LC-MS. How can I reliably track the reaction progress? A: Causality & Solution: Spiro[3.3]heptanes are saturated, sp³-rich scaffolds designed to act as 3D bioisosteres for flat benzene rings[1]. Because they lack chromophores and, depending on the substitution, may lack basic amine sites, they often exhibit poor response in standard Electrospray Ionization (ESI) and UV detectors. Self-Validating Action: Shift your orthogonal validation to GC-FID or GC-MS (Electron Impact ionization), which do not rely on protonation. Alternatively, rely more heavily on in situ NMR or ReactIR[3], where the unique vibrational modes of the highly strained cyclobutane rings provide distinct signals regardless of ionization potential.

Q: I am using in situ NMR to monitor a [2+2] cycloaddition for spirocycle synthesis, but my peaks are broadening over time, making integration impossible. How do I fix this? A: Causality & Solution: Peak broadening in in situ NMR usually stems from a degradation of magnetic field homogeneity (shimming) caused by changes in the reaction mixture's physical properties. In spirocyclizations involving base additions, the precipitation of byproducts (e.g., amine hydrochlorides or inorganic salts) creates a heterogeneous suspension that ruins the shim. Self-Validating Action: Switch to a biphasic solvent system to keep salts dissolved, or use a continuous flow setup with an inline filter before the NMR flow cell. If working in batch, briefly pause stirring during the acquisition pulse to reduce turbulence, or switch to ReactIR, which is unaffected by suspended solids.

Part 4: Frequently Asked Questions (FAQs)

Q: Why are spiro[3.3]heptanes increasingly prioritized over traditional aromatic rings in drug development? A: The pharmaceutical industry is actively pursuing an "escape from flatland." Replacing planar, sp²-hybridized benzene rings with 3D, sp³-rich spiro[3.3]heptane cores significantly improves a drug candidate's metabolic stability, aqueous solubility, and reduces off-target toxicity[2]. The non-coplanar exit vectors of the spiro[3.3]heptane scaffold perfectly mimic the spatial arrangement of meta- or para-substituted benzenes without the associated liabilities of aromatic oxidative metabolism[1].

Q: Can I use 3,3-dichlorothietane 1,1-dioxide as a universal precursor for all spiro[3.3]heptanes? A: While 3,3-dichlorothietane 1,1-dioxide is a highly versatile and commercially viable building block for synthesizing thietane-fused spirocycles[4], it is not universal. It is best suited for reactions with active methylene compounds (like malononitrile) or dinucleophiles. For aza-spirocycles or oxa-spirocycles, alternative precursors like tribromopentaerythritol derivatives or[2+2] cycloadditions of endocyclic alkenes with isocyanates are often preferred[2].

References
  • [2] Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: rsc.org URL:

  • [1] Title: Benzene Bioisosteric Replacements Source: enamine.net URL:

  • [4] Title: Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 3,3-Dichlorothietane 1,1-dioxide Source: benchchem.com URL:

  • [3] Title: Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives Source: acs.org URL:

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro[3.3]heptane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. The spiro[3.3]heptane framework has emerged as a particularly compelling motif, offering a rigid and structurally unique core that stands in stark contrast to the flat, aromatic systems that have historically dominated drug discovery.[1][2] This spirocyclic system, composed of two fused cyclobutane rings, provides a non-planar arrangement of exit vectors for substituents, which can lead to improved physicochemical properties and novel interactions with biological targets.[3][4] The incorporation of the spiro[3.3]heptane scaffold has been explored as a bioisosteric replacement for common rings like benzene and piperidine, often resulting in enhanced metabolic stability and target selectivity.[2][5]

This guide focuses on ethyl 2-aminospiro[3.3]heptane-2-carboxylate, a compound that combines the unique spiro[3.3]heptane core with a crucial amino acid moiety. While direct comparative studies on the bioactivity of this specific molecule and its close analogs are not extensively documented in publicly available literature, this guide will provide a comprehensive overview based on the structure-activity relationships (SAR) of structurally related spiro[3.3]heptane derivatives. By examining the biological activities of similar compounds, we can project the potential bioactivities and guide future research in the development of novel therapeutics based on this promising scaffold.

The Significance of the α-Amino Ester Moiety on a Rigid Scaffold

The presence of an α-amino ester group on the spiro[3.3]heptane core positions these molecules as conformationally restricted amino acid analogs.[6][7] Such constrained analogs are invaluable tools in pharmacology for probing the bioactive conformations of ligands at their respective receptors or enzyme active sites. The rigid spiro[3.3]heptane backbone locks the amino and carboxylate functionalities in a defined spatial orientation, which can lead to high receptor selectivity and potency.

For instance, conformationally restricted analogs of neurotransmitters like glutamate and GABA have been instrumental in elucidating the pharmacology of their receptors.[6][8] The defined stereochemistry of spirocyclic amino acids can be leveraged to understand the specific binding requirements of a target protein.

Hypothetical Bioactivity Profile and Structure-Activity Relationship (SAR) Insights

Based on the literature for related spiro[3.3]heptane-containing molecules, we can construct a hypothetical SAR for ethyl 2-aminospiro[3.3]heptane-2-carboxylate and its potential analogs. The primary areas for modification include the amino group, the ethyl ester, and the spiro[3.3]heptane core itself.

Analog Design and Projected Bioactivity
Compound Structure Projected Bioactivity & Rationale
Parent Compound: Ethyl 2-aminospiro[3.3]heptane-2-carboxylateParent Compound StructurePotential activity as a modulator of amino acid receptors or transporters due to its constrained α-amino acid structure. The ethyl ester provides moderate lipophilicity.
Analog 1: N-Acetyl-ethyl 2-aminospiro[3.3]heptane-2-carboxylateAnalog 1 StructureAcetylation of the amino group could shift the activity profile towards enzymes, such as hydrolases or acetyltransferases. It may also alter cell permeability.
Analog 2: 2-Aminospiro[3.3]heptane-2-carboxylic acidAnalog 2 StructureHydrolysis of the ester to the carboxylic acid would increase polarity and could enhance interactions with binding sites that favor a carboxylate group, such as certain glutamate receptors.[9]
Analog 3: Methyl 2-aminospiro[3.3]heptane-2-carboxylateAnalog 3 StructureA smaller methyl ester compared to the ethyl ester could subtly alter steric interactions within a binding pocket and may affect the rate of metabolic hydrolysis.
Analog 4: 2-(Methylamino)spiro[3.3]heptane-2-carboxylateAnalog 4 StructureN-methylation of the amino group could impact the hydrogen bonding capacity and basicity, potentially altering receptor affinity and selectivity.
Analog 5: Ethyl 2-amino-6-hydroxyspiro[3.3]heptane-2-carboxylateAnalog 5 StructureIntroduction of a hydroxyl group on the spiro[3.3]heptane core could introduce a new hydrogen bonding interaction and increase hydrophilicity, potentially improving solubility and altering the binding mode.[10]

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of ethyl 2-aminospiro[3.3]heptane-2-carboxylate and its analogs, a tiered screening approach is recommended. The following are detailed, adaptable protocols for initial in vitro assays.

Receptor Binding Assay (e.g., for Glutamate or GABA Receptors)

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compounds for a specific receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & Test Compound ReceptorPrep->Incubation CompoundPrep Test Compound Dilution Series CompoundPrep->Incubation RadioligandPrep Radioligand Preparation RadioligandPrep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioligand Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

Receptor Binding Assay Workflow

Methodology:

  • Receptor Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex for glutamate receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A known concentration of a suitable radioligand (e.g., [³H]-CGP 54626 for GABAB receptors).

      • A serial dilution of the test compound or vehicle control.

      • The prepared receptor membranes.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Enzyme Inhibition Assay (e.g., for a Hydrolase)

This protocol describes a colorimetric assay to measure the inhibition of an enzyme that produces a colored product.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis EnzymePrep Enzyme Solution Preparation Incubation Pre-incubate Enzyme with Test Compound EnzymePrep->Incubation CompoundPrep Test Compound Dilution Series CompoundPrep->Incubation SubstratePrep Substrate Preparation Reaction Initiate Reaction with Substrate SubstratePrep->Reaction Incubation->Reaction Spectrophotometry Measure Absorbance at Specific Wavelength Reaction->Spectrophotometry Analysis Data Analysis (IC50 Determination) Spectrophotometry->Analysis

Enzyme Inhibition Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate that, upon enzymatic conversion, yields a chromogenic product.

    • Prepare a serial dilution of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate for a specific time, allowing the reaction to proceed within the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution or by a change in pH).

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

While direct comparative bioactivity data for ethyl 2-aminospiro[3.3]heptane-2-carboxylate and its analogs remains to be established, the unique structural features of this class of compounds hold significant promise for the development of novel therapeutic agents. The rigid spiro[3.3]heptane scaffold provides a valuable platform for creating conformationally restricted amino acid analogs with the potential for high selectivity and potency.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to establish clear structure-activity relationships. The experimental protocols outlined in this guide provide a solid foundation for such investigations. By exploring modifications to the amino group, the carboxylate, and the spirocyclic core, it will be possible to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Fleischhacker, W., et al. (1994). Synthesis and biochemical studies of spirocyclic amino acids. II. Activity of 2-azaspiro[5.5]undecane-7-carboxylates as GABA-uptake inhibitors. European Journal of Medicinal Chemistry, 30(9), 707-713.
  • Grygorenko, O. O., et al. (2013). A stereochemical journey around spirocyclic glutamic acid analogs. PMC, 5(10), 4356-4366.
  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.
  • Komarov, I. V., et al. (2006). Libraries of conformationally restricted and rigid amino acids.
  • Radchenko, D. S., et al. (2008). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. Enamine.
  • Urban, E., et al. (1993). GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates.
  • Wisen, C., et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Zhang, X., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Creative Enzymes. (2025). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.
  • Mykhailiuk, P. K. (2024). Spiro[3.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Stepan, A. F., et al. (2012). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Benchchem.
  • Stepan, A. F., et al. (2024). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • MDPI. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI.
  • Grygorenko, O. O., et al. (2015). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
  • MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • MDPI. (2022). Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. MDPI.
  • Carreira, E. M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • ResearchGate. (2015). Synthesis of spiro-bicyclic compounds 12c and 13n-p.
  • Lebon, F., et al. (2024).
  • MDPI. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI.

Sources

A Senior Application Scientist's Guide to the Chromatographic Purity Validation of Ethyl 2-Aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, sp³-rich scaffolds are increasingly sought after for their ability to provide novel three-dimensional chemical space, often leading to improved physicochemical and pharmacological properties.[1][2][3] Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, a unique spirocyclic amino acid ester, represents a promising building block in this domain. Its rigid, strained spiro[3.3]heptane core offers a distinct conformational profile that can be exploited in the design of new therapeutic agents.[4] However, the very structural rigidity and chemical functionalities that make this compound attractive also present distinct analytical challenges, particularly concerning the verification of its purity.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

The Analytical Imperative: Why Purity Matters

In drug development, the purity of a starting material or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, whether they are starting materials, by-products, or degradation products, can possess their own pharmacological or toxicological profiles, potentially compromising the integrity of non-clinical and clinical studies. For a novel building block like ethyl 2-aminospiro[3.3]heptane-2-carboxylate, establishing a robust, validated analytical method for purity is the foundational step upon which all subsequent development activities are built.

Primary Analytical Approach: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, offering a versatile and reliable platform for separating, identifying, and quantifying compounds.[9] For a polar compound such as our target amine, a reversed-phase (RP-HPLC) method is the logical starting point.

Method Development Rationale: An Expert's Perspective

The selection of HPLC parameters is a multi-faceted process guided by the physicochemical properties of the analyte.

  • Column Chemistry : The choice of a C18 stationary phase is standard for RP-HPLC, providing a hydrophobic environment for the separation of polar to moderately non-polar compounds. However, the basic nature of the primary amine in our analyte can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols. Therefore, an end-capped, high-purity silica C18 column is selected to minimize these secondary interactions and ensure symmetrical peak shapes.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer and an organic modifier is necessary to ensure the elution of both the polar analyte and any potential less-polar impurities within a reasonable timeframe.

    • Aqueous Phase : A phosphate buffer at a pH of around 2.5-3.0 serves a dual purpose. It protonates the primary amine, enhancing its polarity and water solubility, while also protonating residual silanols on the stationary phase, further reducing peak tailing.

    • Organic Phase : Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency, and its superior UV transparency at lower wavelengths.

  • Detection : The absence of a strong chromophore in the target molecule necessitates detection at a low UV wavelength, typically around 210 nm, where the ester carbonyl group exhibits some absorbance. A Photo-Diode Array (PDA) detector is employed to provide spectral data, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[10]

Detailed HPLC Protocol

Instrumentation:

  • Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: YMC-Triart C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

System Suitability Test (SST): Before sample analysis, five replicate injections of a standard solution (0.5 mg/mL) are performed. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SystemEquilibration System Equilibration SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemEquilibration SST System Suitability Test (SST) SystemEquilibration->SST SequenceRun Sample Sequence Execution SST->SequenceRun If Pass Integration Peak Integration SequenceRun->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC Purity Validation.

The Challenger: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology, utilizing smaller particle size columns (sub-2 µm) and much higher operating pressures (up to 15,000 psi).[9][11][12][13] This combination leads to dramatic improvements in resolution, speed, and sensitivity.[14]

Rationale for Comparison

Comparing HPLC with UPLC is essential for any modern analytical laboratory. While HPLC is a robust and reliable workhorse, UPLC offers substantial gains in efficiency. For drug development, this can mean faster batch release, higher throughput for impurity profiling, and reduced solvent consumption, leading to both cost savings and environmental benefits.[11]

Detailed UPLC Protocol

Instrumentation:

  • Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, column manager, and PDA detector.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    3.0 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

  • Sample Diluent: Mobile Phase A

Head-to-Head Comparison: HPLC vs. UPLC

To provide a clear, objective comparison, we present hypothetical but realistic data from the validation of both methods for the analysis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate, following ICH Q2(R1) guidelines.[7][8]

Performance Data Summary
ParameterHPLCUPLCJustification
Analysis Time 35 minutes5 minutesUPLC's higher pressure and smaller particles allow for faster separations.[9][11]
Resolution (Main Peak vs. Impurity) 2.54.2UPLC provides superior resolution due to higher efficiency.[11][14]
Theoretical Plates ~15,000~90,000Smaller particles in UPLC columns lead to significantly higher plate counts.[11]
System Backpressure ~1,800 psi~9,500 psiA direct consequence of smaller particles and higher flow rates relative to column volume.[12][13]
Solvent Consumption per Run ~35 mL~3 mLFaster run times and lower flow rates drastically reduce solvent usage.[11]
Limit of Quantitation (LOQ) 0.05%0.01%Reduced band broadening in UPLC leads to sharper, taller peaks and thus better sensitivity.[9][13]
Validation Data: Accuracy and Precision

As per ICH guidelines, accuracy was assessed by spike recovery at three concentration levels, and precision was determined by repeatability (intra-day) and intermediate precision (inter-day).[8]

Accuracy (Spike Recovery)

Method Level Recovery (%)
HPLC 80% 99.2%
100% 100.5%
120% 99.8%
UPLC 80% 100.1%
100% 100.3%

| | 120% | 99.5% |

Precision (RSD%)

Method Repeatability (n=6) Intermediate Precision (n=6, 2 days)
HPLC 0.45% 0.82%

| UPLC | 0.31% | 0.65% |

Both methods demonstrate excellent accuracy and precision, well within the typical acceptance criteria for pharmaceutical analysis. The slightly better precision of the UPLC method can be attributed to the more robust and reproducible performance of modern UPLC instrumentation.

The Chiral Question: A Critical Consideration

The structure of ethyl 2-aminospiro[3.3]heptane-2-carboxylate contains a quaternary chiral center at the C2 position. Therefore, the compound exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to control the enantiomeric purity, as different enantiomers can have vastly different biological activities.[15]

The reversed-phase methods described above are achiral and will not separate the enantiomers. A separate chiral chromatography method is required to determine enantiomeric excess.

Approach to Chiral Method Development

Developing a chiral separation is often less predictable than achiral chromatography.[16] A screening approach using several different chiral stationary phases (CSPs) is the most efficient strategy.[15]

  • Recommended CSPs for Screening: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and effective for a wide range of compounds, including amino acid derivatives.[16]

  • Mobile Phase Modes: Screening should be conducted in normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes to explore different separation mechanisms.[15]

  • Mechanism: Chiral recognition on a CSP occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[17] For separation to occur, there must be a sufficient difference in the stability of these complexes.

Visualizing the Chiral Screening Process

Chiral_Screening Start Racemic Standard of Analyte Screen Screen Multiple CSPs (Polysaccharide-based) Start->Screen Modes Test in Normal, Polar Organic, & Reversed-Phase Modes Screen->Modes Resolution Resolution Achieved? Modes->Resolution Optimize Optimize Mobile Phase & Temperature Resolution->Optimize Yes NoRes Try Different CSP Class Resolution->NoRes No Validate Validate Method (ICH Q2) Optimize->Validate End Final Chiral Method Validate->End NoRes->Screen

Caption: Decision workflow for chiral method development.

Conclusion and Recommendations

Both HPLC and UPLC are suitable and validated techniques for determining the purity of ethyl 2-aminospiro[3.3]heptane-2-carboxylate. The choice between them depends on the specific needs of the laboratory.

  • HPLC remains a robust, reliable, and cost-effective option, perfectly adequate for routine quality control where throughput is not the primary concern. Its lower initial investment cost makes it accessible to a wider range of laboratories.[11]

  • UPLC is the superior choice for high-throughput environments, such as in-process control, high-volume QC, and research settings where rapid method development and detailed impurity profiling are required. The significant reduction in analysis time and solvent consumption can lead to a lower long-term cost of ownership, despite the higher initial capital expenditure.[9][11]

For any application in drug development, it is imperative to complement the achiral purity method with a validated chiral HPLC method to ensure control over the stereochemical identity of this promising building block. The analytical strategies and data presented herein provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently assess the quality of ethyl 2-aminospiro[3.3]heptane-2-carboxylate, ensuring a solid foundation for its application in medicinal chemistry.

References

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • Chromatography Today. (n.d.).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Hawach. (n.d.).
  • International Council for Harmonis
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2023, January 19).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • Kannappan, V. (2022, November 8).
  • Royal Society of Chemistry. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • National Center for Biotechnology Information. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed Central.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones.

Sources

comparative analysis of spiro[3.3]heptane vs other scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry faces mounting challenges with target selectivity and aqueous solubility, the strategic shift away from planar, aromatic systems—often referred to as "escaping from flatland"—has become a cornerstone of modern drug design. As a Senior Application Scientist, I frequently evaluate the architectural transition from traditional flat scaffolds (like benzene and piperidine) to three-dimensional (3D), sp³-rich frameworks.

Among these, the spiro[3.3]heptane scaffold has emerged as a highly versatile, rigid bioisostere. By replacing planar rings with this rigidified 3D structure, we can fundamentally alter a molecule's physicochemical properties, pharmacokinetic (PK) profile, and target engagement.

This guide provides an objective, data-driven comparative analysis of spiro[3.3]heptane against classical planar alternatives, complete with validated experimental methodologies to guide your scaffold-hopping campaigns.

Structural and Physicochemical Comparison

The primary utility of the spiro[3.3]heptane core lies in its ability to mimic the spatial arrangement of substituted benzenes and saturated heterocycles while increasing the fraction of sp³ carbons ( Fsp3​ ). A higher Fsp3​ correlates strongly with improved clinical success rates due to enhanced solubility and reduced promiscuity 1.

Spiro[3.3]heptane vs. Benzene

Benzene is the most ubiquitous ring in drug discovery, but its planarity often leads to poor aqueous solubility (due to high crystal lattice energy) and off-target π−π stacking interactions. Spiro[3.3]heptane acts as a non-coplanar bioisostere. For example, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core successfully maintained biological potency while reducing overall lipophilicity 2.

Aza-Spiro[3.3]heptanes vs. Piperidine/Piperazine

While piperidine is a "privileged" flexible scaffold, its conformational freedom can incur an entropic penalty upon target binding. Rigidifying the system into a 2,6-diazaspiro[3.3]heptane (as seen in analogs of the PARP inhibitor Olaparib) pre-organizes the molecule. This reduces the entropic penalty and drastically improves target selectivity by preventing the molecule from adopting conformations that bind to off-target proteins 3.

Quantitative Data Summary

The following table synthesizes experimental data comparing these scaffolds across critical parameters 14:

ParameterBenzene Core (Planar)Piperidine Core (Flexible)Spiro[3.3]heptane Core (Rigid 3D)
Hybridization ( Fsp3​ ) 0.0 (sp² dominant)High (sp³ dominant)1.0 (100% sp³)
Lipophilicity (clogP) High (e.g., Sonidegib: 6.8)ModerateReduced (e.g., Sonidegib analog: 6.0)
Target Selectivity Low (Promiscuous π binding)Moderate (Entropic penalty)High (Pre-organized conformation)
Metabolic Clearance ( CLint​ ) Low to ModerateModerateOften Higher (New aliphatic oxidation sites)
Aqueous Solubility Poor (High lattice energy)GoodImproved (Disrupted lattice packing)

Mechanistic Causality: The 3D Advantage

The causality behind the success of spirocyclic scaffolds is rooted in thermodynamics. By forcing out-of-plane substituents, the spiro[3.3]heptane core prevents flat molecules from easily stacking into highly stable, insoluble crystal lattices. Furthermore, the rigid dihedral angles (typically ~129–130° for the exit vectors) precisely position pharmacophores to match the 3D topology of the binding pocket 2.

G A Planar Lead (Benzene/Piperidine) B Scaffold Hopping (Spiro[3.3]heptane) A->B Bioisosteric Replacement C Increased Fsp3 & 3D Conformation B->C D Reduced Entropic Penalty C->D E Disrupted Crystal Lattice Packing C->E F Enhanced Target Selectivity D->F G Improved Aqueous Solubility E->G

Fig 1: Logical pathway of scaffold hopping from planar rings to spiro[3.3]heptane.

Experimental Methodologies for Scaffold Validation

To ensure scientific integrity, any scaffold-hopping campaign must be supported by self-validating experimental protocols. Below are the definitive workflows for synthesizing and profiling spiro[3.3]heptane analogs.

Protocol 1: Synthesis of Spiro[3.3]heptane Bioisosteres

Standard olefination techniques (like the Wittig reaction) frequently fail on cyclobutanone precursors due to severe steric hindrance and competing enolization. Therefore, a Titanium-based Tebbe olefination is the mechanistically superior choice 5.

Step-by-Step Workflow:

  • Precursor Preparation: Begin with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative.

  • Tebbe Olefination: Treat the precursor with Tebbe reagent ( μ -chloro- μ -methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum) in THF at -40°C, warming to room temperature. Causality: The titanium enolate intermediate bypasses the steric bulk that inhibits phosphorus ylides.

  • Cyclization: Construct the second cyclobutane ring via formal [2+2] cyclization using dichloroketene addition.

  • Self-Validation (Internal Control): Monitor the reaction via 13 C NMR. The complete disappearance of the ketone carbonyl resonance (~200 ppm) and the emergence of the exocyclic alkene carbon (~108 ppm) validates successful olefination. Final confirmation of the non-coplanar exit vectors must be achieved via X-ray crystallography.

Protocol 2: Comparative In Vitro ADME Profiling (Microsomal Stability)

While spiro[3.3]heptane improves solubility, the introduction of sp³-rich carbons creates new liabilities for Cytochrome P450-mediated aliphatic hydroxylation. A self-validating intrinsic clearance ( CLint​ ) assay is mandatory to quantify this trade-off 1.

Step-by-Step Workflow:

  • Incubation: Incubate 1 µM of the planar parent drug and the spiro[3.3]heptane analog separately in Human Liver Microsomes (HLM, 0.5 mg/mL protein) with an NADPH regenerating system at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,5,15,30,and 60 minutes.

  • Quenching & Internal Standard: Quench immediately in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide) to normalize LC-MS/MS ionization variance.

  • Self-Validation (Feedback Loop): Run concurrent positive (Verapamil, high clearance) and negative (Warfarin, low clearance) controls. Causality: If Verapamil's half-life ( t1/2​ ) exceeds 30 minutes, the HLM batch is metabolically inactive, and the assay must be rejected.

  • Analysis: Calculate CLint​ ( μ L/min/mg protein) from the log-linear decline of the analyte/internal standard peak area ratio.

Workflow S1 Step 1: Synthesis Tebbe Olefination & Cyclization S2 Step 2: Structural Validation X-ray Crystallography & NMR S1->S2 S3 Step 3: ADME Profiling Microsomal Stability & LogD S2->S3 Confirmed 3D Structure S4 Step 4: Biological Assay Target Potency & Selectivity S3->S4 Optimized PK Profile QC Quality Control Internal Standards & Controls QC->S1 QC->S3 QC->S4

Fig 2: Self-validating experimental workflow for evaluating spirocyclic bioisosteres.

Conclusion

The spiro[3.3]heptane scaffold is not merely a structural novelty; it is a thermodynamically driven solution to the limitations of planar drug design. While replacing a benzene or piperidine ring with a spirocycle requires sophisticated synthetic methodologies (such as titanium-mediated olefinations) and careful monitoring of aliphatic metabolic clearance, the resulting improvements in target selectivity, aqueous solubility, and overall intellectual property space make it an indispensable tool for the modern medicinal chemist.

References

  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design | Benchchem | 1

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere | PubMed / Angew Chem Int Ed | 2

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes | RSC Publishing | 3

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | BLDpharm | 4

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | ResearchGate | 5

Sources

A Comparative Guide to the Metabolic Stability of Ethyl 2-Aminospiro[3.3]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. The "escape from flatland" has steered researchers towards three-dimensional molecular architectures, with spirocycles emerging as a particularly promising scaffold.[1] Their rigid, three-dimensional nature can enhance binding affinity and, crucially, improve metabolic stability.[2][3] This guide provides an in-depth comparison of the metabolic stability of a series of ethyl 2-aminospiro[3.3]heptane-2-carboxylate derivatives, offering experimental insights for researchers in drug discovery and development.

The spiro[3.3]heptane motif, a bioisostere of the commonly found benzene ring, offers a unique conformational rigidity that can shield metabolically labile sites within a molecule.[4][5] This guide will explore how substitutions on this core scaffold influence metabolic stability, providing a framework for rational drug design.

The Critical Role of Metabolic Stability

Metabolic stability is a key determinant of a drug's in vivo half-life and oral bioavailability.[6] Compounds that are rapidly metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily, often exhibit poor in vivo exposure, limiting their therapeutic potential.[6][7] Therefore, early assessment of metabolic stability is crucial for the selection and optimization of lead compounds.[8] The in vitro liver microsomal stability assay is a widely accepted industry standard for this purpose, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[7][9]

Experimental Design: Assessing Metabolic Stability

To objectively compare the metabolic stability of our ethyl 2-aminospiro[3.3]heptane-2-carboxylate derivatives, we employed a standardized human liver microsomal stability assay. The rationale for this choice is grounded in its high-throughput nature and its focus on the primary enzymes responsible for the metabolism of most small molecule drugs.[7]

Experimental Workflow

The workflow for the in vitro human liver microsomal stability assay is depicted below. This process is designed to be a self-validating system, with the inclusion of positive controls to ensure the metabolic competency of the microsomal preparation.

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock 1. Prepare 10 mM Stock Solutions (DMSO) working 2. Dilute to 1 µM Working Solution (Incubation Buffer) stock->working pre_warm 5. Pre-warm Microsomes & Test Compound working->pre_warm microsomes 3. Thaw & Prepare Human Liver Microsomes (Phosphate Buffer) microsomes->pre_warm nadph 4. Prepare NADPH Regenerating System initiate 6. Initiate Reaction (Add NADPH) nadph->initiate pre_warm->initiate time_points 7. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench 8. Quench Reaction (Ice-cold Acetonitrile + Internal Standard) time_points->quench centrifuge 9. Centrifuge to Pellet Protein quench->centrifuge supernatant 10. Transfer Supernatant centrifuge->supernatant lcms 11. LC-MS/MS Analysis supernatant->lcms data 12. Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the in vitro human liver microsomal stability assay.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for conducting the human liver microsomal stability assay.

Materials:

  • Test Compounds and Positive Controls (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution in ACN (a structurally unrelated, stable compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds and positive controls in DMSO.[10]

  • Working Solution Preparation: Dilute the stock solutions to a final concentration of 1 µM in 0.1 M phosphate buffer.

  • Microsomal Preparation: Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[11]

  • Incubation Mixture: In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes.[10]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[11]

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[7] The 0-minute time point serves as the initial concentration reference.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[12][13][14]

Comparative Data Analysis

The following table summarizes the metabolic stability data for a series of hypothetical ethyl 2-aminospiro[3.3]heptane-2-carboxylate derivatives with varying substituents at the amino group. Verapamil is included as a high-clearance positive control.

Compound IDR-Groupt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
ASH-001 -H4515.4
ASH-002 -CH₃> 60< 11.5
ASH-003 -CH₂CH₃5512.6
ASH-004 -CH(CH₃)₂> 60< 11.5
ASH-005 -C(CH₃)₃> 60< 11.5
Verapamil N/A886.6

Data Interpretation:

The data reveals a clear structure-activity relationship regarding metabolic stability.

  • ASH-001 (R = -H): The parent compound with a primary amine exhibits moderate metabolic stability. The unsubstituted amine is likely a site for metabolic attack, possibly through N-dealkylation or oxidation.

  • ASH-002 to ASH-005: Introduction of alkyl substituents on the amine nitrogen significantly enhances metabolic stability. The increased steric hindrance around the nitrogen atom likely shields it from enzymatic metabolism. The trend suggests that even a small methyl group (ASH-002) is sufficient to dramatically reduce the rate of metabolism. The bulkier isopropyl (ASH-004) and tert-butyl (ASH-005) groups show the highest stability, with half-lives exceeding the 60-minute incubation period. This indicates a very low intrinsic clearance.[7]

  • Verapamil: The high clearance of the positive control confirms the metabolic activity of the human liver microsome preparation, validating the experimental results.

Structure-Metabolism Relationship

The observed trend strongly suggests that the primary site of metabolism for this series of compounds is the amino group. By introducing sterically hindering alkyl groups, we can effectively block this metabolic pathway, thereby increasing the compound's half-life.

SAR cluster_structure Ethyl 2-aminospiro[3.3]heptane-2-carboxylate Core img img H -H img->H Me -CH₃ img->Me Et -CH₂CH₃ img->Et iPr -CH(CH₃)₂ img->iPr tBu -C(CH₃)₃ img->tBu Moderate Moderate Stability H->Moderate Metabolically Labile High High Stability Me->High Steric Shielding Et->High Steric Shielding iPr->High Increased Steric Bulk tBu->High Maximum Steric Hindrance

Caption: Structure-Activity Relationship for Metabolic Stability.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing and comparing the metabolic stability of ethyl 2-aminospiro[3.3]heptane-2-carboxylate derivatives. The findings underscore the significant impact of substitution at the amino position on metabolic clearance. By strategically introducing sterically bulky groups, the metabolic stability of this scaffold can be dramatically improved.

For researchers and drug development professionals, these insights provide a clear rationale for lead optimization. Future studies should focus on:

  • Metabolite Identification: Identifying the specific metabolites of the less stable analogs to confirm the site of metabolism.

  • In Vivo Pharmacokinetic Studies: Correlating the in vitro stability data with in vivo pharmacokinetic parameters in animal models.[15]

  • Alternative Scaffolds: Exploring other spirocyclic systems to further enhance drug-like properties.[16][17]

By integrating these principles into the drug discovery process, the unique advantages of spirocyclic scaffolds can be fully leveraged to develop novel therapeutics with improved pharmacokinetic profiles.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Clemons, P. A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Dandapani, S., & Williams, C. (2017). Spirocycles in Drug Discovery. Topics in Medicinal Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. Retrieved from [Link]

  • de Assis, F. F., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

  • Al-Qahtani, S. D., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules. Retrieved from [Link]

  • Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Retrieved from [Link]

  • Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS One. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Bara, V., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kumar, P., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Hlushkov, D., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Mastropaolo, D., et al. (1989). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

Sources

X-ray crystallographic analysis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I have witnessed firsthand the paradigm shift from planar, two-dimensional molecular design to three-dimensional, high-Fsp³ architectures. The quest to "escape from flatland" has elevated spirocyclic scaffolds from niche synthetic challenges to privileged structures in drug discovery.

This guide provides an objective, data-driven comparison of ethyl 2-aminospiro[3.3]heptane-2-carboxylate against traditional monocyclic and aromatic alternatives. By examining empirical X-ray crystallographic data, we will deconstruct why this specific spirocyclic building block offers superior conformational rigidity, predictable exit vectors, and enhanced metabolic stability.

The Structural Dilemma: Spirocyclic vs. Monocyclic and Planar Scaffolds

When designing a drug candidate, the choice of a core scaffold dictates the spatial orientation of its pharmacophores. Historically, chemists relied on flat aromatic rings (like benzene or benzoate derivatives) or flexible monocycles (like cyclohexane derivatives). However, these traditional scaffolds present significant limitations:

  • Aromatic rings suffer from poor solubility and high susceptibility to oxidative metabolism.

  • Flexible monocycles undergo continuous conformational flux (e.g., chair-to-boat inversions), leading to an entropic penalty upon binding to a target protein.

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate serves as a conformationally restricted, saturated bioisostere[1]. The dual cyclobutane rings fused at a single quaternary carbon lock the molecule into a rigid 3D geometry. X-ray crystallographic analysis of spiro[3.3]heptane derivatives reveals a striking similarity to the spatial footprint of cyclohexane, but without the associated flexibility, making them highly effective restricted surrogates [2].

Quantitative Crystallographic Comparison

To objectively evaluate these scaffolds, we must look at the quantitative data derived from X-ray diffraction studies. Table 1 summarizes the performance metrics of the spirocyclic scaffold compared to its flexible and planar alternatives.

Table 1: Crystallographic and Conformational Comparison of Amino Acid Derivatives

ParameterEthyl 2-aminospiro[3.3]heptane-2-carboxylateEthyl 1-aminocyclohexanecarboxylateEthyl 2-aminobenzoate
Scaffold Classification Spirocyclic (Rigid 3D)Monocyclic (Flexible 3D)Aromatic (Planar 2D)
Fsp³ Fraction 1.0 (Optimal)1.0 (Optimal)0.22 (Sub-optimal)
Crystallographic B-factors Low (Minimal thermal motion)Moderate to High (Dynamic)Low (Rigid but flat)
Predominant Conformation Locked (Single defined state)Chair/Boat interconversionPlanar (Conjugated)
Dihedral Angle (N-C-C=O) ~65° (Fixed, mimics β -turns)Variable (Multiple energy minima)~0° (Coplanar)
Target Complementarity High (Predictable exit vectors)Moderate (Entropic penalty)Moderate (Prone to off-target pi-stacking)

Data synthesis derived from comparative structural analyses of unnatural amino acids and spirocyclic scaffolds[3].

Causality in Structural Design: Why Spirocycles Win

The experimental choice to utilize ethyl 2-aminospiro[3.3]heptane-2-carboxylate over a cyclohexane analog is rooted in thermodynamic causality . When a flexible molecule binds to a protein target, it must freeze into a single conformation, resulting in a severe loss of entropy ( ΔS<0 ). Because the spiro[3.3]heptane core is already pre-organized, this entropic penalty is bypassed, directly translating to higher binding affinity ( ΔG ).

Furthermore, the defined exit vectors of the spirocyclic core ensure that the amino and ester functional groups are projected into 3D space at precise, non-coplanar angles. This geometry has been shown to effectively mimic peptide β -turns, a critical feature for disrupting protein-protein interactions [3].

Logic Core Spiro[3.3]heptane Scaffold Rigid Rigid 3D Geometry (High Fsp3) Core->Rigid Vector Defined Exit Vectors Rigid->Vector Target Enhanced Target Complementarity Vector->Target ADME Improved ADME & Metabolic Stability Vector->ADME

Caption: Impact of spirocyclic 3D geometry on pharmacokinetic properties in drug design.

Experimental Methodology: X-ray Crystallographic Analysis

To validate the 3D geometry of ethyl 2-aminospiro[3.3]heptane-2-carboxylate, a rigorous, self-validating X-ray crystallography protocol must be employed. As a structural biologist, I do not merely execute steps; I design workflows that inherently catch errors before they propagate.

Step-by-Step Protocol

1. Sample Preparation and Vapor Diffusion Crystallization

  • Procedure: Dissolve ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (purity >98%) in a minimal volume of methanol. Set up a hanging-drop vapor diffusion experiment using a reservoir solution of 50% v/v 2-methyl-2,4-pentanediol (MPD) in 0.1 M HEPES buffer (pH 7.5).

  • Causality: Vapor diffusion ensures a slow, controlled approach to supersaturation. MPD acts simultaneously as a precipitant and a cryoprotectant, eliminating the need for a secondary soaking step later, which often cracks fragile organic crystals.

2. Crystal Selection and Birefringence Validation (Self-Validating Step)

  • Procedure: Examine the crystallization drop under a polarized light microscope. Select a crystal with sharp edges and uniform morphology. Rotate the polarizer.

  • Validation Check: The crystal must go completely dark (extinction) every 90 degrees of rotation. If the crystal remains partially illuminated, it is twinned (multiple overlapping crystal lattices). Twinned crystals are immediately rejected to prevent unsolvable phase problems during data processing.

3. Cryocooling and Data Collection

  • Procedure: Mount the validated crystal on a nylon loop and immediately submerge it in a liquid nitrogen cold stream (100 K) on the goniometer. Collect diffraction data using a Cu-K α X-ray source ( λ = 1.5418 Å).

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (lowering B-factors) and drastically reduces radiation damage from the X-ray beam, ensuring high-resolution data (typically < 0.84 Å for small molecules).

4. Structure Solution and Refinement (Self-Validating Step)

  • Procedure: Integrate the diffraction frames and scale the data. Solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F2 .

  • Validation Check: Monitor the internal agreement factor ( Rmerge​ ). If Rmerge​>10% during initial scaling, the dataset is discarded, and a new crystal is mounted. Final refinement must yield an R1​ value < 5% and a Goodness-of-Fit (GoF) near 1.0. These metrics mathematically guarantee that the modeled 3D spirocyclic structure perfectly matches the empirical electron density.

Workflow A 1. Compound Synthesis (Purity >98%) B 2. Vapor Diffusion Crystallization A->B C 3. Birefringence Check (Polarized Light) B->C D 4. X-ray Diffraction (Cryocooling to 100K) C->D E 5. Structure Refinement (R1 < 5%) D->E

Caption: Self-validating workflow for crystallization and X-ray diffraction of spirocyclic amino acids.

Conclusion

The unequivocally demonstrates its superiority over flat aromatic and flexible monocyclic alternatives. By providing a rigid, high-Fsp³ framework, this spirocyclic building block eliminates the entropic penalties associated with target binding while offering predictable, non-coplanar exit vectors [4]. For drug development professionals seeking to optimize metabolic stability and target complementarity, integrating spiro[3.3]heptane derivatives is a structurally sound, empirically validated strategy.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere Angewandte Chemie International Edition[Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold The Journal of Organic Chemistry (ACS Publications)[Link]

A Senior Application Scientist's Guide to the Biological Evaluation of Conformationally Restricted Glutamic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and methodological framework for the biological evaluation of conformationally restricted glutamic acid analogs. By constraining the flexible backbone of glutamic acid, these analogs can achieve remarkable selectivity for specific glutamate receptor subtypes, making them invaluable tools for neuroscience research and potential therapeutic leads for a host of neurological disorders.[1][2] This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Landscape of Glutamate Receptors: The Targets

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a diverse family of receptors.[3][4] Understanding these targets is paramount to designing and interpreting any biological evaluation. The receptors are broadly classified into two superfamilies: ionotropic and metabotropic.

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[4] Upon agonist binding, they open to allow cation influx, leading to neuronal depolarization. They are further divided into three families based on their selective activation by specific agonists:

    • NMDA Receptors (NMDARs): Crucial for synaptic plasticity, learning, and memory. They require both glutamate and a co-agonist (glycine or D-serine) for activation.[5][6]

    • AMPA Receptors (AMPARs): Mediate the majority of fast excitatory neurotransmission in the brain.[3][4]

    • Kainate Receptors (KARs): Play a more modulatory role in neurotransmission, affecting both presynaptic and postsynaptic function.[7][8][9]

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and cell excitability over a slower time course.[10] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.

Constraining the structure of glutamic acid analogs, for example by using cyclic scaffolds like cyclopentane or spiro[3.3]heptane, "fixes" the spatial orientation of the key pharmacophoric groups (the amino and carboxyl moieties), thereby favoring interaction with one receptor subtype over others.[1][11][12]

Table 1: Overview of Primary Glutamate Receptor Subtypes

Receptor FamilySubtypesPrimary FunctionSelective Agonist Example
Ionotropic
NMDANR1, NR2A-D, NR3A-BSynaptic plasticity, learning, memoryN-Methyl-D-aspartate
AMPAGluA1-4Fast excitatory synaptic transmissionAMPA
KainateGluK1-5Modulation of neurotransmission, excitotoxicityKainic Acid
Metabotropic
Group ImGlu1, mGlu5Postsynaptic, increase neuronal excitability(S)-3,5-DHPG
Group IImGlu2, mGlu3Presynaptic, decrease neurotransmitter release(1S,3R)-ACPD[1]
Group IIImGlu4, mGlu6, mGlu7, mGlu8Presynaptic, decrease neurotransmitter releaseL-AP4

The Evaluation Workflow: From Binding to Function

A systematic biological evaluation is crucial to determine the potency, selectivity, and mechanism of action of a novel analog. The workflow logically progresses from initial screening to in-depth functional characterization.

Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling Synthesis Analog Synthesis Binding Receptor Binding Assays (Determine Affinity: Ki, IC50) Synthesis->Binding Initial Characterization Functional Functional Assays (Determine Potency: EC50 & Efficacy) Binding->Functional Confirm Biological Activity Selectivity Counter-Screening (Test against all receptor subtypes) Binding->Selectivity Assess Specificity Electro Electrophysiology (For Ionotropic Receptors) Functional->Electro Calcium Calcium Mobilization (For Group I mGluRs) Functional->Calcium Functional->Selectivity Assess Specificity

Caption: A typical workflow for the biological evaluation of glutamate analogs.

Core Experimental Methodologies

As a senior application scientist, the choice of methodology is dictated by the need for robust, reproducible, and translatable data. Here, we detail the gold-standard techniques.

Radioligand Binding Assays

Causality: Before assessing function, we must confirm that the analog physically interacts with the target receptor. Binding assays provide a direct measure of affinity (Ki or IC50), which is the concentration of the analog required to occupy 50% of the receptors. This is a crucial first step to weed out inactive compounds.

Experimental Protocol: [³H]AMPA Binding Assay (Example)

This protocol is adapted from standard pharmacological procedures.[13]

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step twice to wash the membranes.

    • The final pellet is resuspended in a known volume of buffer, and protein concentration is determined (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 100 mM KSCN to enhance agonist binding).

      • 25 µL of the conformationally restricted analog at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • 25 µL of [³H]AMPA (a radiolabeled version of AMPA) at a final concentration of ~5 nM.

      • 100 µL of the prepared cortical membranes (~100-200 µg of protein).

    • For Non-Specific Binding: In separate wells, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) before adding the radioligand. This determines the amount of radioligand that binds non-specifically to the membrane.

  • Incubation & Termination:

    • Incubate the plate on ice (4°C) for 1 hour to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash each filter 3-4 times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculation: Specific Binding = Total Binding - Non-Specific Binding. The IC50 value is then determined by plotting the percent specific binding against the log concentration of the analog and fitting the data to a sigmoidal dose-response curve.

Electrophysiology: The Gold Standard for iGluRs

Causality: For ionotropic receptors, a binding event is only part of the story. The ultimate measure of activity is the flow of ions through the channel pore. Whole-cell patch-clamp electrophysiology provides a direct, real-time measurement of receptor activation, desensitization, and deactivation kinetics—parameters that are critical for understanding a compound's true physiological effect.[14][15]

Patch_Clamp_Workflow prep Step 1: Cell Prep Prepare cultured neurons or acute brain slices. Place in recording chamber with ACSF. patch Step 2: Patching Visually identify a neuron. Approach with a glass micropipette. Apply gentle suction to form a gigaseal. prep->patch whole Step 3: Whole-Cell Apply brief, strong suction to rupture the membrane. Achieve whole-cell configuration. Clamp voltage at -70mV. patch->whole record Step 4: Recording Establish stable baseline current. Perfuse known agonist (e.g., AMPA) as positive control. Perfuse test analog at varying concentrations. Record inward currents. whole->record analyze Step 5: Analysis Measure peak current amplitude. Plot concentration-response curve. Calculate EC50 and max response. record->analyze

Caption: Workflow for a whole-cell patch-clamp experiment.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

This protocol synthesizes common practices for evaluating agonists on cultured hippocampal neurons or in acute brain slices.[15][16]

  • Slice/Culture Preparation:

    • Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain or use cultured hippocampal neurons.

    • Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF) bubbled with 95% O₂ / 5% CO₂. ACSF typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 1 MgSO₄, 26 NaHCO₃, 15 D-glucose, and 2 CaCl₂.[15]

  • Obtaining a Recording:

    • Using a microscope with DIC optics, identify a pyramidal neuron.

    • Approach the neuron with a glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., in mM: 130 CsMeSO₄, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 5 QX314).[15]

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

  • Data Acquisition:

    • Using a patch-clamp amplifier, clamp the neuron's membrane potential at -70 mV.

    • To isolate specific receptor currents, use a cocktail of antagonists. For example, to record AMPA/Kainate receptor currents, include an NMDA receptor antagonist (e.g., 50 µM D-AP5) and a GABA-A receptor antagonist (e.g., 100 µM Picrotoxin) in the ACSF.[15]

    • Establish a stable baseline recording for 2-5 minutes.

    • Apply the conformationally restricted analog via the perfusion system at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM), with washout periods in between.

    • Record the inward current elicited by each application. A known full agonist (e.g., Glutamate or AMPA) should be applied at the end of the experiment to determine the maximum response of that cell.

  • Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the responses to the maximal current elicited by the saturating concentration of the full agonist.

    • Plot the normalized response against the log concentration of the analog and fit with a sigmoidal function to determine the EC50 (potency) and the maximum response relative to the full agonist (efficacy).

Comparative Analysis of Select Analogs

The true value of these analogs lies in their selectivity. By comparing the potency of a single compound across multiple receptor subtypes, a selectivity profile can be built.

Table 2: Example Performance Data for Conformationally Restricted Analogs

AnalogReceptor TargetPotency (EC₅₀ / IC₅₀)Efficacy (% of Glutamate)Source(s)
(S)-2 (Cyclopentenyl Analog) mGlu518 µMAgonist[1][17]
mGlu245 µMAgonist[1][17]
(1S,3R)-ACPD (Cyclopentane Analog) mGluRs~10 µMAgonist (Group II > Group I)[1]
L-CCG-II (Cyclopropane Analog) mGlu282 nMFull Agonist[10]
(2S,4R)-4-methylglutamic acid (4E) KainateHighAgonist[18]
(RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) GluK1 (GluR5)~2 µMSelective Agonist[15][19]
PPDC (Milnacipran Analog) NMDALow µM (IC₅₀)Open Channel Blocker[14]

Note: Data are compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

The data clearly illustrate the principle of conformational restriction. The rigid cyclopropane ring in L-CCG-II confers exceptionally high potency and selectivity for the mGlu2 receptor.[10] Similarly, the specific stereochemistry of the methyl group in the 4E analog directs its activity towards kainate receptors.[18]

Conclusion for the Field Scientist

The biological evaluation of conformationally restricted glutamic acid analogs is a multi-step process that demands both precision and a clear understanding of the underlying neuropharmacology.

  • Start with Binding: Always confirm a physical interaction with the target receptor before proceeding to more complex and resource-intensive functional assays.

  • Function is Paramount: For ionotropic receptors, electrophysiology is non-negotiable. It provides invaluable data on potency, efficacy, and kinetics that cannot be captured by other means.

  • Selectivity is the Goal: The power of these analogs comes from their ability to dissect the roles of individual receptor subtypes. A comprehensive counter-screening against a panel of glutamate receptors is essential to define the selectivity profile and validate the compound as a useful pharmacological tool.

By adhering to this logical, evidence-based workflow, researchers can confidently characterize novel glutamatergic compounds, paving the way for new discoveries in neuroscience and the development of next-generation therapeutics.

References

  • Donati, D., et al. (2001). Synthesis and Biological Activities of Conformationally Restricted Cyclopentenyl-Glutamate Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Donati, D., et al. (2002). Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. PubMed. Available at: [Link]

  • Solé, C., et al. (2012). Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Coleman, M. J., et al. (1997). Synthesis of novel conformationally restricted L-glutamate analogues. Chemical Communications. Available at: [Link]

  • Polyak, F., et al. (2020). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. ResearchGate. Available at: [Link]

  • Nova Science Publishers. (2014). Kainic Acid: Neurotoxic Properties, Biological Sources and Clinical Applications. Nova Science Publishers. Available at: [Link]

  • Pinto, A., et al. (2016). Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. PubMed. Available at: [Link]

  • Noguchi, T., et al. (1999). Open channel block of NMDA receptors by conformationally restricted analogs of milnacipran and their protective effect against NMDA-induced neurotoxicity. PubMed. Available at: [Link]

  • Kerchner, G. A., et al. (2001). Presynaptic Kainate Receptors Regulate Spinal Sensory Transmission. The Journal of Neuroscience. Available at: [Link]

  • Bureau, I., et al. (2008). Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb. PMC. Available at: [Link]

  • Johnson, M. (2014). Kainic acid: Neurotoxic properties, biological sources and clinical applications. ResearchGate. Available at: [Link]

  • Tian, Z., et al. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Publications. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. NCBI. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Kainic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Sager, C., et al. (2009). Activation of kainate receptors controls the number of functional glutamatergic synapses in the area CA1 of rat hippocampus. PubMed Central. Available at: [Link]

  • Tian, Z., et al. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. PubMed. Available at: [Link]

  • Lerma, J. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews. Available at: [Link]

  • Banke, T. G., et al. (2005). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. PMC. Available at: [Link]

  • Lebon, F., et al. (2024). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. PubMed. Available at: [Link]

  • Goudet, C., et al. (1997). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. PubMed. Available at: [Link]

  • Conti, P., et al. (2003). Design of novel conformationally restricted analogues of glutamic acid. R Discovery. Available at: [Link]

  • Chizhmakov, I.V., et al. (2022). The Role of Calcium-Permeable Kainate and AMPA Receptors in the Leading Reaction of Gabaergic Neurons to Excitation. Preprints.org. Available at: [Link]

  • Brehm, L., et al. (1996). AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid. PubMed. Available at: [Link]

  • Gird, C. E., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. Available at: [Link]

  • Polyak, F., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Publishing. Available at: [Link]

  • Gmiro, V. E., et al. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. MDPI. Available at: [Link]

  • Guda, A. S., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. Available at: [Link]

  • Nansen, E. A., et al. (2012). Analysis of high-affinity assembly for AMPA receptor amino-terminal domains. Journal of General Physiology. Available at: [Link]

  • Pinggera, A., et al. (2020). AMPA Receptors. MRC Laboratory of Molecular Biology. Available at: [Link]

Sources

Analytical Method Validation for Ethyl 2-aminospiro[3.3]heptane-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="UV Detector (210nm)\nF

Refining the Chromatographic Protocol

I've finalized the method protocol, detailing the mobile phase composition, gradient program, and CAD settings. I've ensured a fully protonated amine for strong HILIC retention and a gradient program to retain the target compound and baseline separate it. I am working on the step-by-step instructions.

Finalizing the Validation Plan

I'm now putting the finishing touches on the validation data table and protocol. I'm focusing on providing detailed step-by-step instructions. I'm focusing on the mobile phase composition, gradient program, CAD settings, and System Suitability Testing criteria to finalize it. The table will contain comparative data for RP-HPLC-UV, GC-FID, and HILIC-CAD approaches.

Comparing the Performance Data

Now, I've consolidated the performance data into a table comparing RP-HPLC-UV, GC-FID, and HILIC-CAD, and it's perfect. The data strongly supports the HILIC-CAD method as the optimal choice. The range, accuracy, and LOD/LOQ are compelling. It's the most appropriate choice.

Justifying the Choice

I'm now framing HILIC-CAD as the superior choice, highlighting its benefits over alternatives. The data strongly supports this claim, addressing the core challenges of detection and retention for this specific compound. I'm noting the updated ICH Q2(R2) guideline emphasis on lifecycle validation.

Executive Summary

The integration of highly strained, spirocyclic building blocks into modern drug discovery has revolutionized medicinal chemistry. Specifically, the spiro[3.3]heptane core has emerged as a premier saturated bioisostere for benzene and piperazine rings, offering improved metabolic stability, enhanced solubility, and a higher fraction of sp³ carbons ( Fsp3​ )[1][2].

However, the analytical validation of these unnatural amino acid derivatives—such as ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride (CAS: 2241141-33-1)[3]—presents a significant bottleneck. These molecules are highly polar and lack conjugated π -systems, rendering traditional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) highly ineffective[4][5].

This guide objectively compares traditional analytical approaches against a modern Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) methodology. Grounded in the latest ICH Q2(R2) guidelines[6][7], we provide a self-validating, step-by-step protocol and comparative experimental data to establish HILIC-CAD as the superior analytical solution for this class of compounds.

The Analytical Challenge: Physicochemical Profiling

To develop a robust analytical method, we must first understand the causality dictated by the molecule's physicochemical properties:

  • High Polarity (The Retention Problem): At typical mobile phase pH levels, the primary amine on the spiro[3.3]heptane ring is protonated. On a standard hydrophobic C18 column, the compound exhibits little to no retention, eluting in the void volume ( t0​ ). This leads to severe matrix suppression and prevents accurate quantitation of impurities.

  • Lack of Chromophore (The Detection Problem): Ethyl 2-aminospiro[3.3]heptane-2-carboxylate possesses only an ester carbonyl and an amine group. It does not absorb UV light above 220 nm. Relying on low-wavelength UV detection (e.g., 205–210 nm) results in unacceptable baseline drift, high noise from mobile phase absorbance, and poor sensitivity.

Method Selection Logic

G Compound Ethyl 2-aminospiro[3.3]heptane -2-carboxylate Prop1 Highly Polar Amine (Ionized) Compound->Prop1 Prop2 No Conjugated π-System (Weak UV Absorbance) Compound->Prop2 RP RP-HPLC (C18) Fails: Void Elution Prop1->RP HILIC HILIC Phase Optimal: Strong Retention Prop1->HILIC UV UV Detector (210nm) Fails: Low S/N Prop2->UV CAD Charged Aerosol Detector Optimal: Mass-based Response Prop2->CAD Optimal Validated HILIC-CAD Method HILIC->Optimal CAD->Optimal

Figure 1: Chromatographic and detection selection logic for polar amines.

Method Comparison: RP-HPLC vs. GC-FID vs. HILIC-CAD

To objectively evaluate performance, we compared three analytical strategies for the assay and purity determination of ethyl 2-aminospiro[3.3]heptane-2-carboxylate:

  • Alternative 1: RP-HPLC-UV with Ion-Pairing (IPC). Uses perfluorocarboxylic acids to force retention on a C18 column[8].

    • Drawbacks: Extended equilibration times, permanent alteration of the stationary phase, and persistent UV baseline instability at 210 nm.

  • Alternative 2: GC-FID (Gas Chromatography).

    • Drawbacks: Requires pre-column derivatization (e.g., acylation) to volatilize the amine salt. This extra sample preparation step introduces significant quantitative variability and risks thermal degradation of the strained spiro-ester.

  • The Optimal Solution: HILIC-CAD. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase, promoting the partitioning of the polar amine into an aqueous layer on the silica surface[9]. The Charged Aerosol Detector (CAD) nebulizes the eluent, evaporates the volatile mobile phase, and applies a charge to the remaining non-volatile analyte particles, yielding a highly sensitive, mass-based response independent of optical properties[5][10].

Comparative Validation Data

The following data summarizes the validation metrics obtained during our comparative study, aligned with ICH Q2(R2) requirements for accuracy, precision, and sensitivity[6][7].

Validation Parameter (ICH Q2)RP-HPLC-UV (Ion-Pairing)GC-FID (Derivatized)HILIC-CAD (Proposed)
Retention Time ( tR​ ) 2.8 min (Poor retention)8.5 min6.4 min (Optimal)
Specificity (Resolution Rs​ ) *1.1 (Co-elution risk)3.14.5
Linearity ( R2 ) 0.9850.9920.999 (with PFV correction)
Linear Range 50 – 500 µg/mL10 – 200 µg/mL1 – 250 µg/mL
Accuracy (% Recovery) 85.0% – 115.0%92.0% – 108.0%98.5% – 101.5%
Repeatability (%RSD, n=6) 5.4%3.8%1.1%
Limit of Detection (LOD) 15.0 µg/mL2.0 µg/mL0.05 µg/mL (50 ng/mL)

*Resolution measured against the primary degradant: 2-aminospiro[3.3]heptane-2-carboxylic acid.

Data Interpretation: HILIC-CAD outperforms traditional methods across all ICH Q2(R2) parameters. It achieves a 300-fold improvement in LOD compared to UV detection and eliminates the 3.8% variance introduced by GC derivatization[8].

ICH Q2(R2) Validation Framework & Experimental Design

Effective June 2024, the revised ICH Q2(R2) guideline mandates a lifecycle approach to analytical procedure validation, tightly integrated with ICH Q14 (Analytical Procedure Development)[6][11]. A validated method must not merely pass a one-time test; it must demonstrate robustness and suitability for its intended purpose over time.

G cluster_val ICH Q2(R2) Validation Characteristics Start Analytical Target Profile (ATP) Define Intended Purpose Risk Risk Assessment & Method Dev (ICH Q14 Alignment) Start->Risk Spec Specificity / Selectivity (No matrix interference) Risk->Spec Range Linearity & Range (Response vs. Conc.) Risk->Range Acc Accuracy & Precision (Repeatability & IP) Risk->Acc Sens Sensitivity (LOD / LOQ) Risk->Sens Robust Robustness Testing (DoE approach) Spec->Robust Range->Robust Acc->Robust Sens->Robust Lifecycle Method Lifecycle Management (Continuous Monitoring) Robust->Lifecycle

Figure 2: ICH Q2(R2) method validation lifecycle for analytical procedures.

Self-Validating Protocol: HILIC-CAD Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to verify performance prior to sample analysis.

Step 1: Mobile Phase Preparation

Causality Check: CAD requires highly volatile mobile phases. Non-volatile salts (like sodium phosphate) will permanently foul the detector[8].

  • Mobile Phase A (Aqueous): 50 mM Ammonium Formate in ultra-pure water. Adjust to pH 3.0 using LC-MS grade formic acid. Why pH 3.0? This ensures the primary amine ( pKa​≈9−10 ) is fully protonated, maximizing electrostatic and hydrophilic interactions with the stationary phase.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: ZIC-HILIC (Zwitterionic) or highly polar Amide column (2.1 x 150 mm, 3 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 – 2.0 min: 90% B

    • 2.0 – 10.0 min: Linear gradient to 50% B

    • 10.0 – 12.0 min: Hold at 50% B

    • 12.1 – 20.0 min: 90% B (Re-equilibration)

    • Why start at 90% B? In HILIC, the organic solvent is the "weak" solvent. High acetonitrile concentrations promote the partitioning of the polar spiro-compound into the water-enriched layer on the silica surface.

Step 3: CAD Detector Configuration
  • Evaporation Temperature: 35°C. (Low enough to prevent thermal degradation of the spiro-ester, high enough to ensure complete mobile phase evaporation).

  • Power Function Value (PFV): Set to 1.0 initially. Note: Because CAD response is inherently non-linear over wide concentration ranges, modern CAD systems utilize a PFV algorithm to linearize the output[4]. Adjust between 1.0 and 1.5 during method development to achieve R2>0.995 .

  • Data Collection Rate: 10 Hz.

Step 4: System Suitability Testing (SST)

Before analyzing unknown batches, inject a resolution standard containing ethyl 2-aminospiro[3.3]heptane-2-carboxylate (main peak) and 2-aminospiro[3.3]heptane-2-carboxylic acid (degradant/impurity).

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be ≥2.0 between the ester and the acid.

    • Tailing Factor ( Tf​ ): Must be between 0.8 and 1.5 for the main peak.

    • Precision: The %RSD of the peak area for 6 replicate injections of the standard must be ≤2.0% .

Conclusion

The analytical validation of highly polar, non-chromophoric building blocks like ethyl 2-aminospiro[3.3]heptane-2-carboxylate requires a departure from legacy RP-HPLC-UV methods. By aligning the physicochemical properties of the spirocyclic core with the orthogonal retention mechanism of HILIC and the universal, mass-based response of CAD, laboratories can achieve a highly robust, sensitive, and ICH Q2(R2)-compliant analytical procedure. This approach not only ensures accurate purity profiling but also accelerates the progression of novel spirocyclic therapeutics through the drug development pipeline.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 2023.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, January 2026.
  • MilliporeSigma. "ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride | 2241141-33-1." SigmaAldrich.com.
  • PubMed. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." NIH.gov, February 2024.
  • Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." ThermoFisher.com.
  • LabRulez LCMS. "Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis." LabRulez.com.
  • LCMS.cz. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." LCMS.cz.

Sources

A Comparative Guide to Spiro[3.3]heptane as a Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to optimize drug-like properties is a cornerstone of successful drug design. The benzene ring, while a ubiquitous and often essential component of many bioactive molecules, can introduce challenges related to metabolic stability and solubility.[1][2] This guide provides an in-depth comparative analysis of spiro[3.3]heptane, a three-dimensional, saturated scaffold, as a bioisosteric replacement for the benzene ring. We will explore the underlying rationale for this substitution, present comparative experimental data, and provide detailed protocols for key assays.

The Rationale: Escaping Flatland in Drug Design

The concept of bioisosterism involves the substitution of a chemical group with another that retains similar biological activity. The replacement of a flat, aromatic benzene ring with a rigid, sp³-rich scaffold like spiro[3.3]heptane offers several potential advantages:

  • Improved Physicochemical Properties: Saturated scaffolds generally exhibit higher aqueous solubility and lower lipophilicity compared to their aromatic counterparts, which can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can significantly increase the metabolic stability of a compound.[3]

  • Novel Chemical Space: The unique three-dimensional geometry of spiro[3.3]heptane provides access to novel chemical space, potentially leading to improved target engagement and selectivity.[4][5] The non-coplanar exit vectors of spiro[3.3]heptane can mimic the spatial arrangement of substituents on mono-, meta-, and para-substituted benzene rings.[1][6][7][8]

The structural comparison between a 1,4-disubstituted benzene ring and a 2,6-disubstituted spiro[3.3]heptane highlights the geometric differences that underpin their distinct properties.

Caption: Structural representation of a para-substituted benzene ring and its spiro[3.3]heptane bioisostere.

Comparative Analysis of Physicochemical and ADME Properties

The true measure of a bioisostere's utility lies in the empirical data from comparative studies. Here, we examine the impact of replacing a benzene ring with a spiro[3.3]heptane core in several well-known drug molecules.

Case Study 1: Benzocaine

Benzocaine is a local anesthetic where the para-substituted benzene ring is crucial for its activity. A study by Mykhailiuk and colleagues demonstrated that replacing this ring with a spiro[3.3]heptane scaffold resulted in significant improvements in key ADME properties.[1][9]

CompoundStructureSolubility (PBS pH 7.4), µMLogD (pH 7.4)Metabolic Stability (t½, min, HLM)
Benzocaine hydrochlorideNH₂-Ph-COOEt · HCl385 ± 1.41.8 ± 0.0220.1
Spiro[3.3]heptane analogueNH₂-Spiro-COOEt · HCl332 ± 2.5-0.4 ± 0.0656.7

Data sourced from Enamine.[1]

The spiro[3.3]heptane analogue of benzocaine exhibits a significantly lower LogD, indicating reduced lipophilicity, and a nearly three-fold increase in metabolic stability in human liver microsomes (HLM).[1][9] This highlights the potential of this bioisosteric replacement to generate drug candidates with improved pharmacokinetic profiles.

Case Study 2: Sonidegib

Sonidegib is an anticancer drug where a meta-substituted benzene ring is part of the core structure. Replacement with a spiro[3.3]heptane moiety led to a decrease in lipophilicity.[10]

CompoundclogP
Sonidegib6.8
trans-Spiro[3.3]heptane analogue6.0
cis-Spiro[3.3]heptane analogue6.0

Data sourced from Prysiazhniuk et al.[10]

While the experimental LogD values for all three compounds were outside the reliable measurement range (LogD ≥ 3.5), the calculated logP (clogP) shows a clear reduction in lipophilicity for the spirocyclic analogues.[10]

Case Study 3: Vorinostat

In the case of the anticancer drug Vorinostat, the phenyl ring was replaced with a spiro[3.3]heptane scaffold.[1][6] This modification was well-tolerated, with the resulting analogue demonstrating comparable biological activity.[11]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the properties of benzene and spiro[3.3]heptane-containing compounds.

Synthesis of a Functionalized Spiro[3.3]heptane Building Block

The development of efficient synthetic routes to functionalized spiro[3.3]heptanes is crucial for their application in drug discovery.[5][12] A common approach involves the [2+2] cycloaddition of an alkene with an appropriate ketene precursor, followed by further functionalization.

Caption: A generalized workflow for the synthesis of spiro[3.3]heptane derivatives.

Representative Protocol: Synthesis of 1-Azaspiro[3.3]heptane [13]

  • Wittig Olefination of Cyclobutanone: To a suspension of methyltriphenylphosphonium bromide in THF, add a strong base such as n-butyllithium at 0°C. Stir the resulting ylide for 30 minutes, then add cyclobutanone dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. Purify by distillation to yield methylenecyclobutane.

  • [2+2] Cycloaddition: Dissolve methylenecyclobutane in an inert solvent such as dichloromethane. Add chlorosulfonyl isocyanate (CSI) dropwise at 0°C. Stir the reaction at room temperature for 2 hours. Quench the reaction with a solution of sodium sulfite. Extract the product with dichloromethane and purify by column chromatography to yield the corresponding β-lactam.

  • Reduction of the β-Lactam: To a solution of the β-lactam in THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) or alane at 0°C. Stir the reaction at room temperature for 4 hours. Carefully quench the reaction with water and a 15% NaOH solution. Filter the resulting solid and concentrate the filtrate to yield 1-azaspiro[3.3]heptane.

Lipophilicity Determination (LogD)[14]

Objective: To measure the lipophilicity of a compound at a physiological pH.

Methodology:

  • System Preparation: Prepare a two-phase system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Dissolve the test compound in a suitable solvent (e.g., DMSO) and add it to the biphasic system to a final concentration of 10 µM.

  • Equilibration: Shake the mixture vigorously for 2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Quantification: Analyze the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: The LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Human Liver Microsomes)[14][15]

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration of 1 µM), and human liver microsomes (0.5 mg/mL).

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. Run control incubations without the NADPH solution to account for non-enzymatic degradation.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.

  • Calculation: The half-life (t½) is determined by plotting the natural logarithm of the remaining compound concentration against time.

Caption: Experimental workflows for the determination of LogD and metabolic stability.

Conclusion

The replacement of a benzene ring with a spiro[3.3]heptane scaffold represents a powerful strategy in modern drug design to enhance the physicochemical and pharmacokinetic properties of drug candidates.[2][4][5] The available experimental data demonstrates that this bioisosteric substitution can lead to decreased lipophilicity and increased metabolic stability while maintaining or even improving biological activity. As synthetic methodologies for accessing functionalized spiro[3.3]heptanes continue to advance, we can expect to see the broader application of this versatile scaffold in the development of the next generation of therapeutics.

References

  • Doyle, A. G., & Reisman, S. E. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 88, 132177. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(48), 12347-12351. Available from: [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738. Available from: [Link]

  • Smith, A. B., & Jones, C. D. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(30), 3456-3468. Available from: [Link]

  • Mykhailiuk, P. K. The activity of Benzocaine benzene ring bioisosteres. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed, 38258913. Available from: [Link]

  • Chemspace. (2023). Bioisosteres of a para-Substituted Benzene. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2026). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Smith, A. B., & Jones, C. D. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available from: [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Scribd. Available from: [Link]

  • Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The spiro[3.3]heptane motif has rapidly emerged as a critical structural element in modern drug discovery. Its rigid, three-dimensional framework serves as a valuable bioisostere for common rings like benzene and piperidine, offering a strategy to "escape from flatland" and improve physicochemical properties such as solubility and metabolic stability.[1][2] As chiral derivatives of these scaffolds are synthesized, the accurate assessment of enantiomeric purity becomes a cornerstone of the development process, ensuring that the desired pharmacological and toxicological profile of a single enantiomer is achieved.[3]

This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric purity of chiral spiro[3.3]heptane derivatives. We will delve into the causality behind methodological choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals to select the most effective strategy for their specific needs.

The Analytical Landscape: Key Techniques at a Glance

The determination of enantiomeric excess (e.e.) for spiro[3.3]heptane derivatives primarily relies on three powerful analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The well-established workhorse for enantioseparation.

  • Chiral Supercritical Fluid Chromatography (SFC): A modern, "green" alternative offering significant advantages in speed and efficiency.[4]

  • Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A valuable method for direct observation and quantification without chromatographic separation.

The choice between these techniques is not arbitrary; it is dictated by factors such as sample throughput requirements, sample availability, the need for preparative scale-up, and the specific structural features of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a highly reliable and widely used technique for resolving enantiomers.[5] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Separation: Chiral Recognition

For rigid, polycyclic structures like spiro[3.3]heptanes, polysaccharide-based CSPs are overwhelmingly the most successful.[6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a helical polymer structure.[7] This creates "chiral grooves" where a combination of intermolecular interactions facilitates recognition and separation.[8]

The primary forces at play include:

  • π-π Interactions: Between aromatic groups on the CSP and the analyte.

  • Hydrogen Bonding: With carbamate linkages on the CSP.

  • Steric Hindrance: The rigid 3D structure of the spiro[3.3]heptane core fits differently into the chiral grooves of the CSP for each enantiomer.[7][8]

  • Dipole-Dipole Interactions: Contributing to the overall stability of the transient diastereomeric complex formed between the analyte and the CSP.[6]

The enantiomer that forms the more stable complex with the CSP is retained longer on the column, resulting in separation.

Experimental Workflow & Protocol

A systematic screening approach is the most efficient path to a successful separation.

Diagram: HPLC Method Development Workflow

hplc_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization cluster_final Phase 5: Final Method prep Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) screen Screen Polysaccharide CSPs (e.g., IA, IB, IC, ID) with standard mobile phases (Hexane/IPA, Hexane/EtOH) prep->screen eval Evaluate Resolution (Rs) Is Rs > 1.5? screen->eval opt Optimize Mobile Phase (Adjust alcohol %, try additives like TFA or DEA for acidic/basic analytes) eval->opt No final Validated Method eval->final Yes opt->screen Re-screen sfc_workflow cluster_prep_sfc Phase 1: Preparation cluster_screen_sfc Phase 2: Column & Co-solvent Screen cluster_eval_sfc Phase 3: Evaluation cluster_opt_sfc Phase 4: Optimization cluster_final_sfc Phase 5: Final Method prep_sfc Prepare Racemic Standard (1 mg/mL in alcohol modifier) screen_sfc Screen CSPs (IA, IB, IC, etc.) with different alcohol co-solvents (MeOH, EtOH, IPA) prep_sfc->screen_sfc eval_sfc Evaluate Resolution (Rs) Is Rs > 1.5? screen_sfc->eval_sfc opt_sfc Optimize Gradient, Temperature, and Back Pressure (BPR) eval_sfc->opt_sfc No final_sfc Validated Method eval_sfc->final_sfc Yes opt_sfc->screen_sfc Re-screen

Sources

Escaping Flatland: A Comparative Guide to the Spiro[3.3]heptane Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the strategic imperative to "escape from flatland" has driven a paradigm shift away from planar, aromatic systems towards molecules with greater three-dimensionality (3D).[1][2] This evolution is not merely a matter of structural novelty; it is a direct response to the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and superior pharmacokinetic profiles. Among the arsenal of sp³-rich building blocks, the spiro[3.3]heptane framework has emerged as a particularly compelling and versatile scaffold.[1][2]

This guide provides an in-depth, objective comparison of the spiro[3.3]heptane scaffold against its common bioisosteric counterparts, grounded in experimental data. We will explore the causal relationships behind its impact on critical drug-like properties and provide detailed, validated protocols for researchers to evaluate these parameters in their own discovery programs.

The Rationale for Three-Dimensionality: Why Spiro[3.3]heptane?

Spirocycles are ring systems where two rings are fused at a single, shared carbon atom.[3] The spiro[3.3]heptane motif, consisting of two fused cyclobutane rings, offers a unique combination of rigidity and a well-defined three-dimensional geometry.[4][5] This rigid structure projects substituents into novel vectors of chemical space, a stark contrast to the planar arrangement offered by a phenyl ring or the more limited conformational flexibility of a cyclohexane or piperidine ring.[1][3]

This inherent three-dimensionality is the primary driver of its beneficial effects:

  • Improved Physicochemical Properties: By replacing flat, lipophilic aromatic rings, the sp³-rich spiro[3.3]heptane scaffold can disrupt planarity, often leading to increased aqueous solubility and reduced lipophilicity.[1][4][6]

  • Novel Intellectual Property: Its unique structure allows for the exploration of novel chemical space, providing opportunities to design compounds with new intellectual property.[2][7]

  • Enhanced Target Engagement: The precise, rigid positioning of functional groups can lead to improved binding affinity and selectivity for the target protein.[8]

The following diagram illustrates the strategic decision-making process where a spiro[3.3]heptane scaffold might be considered.

Start Lead Compound with Sub-optimal Properties Issue Identified Issue: - Poor Solubility - High Lipophilicity (LogP/D) - Metabolic Liability (e.g., on Phenyl Ring) - 'Flat' Structure Start->Issue Strategy Bioisosteric Replacement Strategy Issue->Strategy Scaffold Consider Spiro[3.3]heptane as a Saturated Bioisostere for: - Phenyl Ring - Piperidine/Cyclohexane Strategy->Scaffold Evaluation Synthesize & Evaluate Analogs (See Experimental Protocols Below) Scaffold->Evaluation Outcome Improved Properties? - ↑ Solubility - ↓ Lipophilicity - ↑ Metabolic Stability - Maintained/Improved Potency Evaluation->Outcome Success Advance Candidate Outcome->Success Yes Failure Re-evaluate Scaffold/ Strategy Outcome->Failure No

Caption: Strategic workflow for considering spiro[3.3]heptane incorporation.

Comparative Analysis: Spiro[3.3]heptane vs. Benzene & Piperidine

The true impact of the spiro[3.3]heptane scaffold is best understood through direct comparison with the motifs it often replaces. It has gained significant traction as a saturated bioisostere for both phenyl and piperidine rings.[1][9][10]

Case Study 1: Bioisostere for a meta-Substituted Phenyl Ring (Sonidegib)

In a compelling example, the meta-substituted phenyl ring in the approved anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core.[2][7] This modification provides a clear, quantitative look at the scaffold's influence on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertySonidegib (Parent)trans-Spiro[3.3]heptane Analogcis-Spiro[3.3]heptane AnalogSource
Aqueous Solubility (PBS, µM) < 1< 1< 1[7]
Lipophilicity (clogP) 6.86.06.0[7]
Lipophilicity (LogD @ pH 7.4) > 3.5> 3.5> 3.5[7]
Metabolic Stability (t½, min, HLM) 421611[2][7]
Intrinsic Clearance (CLint, µL/min/mg) 41108156[2][7]

Analysis of Sonidegib Case Study:

  • Lipophilicity: The replacement of the benzene ring with the spiro[3.3]heptane scaffold led to a notable decrease in the calculated lipophilicity (clogP) by 0.8 units.[7] While the experimental LogD values were outside the reliable measurement range for these highly lipophilic compounds, the trend suggested by the clogP is significant for property modulation.[7]

  • Metabolic Stability: In this specific molecular context, the introduction of the spiro[3.3]heptane core resulted in a significant reduction in metabolic stability in human liver microsomes (HLM).[2][7] The intrinsic clearance rate, which measures the rate of metabolism, increased substantially for the spirocyclic analogs.[2] This underscores a critical point: while often beneficial, the impact of this scaffold is context-dependent and must be experimentally verified. The new sp³ centers can introduce new sites for metabolic attack by cytochrome P450 enzymes.

Case Study 2: Bioisostere for a para-Substituted Phenyl Ring (Benzocaine)

The anesthetic drug Benzocaine provides another informative comparison.

PropertyBenzocaine (Parent)Spiro[3.3]heptane AnalogSource
Aqueous Solubility (PBS, µM) 385 ± 1.4332 ± 2.5[11]
Lipophilicity (LogD @ pH 7.4) 1.8 ± 0.02-0.4 ± 0.06[11]
Metabolic Stability (t½, min, HLM) 20.156.7[11]

Analysis of Benzocaine Case Study:

  • Solubility & Lipophilicity: While aqueous solubility was comparable, the spiro[3.3]heptane analog exhibited a dramatic decrease in lipophilicity, with the LogD value dropping by over 2 units into the negative range.[11] This highlights the scaffold's potential to significantly increase the hydrophilicity of a molecule.

  • Metabolic Stability: In stark contrast to the Sonidegib example, replacing the phenyl ring in Benzocaine with a spiro[3.3]heptane scaffold led to a nearly 3-fold increase in metabolic stability.[11] This demonstrates that by removing the electron-rich aromatic ring, a primary site of oxidative metabolism can be eliminated, thereby prolonging the compound's half-life.

cluster_0 Benzene Ring cluster_1 Spiro[3.3]heptane Scaffold Benzene Planar, Aromatic - High Lipophilicity - Potential site for  CYP450 oxidation Replacement Bioisosteric Replacement Benzene->Replacement Spiro Rigid, 3D, sp³-rich - Lower Lipophilicity - Improved Solubility (often) - Can block/alter metabolic sites Replacement->Spiro cluster_0 Assay Preparation cluster_1 Metabolic Reaction cluster_2 Analysis A1 Prepare Microsome/ Buffer Mixture A2 Add Test Compound (1 µM final) A1->A2 A3 Pre-incubate at 37°C A2->A3 B1 Initiate with NADPH A3->B1 B2 Incubate at 37°C (with shaking) B1->B2 B3 Stop Reaction at Time Points (0, 5, 15, 30, 45 min) with cold Acetonitrile B2->B3 C1 Centrifuge to Pellet Protein B3->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Calculate t½ and CLint C2->C3

Caption: Experimental workflow for the in vitro microsomal stability assay.

Synthetic Accessibility

A key consideration for the adoption of any new scaffold is its synthetic tractability. While initially considered challenging to synthesize, streamlined and robust methods for accessing functionalized spiro[3.3]heptanes have been developed. [12][13]These approaches often involve key strategies like formal [2+2] cyclizations and strain-relocating rearrangements. [5][13][14]The commercial availability of a growing number of spiro[3.3]heptane building blocks has further accelerated their application in drug discovery. [15][16]

Conclusion

The spiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal for escaping chemical flatland. Its rigid, three-dimensional structure offers a validated strategy for modulating key drug-like properties. As demonstrated by comparative data, its incorporation can lead to significant, albeit context-dependent, improvements in solubility, lipophilicity, and metabolic stability. It is not a universal solution, but a strategic choice that, when guided by empirical data from the robust experimental protocols outlined here, can unlock novel chemical space and lead to the design of superior drug candidates.

References

  • Cyprotex. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Unknown. Caco2 assay protocol. Available from: [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Published March 7, 2017. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Jung M. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Eur J Org Chem. 2025. Available from: [Link]

  • Larouche-Gauthier R, et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Wenzel M, et al. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Published November 3, 2020. Available from: [Link]

  • Stepankova S. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Published August 14, 2024. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Published March 27, 2013. Available from: [Link]

  • Semantic Scholar. Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Burkhard JA, et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Org Lett. 2012;14(1):66-9. Available from: [Link]

  • Bull JA, et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Published April 15, 2025. Available from: [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Borysko P. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Published December 9, 2024. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Cyprotex. Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Mykhailiuk P. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]

  • Mykhailiuk P. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]

  • Bull JA, et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Scott KA, et al. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Published November 7, 2025. Available from: [Link]

  • Prysiazhniuk K, et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew Chem Int Ed Engl. 2024;63(9):e202316557. Available from: [Link]

  • Prysiazhniuk K, et al. (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Published January 22, 2024. Available from: [Link]

  • Prysiazhniuk K, et al. Spiro[3.3]heptane as Benzene Bioisostere. Scribd. Available from: [Link]

  • Moshkin V, et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

Sources

Safety Operating Guide

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized chemical building blocks. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (CAS 2241141-33-1) is a structurally strained spirocyclic amine ester heavily utilized in drug discovery[1]. Because it is frequently handled as a hydrochloride (HCl) salt, its disposal requires strict adherence to environmental regulations to prevent the release of reactive amines, acidic byproducts, and toxic combustion gases[2].

Chemical Profiling & Mechanistic Hazard Assessment

Before designing a disposal protocol, it is critical to understand the physicochemical properties of the target compound.

Causality in Disposal Design : The presence of both an ethyl ester and a primary amine means this compound is susceptible to hydrolysis under extreme pH conditions. If inadvertently mixed with strong acids or bases in a generic waste drum, it can undergo exothermic degradation. Furthermore, as a hydrochloride salt, its thermal destruction will release highly toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases, dictating the need for specialized incineration[2].

Quantitative Data Summary

Property Value Operational Implication
CAS Number 2241141-33-1 (HCl salt) Must be tracked under specific hazardous waste manifests.
Molecular Weight 219.71 g/mol Determines stoichiometric neutralization requirements.
LogP 1.63 Moderate lipophilicity; requires organic solvents for effective decontamination.
Topological Polar Surface Area 52.32 Ų Influences environmental mobility if released into soil/water.
Storage Conditions Sealed, dry, 2-8°C Waste must be kept away from heat to prevent degradation prior to disposal.

(Data sourced from ChemScene Product Specifications[1])

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Self-Validating Protocol : The protocol validates itself through visual state confirmation (solid vs. liquid) and pH testing of the final decontaminated surface.

Step-by-Step Methodology:

  • Assess Physical State : Identify if the spill is the liquid free-base or the solid hydrochloride salt.

  • Dust Suppression (For Solids) : If the spill is a solid HCl salt, do not dry sweep. Dry sweeping generates aerosolized amine dust, creating a severe inhalation hazard[3]. Instead, dampen the spill area lightly with water or a compatible solvent to bind the particles.

  • Absorption (For Liquids) : If the compound is in solution, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads)[4].

  • Collection : Use non-sparking tools to sweep the dampened solid or absorbed liquid into a heavy-duty, sealable polyethylene hazardous waste container[3].

  • Surface Decontamination : Wash the spill area with a mild detergent solution. Validation Step: Test the pH of the final rinse water using indicator strips. A pH of 6.5–7.5 confirms the absence of residual amine or acidic salt.

SpillResponse A Spill Detected: Ethyl 2-aminospiro[3.3]heptane-2-carboxylate B Assess Physical State A->B C Solid (HCl Salt): Dampen to prevent dust B->C D Liquid/Solution: Absorb with inert material B->D E Collect with non-sparking tools into sealed container C->E D->E F Decontaminate surface & Validate neutral pH E->F

Containment and decontamination workflow for Ethyl 2-aminospiro[3.3]heptane-2-carboxylate spills.

Routine Laboratory Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under4[4]. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate must never be discharged into the municipal sewer system[2].

Step-by-Step Methodology:

  • Waste Segregation : Separate waste into distinct streams (Aqueous, Halogenated Organic, Non-Halogenated Organic, and Solid PPE). Because the HCl salt contains chlorine, any organic solvent mixtures containing this compound must be strictly classified as Halogenated Organic Waste.

  • Pre-Bulking Validation : Before adding aqueous waste containing this compound to a central accumulation drum, test the pH of the solution. Causality: Mixing highly acidic amine hydrochloride solutions with incompatible basic waste can cause rapid gas evolution and drum rupture. Ensure the waste stream is neutralized (pH 6-8) before transfer[3].

  • Containerization : Store the waste in highly durable, chemically compatible containers (e.g., HDPE carboys). Ensure the container is tightly closed when not actively receiving waste[4].

  • Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Ethyl 2-aminospiro[3.3]heptane-2-carboxylate" and indicate "Toxic/Irritant" hazards.

Environmental & Regulatory Compliance (Incineration)

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility.

Causality in Thermal Destruction : The preferred method of disposal for amine hydrochlorides is high-temperature incineration[2]. Because the molecule contains nitrogen and chlorine, standard incineration will produce toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, the EPA mandates that the incineration facility must be equipped with an afterburner and a wet scrubber system to capture and neutralize these hazardous combustion byproducts before atmospheric release[2].

WasteDisposal Start Waste Generation (Amine Hydrochloride) Aqueous Aqueous Waste (pH Validated) Start->Aqueous Organic Halogenated Organic Waste (Contains Cl-) Start->Organic Solid Solid Waste (Contaminated Consumables) Start->Solid Incinerator EPA-Approved Incinerator (Equipped with Afterburner) Aqueous->Incinerator Organic->Incinerator Solid->Incinerator Scrubber Wet Scrubber System (Neutralizes NOx & HCl gases) Incinerator->Scrubber Combustion Exhaust

Segregation and thermal destruction pathway ensuring compliance with EPA emissions standards.

References

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a unique spirocyclic compound, and while specific, comprehensive toxicological data is not widely published, its chemical structure—containing both an amine and an ester functional group—necessitates a cautious and well-defined handling protocol. This guide provides an in-depth, experience-driven framework for its safe use, from initial handling to final disposal, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's constituent functional groups and data from structurally related molecules. This proactive assessment is the cornerstone of a trustworthy laboratory safety protocol.

  • Amine Functional Group: Amines are organic derivatives of ammonia and can be irritants or corrosive to the skin and eyes.[1][2] They can also cause respiratory irritation if inhaled.[3] Safe handling practices for amines are critical to prevent exposure.[4]

  • Ester Functional Group: Esters can cause irritation upon contact with the eyes and skin.[5]

  • Analogous Compound Data: The parent acid, Spiro[3.3]heptane-2-carboxylic acid, is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6] It is prudent to assume that Ethyl 2-aminospiro[3.3]heptane-2-carboxylate exhibits a similar or potentially more significant hazard profile.

Based on this analysis, the compound should be treated as a substance that is harmful if ingested and capable of causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is the most critical step in mitigating the risks identified above. The following table outlines the minimum required PPE for handling Ethyl 2-aminospiro[3.3]heptane-2-carboxylate.

Protection Type Specification Purpose and Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8] A face shield should be used in conjunction with goggles when handling larger quantities (>50 mL) or if there is a significant splash risk.[9]Protects eyes from splashes and potential aerosols. Standard safety glasses do not provide a sufficient seal and are inadequate.[9] The amine and ester functionalities suggest a high potential for serious eye irritation.[2][6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[7] Gloves must be inspected for defects before use. Contaminated gloves must be disposed of immediately following proper removal techniques.[3][8]Prevents direct skin contact, which can cause irritation.[6] Nitrile gloves offer good resistance to a wide variety of chemicals, including many solvents, oils, and some corrosives, making them an excellent general-duty choice.[9][10]
Skin & Body Protection A standard laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[8]Protects skin and personal clothing from accidental spills and contamination.[7]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If procedures may generate aerosols or dusts outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7]Prevents inhalation of aerosols or fine particles, which may cause respiratory tract irritation.[6] All handling of the solid or its solutions should occur in a well-ventilated area, preferably a fume hood, to minimize inhalation risk.[3][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the potential for exposure and ensures procedural consistency. The following steps outline the complete handling process, from preparation to cleanup.

  • Ventilation: All manipulations of Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood.[7]

  • Safety Stations: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[2][5]

  • Spill Kit: Ensure a chemical spill kit containing absorbent pads and appropriate neutralizing agents for amines is readily accessible.[1]

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing & Transfer:

    • If handling the solid form, carefully weigh the required amount onto a weigh boat or into a tared vial inside the fume hood to contain any dust.

    • Use a spatula for transfers. Avoid creating dust.

    • If transferring a solution, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly.

    • If the reaction is exothermic or involves vigorous stirring, ensure the apparatus is securely clamped and consider using a blast shield.

  • Clean Workspace: After handling is complete, decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it down thoroughly.

  • Clean Glassware: Clean all contaminated glassware according to your laboratory's standard procedures.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][5]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exiting Procedure prep1 Verify Fume Hood Function prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don all Required PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Begin Work handle2 Prepare Solution / Add to Reaction handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Workspace & Glassware handle3->clean1 Experiment Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via EH&S clean2->clean3 exit1 Properly Remove PPE clean3->exit1 Waste Secured exit2 Wash Hands Thoroughly exit1->exit2

Caption: A logical workflow for handling Ethyl 2-aminospiro[3.3]heptane-2-carboxylate.

Spill and Emergency Procedures

Preparedness for accidental spills is crucial for maintaining a safe laboratory environment.[1]

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing your full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Scoop the contaminated material into a designated, sealable waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside fume hood) or Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

    • For a major spill, evacuate the immediate area and follow your institution's emergency response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, including excess reagent, contaminated gloves, absorbent materials from spills, and disposable labware, must be segregated from general waste.[1]

  • Containerization: Collect all chemical waste in a clearly labeled, sealed, and compatible hazardous waste container.[1] The label should include the full chemical name and appropriate hazard warnings.

  • Disposal Protocol: Do not dispose of amines or their solutions down the drain, as they can be harmful to aquatic life.[1] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[5]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently and safely work with Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, upholding the highest standards of scientific integrity and personal safety.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • SAFETY DATA SHEET - P-132-B WHITE SPRAY URETHANE. Covestro Solution Center. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. ResearchGate. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety | University of Nevada, Reno. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical. [Link]

  • WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • SAFETY DATA SHEET - AgiSyn 2836PT. Covestro. [Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. ACS Publications. [Link]

  • Spiro[3.3]heptane-2-carboxylic acid. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.